molecular formula C14H22N2O3 B1678819 (+)-Atenolol CAS No. 56715-13-0

(+)-Atenolol

カタログ番号: B1678819
CAS番号: 56715-13-0
分子量: 266.34 g/mol
InChIキー: METKIMKYRPQLGS-GFCCVEGCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-atenolol is the (R)-enantiomer of atenolol.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METKIMKYRPQLGS-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=C(C=C1)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045753
Record name R-(+)-Atenolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56322620
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

56715-13-0
Record name (+)-Atenolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56715-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Atenolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056715130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Atenolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06987
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name R-(+)-Atenolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATENOLOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG132I00WY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Development of (+)-Atenolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical development, and core scientific principles of (+)-Atenolol (commonly marketed as the racemate), a pivotal second-generation cardioselective β₁-adrenergic receptor antagonist. We delve into the historical context of its development by Imperial Chemical Industries (ICI) as ICI 66,082, its synthesis, mechanism of action including downstream signaling pathways, and the stereochemical nuances that define its pharmacological activity. This guide collates key quantitative data from preclinical and clinical studies into structured tables and provides detailed experimental methodologies for foundational assays. Visualizations of signaling pathways and experimental workflows are presented using Graphviz to facilitate a deeper understanding of the scientific journey of this landmark cardiovascular therapeutic.

Historical Development

The journey to discover atenolol is rooted in the broader history of β-blocker development. Following Sir James Black's pioneering work on propranolol in the 1960s, which demonstrated the therapeutic potential of β-adrenergic blockade, the focus shifted towards developing agents with greater selectivity for the β₁ receptors located primarily in the heart.[1] This selectivity was sought to reduce the side effects associated with the blockade of β₂ receptors in the lungs, such as bronchoconstriction.[2]

Imperial Chemical Industries (ICI) was at the forefront of this research. Their efforts led to the development of practolol, another cardioselective β-blocker, which was later withdrawn due to severe side effects.[1] Undeterred, ICI continued its research program, which culminated in the synthesis of atenolol, initially designated ICI 66,082.[3] Patented in 1969 and approved for medical use in 1975, atenolol was launched in 1976 under the trade name Tenormin.[1][4] It was designed to be a more "ideal" β-blocker, combining β₁-selectivity with hydrophilicity, which limits its ability to cross the blood-brain barrier and theoretically reduces central nervous system side effects.[2]

Timeline of Key Events:

  • 1969: Atenolol is patented by Imperial Chemical Industries (ICI).[4]

  • 1972: Atenolol (ICI 66,082) enters formal development.[3]

  • 1975: Approved for medical use.[4]

  • 1976: Launched under the trade name Tenormin.[1][5]

  • 1981: Receives FDA approval.[6]

  • Late 1980s/Early 1990s: Becomes one of the most widely prescribed beta-blockers globally for hypertension and angina pectoris.[2]

Synthesis of Atenolol

Atenolol is a synthetic aryloxypropanolamine derivative. The most common industrial synthesis is a two-step process starting from 2-(4-hydroxyphenyl)acetamide.

Reaction Scheme:

  • Step 1: Epoxidation. 2-(4-hydroxyphenyl)acetamide reacts with epichlorohydrin, often in the presence of a base like piperidine, to form the intermediate 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide.[7][8][9]

  • Step 2: Amination. The epoxide ring of the intermediate is then opened by reaction with isopropylamine to yield atenolol.[7][8][9]

More recent research has focused on developing "greener" and more sustainable synthesis methods to minimize waste and the use of hazardous reagents.[9]

Mechanism of Action

Atenolol is a competitive, cardioselective β₁-adrenergic receptor antagonist.[5] Its primary therapeutic effects are mediated by blocking the action of endogenous catecholamines, such as epinephrine and norepinephrine, at β₁ receptors in cardiac muscle.[10] This blockade has no intrinsic sympathomimetic activity (partial agonist activity).[11]

The key physiological consequences of this β₁-blockade are:

  • Negative Chronotropy: A reduction in heart rate.[10]

  • Negative Inotropy: A decrease in the force of myocardial contraction.[10]

  • Reduced Blood Pressure: The combined effect of reduced cardiac output and inhibition of renin release from the kidneys contributes to its antihypertensive effect.[7]

Signaling Pathway

The β₁-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a downstream signaling cascade. Atenolol acts by competitively inhibiting this initial binding step.

The canonical signaling pathway is as follows:

  • Agonist Binding: Norepinephrine or epinephrine binds to the β₁-adrenergic receptor.

  • G-Protein Activation: The receptor activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The α-subunit of the Gs protein activates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • PKA Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA).

  • Phosphorylation of Target Proteins: PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, leading to increased intracellular calcium levels and enhanced cardiac contractility and heart rate.[12][13]

Atenolol, by blocking the initial receptor binding, prevents this entire cascade from being initiated by catecholamines.

Gprotein cluster_membrane Cell Membrane cluster_cytosol Cytosol Atenolol This compound Receptor β1-Adrenergic Receptor Atenolol->Receptor Blocks GProtein Gs Protein (α, β, γ subunits) Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phospho Phosphorylation of intracellular proteins PKA->Phospho Catalyzes CaChannels L-type Ca2+ Channels CaChannels->Phospho Response Increased Heart Rate & Contractility Phospho->Response Leads to Catecholamine Catecholamine (e.g., Norepinephrine) Catecholamine->Receptor Binds & Activates HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis SamplePrep Dissolve Atenolol Sample in appropriate solvent FilterSample Filter Sample (0.45 µm) SamplePrep->FilterSample MobilePhasePrep Prepare Mobile Phase (e.g., Hexane:Ethanol:DEA) DegasMP Filter & Degas Mobile Phase MobilePhasePrep->DegasMP Injection Inject Sample into HPLC System FilterSample->Injection Separation Separation on Chiral Column (e.g., Chiralcel OD) DegasMP->Separation Pumped to column Injection->Separation Detection UV Detection (e.g., 276 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peaks for (R)- and (S)-Enantiomers Chromatogram->Integration Quantification Quantify Enantiomers using Calibration Curve Integration->Quantification Result Report Enantiomeric Purity and Concentration Quantification->Result

References

(+)-Atenolol solubility in ethanol, DMSO, and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of (+)-Atenolol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, including ethanol and DMSO. The document details quantitative solubility data, outlines common experimental protocols for solubility determination, and illustrates the pharmacological mechanism of action of Atenolol.

Introduction to Atenolol

Atenolol is a selective β-1 adrenergic antagonist, a class of drugs commonly known as beta-blockers.[1][2][3] It is primarily used in the management of cardiovascular diseases such as hypertension (high blood pressure), angina pectoris (chest pain), and to improve survival after a heart attack.[1][4][5] The active substance, Atenolol, is a synthetic, polar hydrophilic compound.[6] Its efficacy and delivery are critically dependent on its solubility characteristics, which are essential for formulation development, dosage form design, and ensuring bioavailability.[7]

Mechanism of Action: β-1 Adrenergic Blockade

Atenolol exerts its therapeutic effects by selectively blocking β-1 adrenergic receptors, which are predominantly located in the heart muscle and vascular smooth muscle.[1][2][8] This action inhibits the normal effects of catecholamines like epinephrine and norepinephrine.[1][2] The result is a reduction in heart rate, decreased myocardial contractility (the force of heart contractions), and a lowering of blood pressure.[1][3][8] This overall reduction in cardiac workload helps alleviate the symptoms of angina and control hypertension.[2] While it is selective for β-1 receptors, at higher doses, it can also inhibit β-2 adrenoreceptors found in bronchial and vascular muscles.[6][8]

Atenolol_Pathway cluster_0 Physiological Response cluster_1 Pharmacological Intervention cluster_2 Therapeutic Outcome Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta1_Receptor β-1 Adrenergic Receptor (Heart, Vascular Smooth Muscle) Catecholamines->Beta1_Receptor Binds to Sympathetic_Stimulation Sympathetic Stimulation Beta1_Receptor->Sympathetic_Stimulation Activates Increased_HR Increased Heart Rate Sympathetic_Stimulation->Increased_HR Increased_Contractility Increased Myocardial Contractility Sympathetic_Stimulation->Increased_Contractility Increased_BP Increased Blood Pressure Sympathetic_Stimulation->Increased_BP Atenolol This compound Atenolol->Beta1_Receptor  Blocks Decreased_HR Decreased Heart Rate Blockade->Decreased_HR Leads to Decreased_Contractility Decreased Myocardial Contractility Blockade->Decreased_Contractility Leads to Decreased_BP Decreased Blood Pressure Blockade->Decreased_BP Leads to

Caption: Mechanism of action for this compound as a β-1 adrenergic antagonist.

Solubility Profile of this compound

The solubility of a drug is a critical physicochemical property that influences its absorption and formulation. Atenolol is described as a relatively polar and hydrophilic compound.[6] Its solubility has been determined in a variety of aqueous and organic solvents.

Quantitative Solubility Data

The following table summarizes the quantitative solubility data for this compound in several common solvents.

SolventSolubilityTemperature
Organic Solvents
Dimethyl Sulfoxide (DMSO)~15 mg/mLNot Specified
Dimethyl Formamide (DMF)~20 mg/mLNot Specified
Ethanol~5 mg/mLNot Specified
Chloroform3 mg/mL25°C
Aqueous Solvents
Water26.5 mg/mL37°C
1N Hydrochloric Acid300 mg/mL25°C
PBS (pH 7.2)~1 mg/mLNot Specified

Data compiled from multiple sources.[6][9][10]

Qualitative Solubility Description

A more descriptive, qualitative summary of Atenolol's solubility provides additional context for its behavior in various organic solvents.

  • Freely Soluble: Methanol, Acetic Acid.[11]

  • Soluble: DMSO.[11]

  • Sparingly Soluble: 96% Ethanol.[11]

  • Slightly Soluble: Isopropanol.[11]

  • Very Slightly Soluble: Acetone, Dioxane.[11]

  • Practically Insoluble: Acetonitrile, Ethyl Acetate, Chloroform.[11]

Experimental Protocols for Solubility Determination

The determination of drug solubility is a fundamental procedure in pre-formulation studies.[12] The shake-flask method is a widely used and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[7][13]

Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the standard procedure for determining the equilibrium solubility of this compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium at a given temperature.

Materials:

  • This compound powder

  • Selected solvent (e.g., Ethanol, DMSO)

  • Volumetric flasks and pipettes

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or equivalent)

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

  • Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is necessary to ensure that equilibrium with the solid phase is achieved.[13]

  • Equilibration: Place the container in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifuge the sample at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are carried over, the collected liquid should be immediately filtered through a syringe filter.

  • Quantification: Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the concentration of Atenolol using a validated method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[13][14]

  • Calculation: Calculate the original concentration of the saturated solution based on the dilution factor to determine the solubility, typically expressed in mg/mL or mol/L.

Solubility_Workflow start Start prep 1. Preparation Add excess this compound to solvent start->prep equilibrate 2. Equilibration Agitate at constant temperature (24-72h) prep->equilibrate separate 3. Phase Separation Centrifuge to pellet undissolved solid equilibrate->separate sample 4. Sample Collection Filter supernatant to remove particulates separate->sample quantify 5. Quantification Analyze concentration via UV-Vis or HPLC sample->quantify end End (Solubility Value) quantify->end

Caption: General experimental workflow for solubility determination.

References

Spectroscopic analysis of (+)-Atenolol including NMR, IR, and mass spectrometry data

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Spectroscopic Analysis of (+)-Atenolol

This guide provides an in-depth analysis of the spectroscopic characteristics of this compound, a widely used cardioselective beta-blocker. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Spectroscopic Data Summary

The spectroscopic data for this compound are summarized below. These tables provide a quantitative overview of its structural features as determined by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.15d2HAr-H (ortho to OCH₂)
6.85d2HAr-H (meta to OCH₂)
5.5 (broad)s2H-CONH₂
4.05m1H-CH(OH)-
3.95m2HAr-O-CH₂-
3.45s2HAr-CH₂-CO
2.80m2H-CH₂-NH-
2.70m1H-NH-CH(CH₃)₂
1.05d6H-CH(CH₃)₂

Note: Solvent used is typically DMSO-d₆ or CDCl₃. Peak positions can vary slightly based on solvent and experimental conditions.[1]

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
172.5-C=O (Amide)
157.3Ar-C (para to CH₂CONH₂)
129.9Ar-C (meta to OCH₂)
128.5Ar-C (ipso to CH₂CONH₂)
114.5Ar-C (ortho to OCH₂)
70.0Ar-O-CH₂-
68.4-CH(OH)-
50.5-NH-CH(CH₃)₂
49.0-CH₂-NH-
41.3Ar-CH₂-CO
22.5-CH(CH₃)₂

Note: Data typically acquired in DMSO-d₆.[1][2][3]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350 - 3180N-H and O-H StretchingAmine, Amide, Alcohol
2970 - 2850C-H StretchingAliphatic CH, CH₂, CH₃
1635C=O StretchingAmide I band
1610, 1580, 1515C=C StretchingAromatic Ring
1240C-O StretchingAryl Ether

Note: Spectra are often recorded using a KBr disc or Attenuated Total Reflectance (ATR) accessory.[4][5][6] Hydrogen bonding can cause broadening of the -OH and N-H stretching bands.[4][7]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
267.170[M+H]⁺ (Protonated Molecular Ion)
266Molecular Ion (M⁺)
251[M - CH₃]⁺
222[M - C₃H₈N]⁺
145[C₈H₇O₂]⁺
134[C₈H₈O₂]⁺
116[C₇H₆O]⁺
72[C₄H₁₀N]⁺ (Isopropylamine fragment)

Note: The molecular weight of Atenolol is 266.34 g/mol .[8][9] Fragmentation patterns can be obtained using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem MS (MS/MS).[10][11][12]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are outlined below.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

    • Process the data using Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • 2D NMR (Optional): For unequivocal assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations.[1][13]

IR Spectroscopy (FTIR)
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (ATR Method):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[5]

  • Data Acquisition:

    • Place the KBr pellet or the ATR accessory into the sample compartment of an FTIR spectrometer.

    • Record a background spectrum of air (or the empty ATR crystal).

    • Record the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.[6]

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Preparation (LC-MS/MS Method):

    • Prepare a stock solution of this compound in a suitable solvent like methanol at a concentration of approximately 1 mg/mL.[10]

    • Prepare working solutions by diluting the stock solution with the mobile phase to the desired concentration range (e.g., 1-1000 ng/mL).[14]

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS), such as a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (QqQ) instrument.[12]

  • Chromatographic Separation:

    • Inject a small volume (e.g., 3-5 µL) of the sample solution onto a reverse-phase C18 column.[12]

    • Use a gradient elution with mobile phases typically consisting of water and acetonitrile, often with additives like formic acid or ammonium formate to enhance ionization.[12]

  • Mass Analysis:

    • Ionize the analyte using an Electrospray Ionization (ESI) source in positive ion mode.

    • For quantitative analysis, operate in Multiple Reaction Monitoring (MRM) mode, selecting the precursor ion (e.g., m/z 267.17) and one or more characteristic product ions (e.g., m/z 74.06, 116.10).[10]

    • For structural confirmation, acquire full scan mass spectra and product ion spectra.

Visualization Diagrams

The following diagrams illustrate the analytical workflow and the pharmacological mechanism of action of Atenolol.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis & Interpretation Sample This compound (Bulk Powder) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR/KBr) Sample->IR MS Mass Spectrometry (LC-MS/MS) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity Quant Quantification MS->Quant Atenolol_Mechanism_of_Action cluster_receptor Cardiac Myocyte Membrane Receptor β1-Adrenergic Receptor AC Adenylyl Cyclase Receptor->AC Stimulates cAMP cAMP AC->cAMP Converts Epinephrine Epinephrine/ Norepinephrine Epinephrine->Receptor Activates Atenolol This compound Atenolol->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel Ca²⁺ Channels (Phosphorylated) PKA->Ca_Channel Phosphorylates Response Increased Heart Rate & Contractility Ca_Channel->Response Leads to

References

An In-depth Technical Guide to the Crystallographic Structure of (+)-Atenolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic structure of the dextrorotatory enantiomer of atenolol, (+)-atenolol. While the primary research has been conducted on its levorotatory counterpart, (S)-atenolol, the crystallographic data presented here is directly applicable to this compound, as enantiomers exhibit identical crystal packing and unit cell parameters, differing only in their absolute stereochemistry.

Atenolol is a selective β1-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension.[1] The pharmacological activity of atenolol resides primarily in the (S)-enantiomer.[1] Understanding the three-dimensional structure of the enantiomerically pure forms is crucial for comprehending its interaction with biological targets and for the development of improved drug formulations.

Crystallographic Data of Homochiral Atenolol

The crystallographic data for homochiral atenolol has been determined by single-crystal X-ray diffraction.[2] The crystals were obtained from an ethanol/water solution.[2] The structure of (S)-atenolol was deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 602654.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical FormulaC₁₄H₂₂N₂O₃
Formula Weight266.34 g/mol
Crystal SystemMonoclinic
Space GroupC2
a (Å)55.83
b (Å)5.559
c (Å)9.734
α (°)90
β (°)100.042
γ (°)90
Volume (ų)2974.75
Z8
Molecules per asymmetric unit2

Data obtained for S-atenolol from Esteves de Castro et al., 2007 and is applicable to this compound.[2]

Experimental Protocols

The determination of the crystallographic structure of this compound involves a multi-step process, from crystal growth to data analysis and structure refinement.

1. Crystallization

High-quality single crystals of enantiomerically pure atenolol suitable for X-ray diffraction were grown by the slow evaporation method.[2]

  • Materials:

    • This compound

    • Ethanol (reagent grade)

    • Deionized water

  • Procedure:

    • A saturated solution of this compound is prepared in a mixture of ethanol and water at room temperature. The exact ratio of ethanol to water should be optimized to achieve a balance between solubility and the rate of evaporation.

    • The solution is filtered to remove any particulate matter.

    • The filtered solution is placed in a loosely covered container to allow for slow evaporation of the solvent.

    • The container is left undisturbed in a vibration-free environment at a constant temperature.

    • Over a period of several days to weeks, single crystals of suitable size and quality for X-ray diffraction will form.

2. X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. Data is collected, typically at a low temperature to minimize thermal vibrations of the atoms.

  • Instrumentation:

    • A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

    • A low-temperature device (e.g., a cryostream) to maintain the crystal at a constant temperature (typically 100-150 K).

  • Procedure:

    • The crystal is mounted on the diffractometer and centered in the X-ray beam.

    • The unit cell parameters and the crystal orientation matrix are determined from a preliminary set of diffraction images.

    • A full sphere of diffraction data is collected by rotating the crystal through a series of angles, with each frame being exposed to the X-ray beam for a predetermined time.

    • The collected diffraction images are processed to integrate the intensities of the individual reflections.

3. Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

  • Software:

    • Software for data reduction and integration (e.g., CrysAlisPro, SAINT).

    • Software for structure solution (e.g., SHELXS, SIR).

    • Software for structure refinement (e.g., SHELXL, Olex2).

  • Procedure:

    • The integrated reflection intensities are corrected for various experimental factors, such as Lorentz and polarization effects, and an absorption correction is applied.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is refined against the experimental data using a least-squares minimization procedure. This involves adjusting the atomic coordinates, displacement parameters, and other relevant parameters to improve the agreement between the observed and calculated structure factors.

    • The absolute configuration of the chiral molecule is determined, often by calculating the Flack parameter.

    • The final refined structure is validated using crystallographic software to check for consistency and to ensure that it is chemically reasonable.

Visualizations

Experimental Workflow for Single-Crystal X-ray Crystallography

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_determination Structure Determination dissolution Dissolve this compound in Ethanol/Water filtration Filter Solution dissolution->filtration evaporation Slow Evaporation filtration->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Mount Crystal on Diffractometer crystal_formation->mounting cooling Cool Crystal (e.g., 100 K) mounting->cooling data_acquisition Collect Diffraction Data cooling->data_acquisition data_processing Data Processing (Integration, Scaling) data_acquisition->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation

Caption: Experimental workflow for determining the crystal structure of this compound.

References

The Stereospecific Profile of Atenolol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atenolol, a widely prescribed beta-adrenergic receptor antagonist, is a cornerstone in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. Marketed as a racemic mixture, atenolol contains two enantiomers, (+)-atenolol (R-atenolol) and (-)-atenolol (S-atenolol), which exhibit significant differences in their pharmacological activity. It is well-established that the therapeutic beta-blocking effects of atenolol are almost exclusively attributable to the (S)-enantiomer. This technical guide provides a comprehensive overview of the pharmacological profile of the this compound enantiomers, focusing on their differential receptor binding, functional activity, and pharmacokinetic properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the stereospecificity of atenolol and its implications for therapeutic applications.

Data Presentation: Quantitative Pharmacological Data

The pharmacological properties of the atenolol enantiomers are summarized in the following tables, providing a clear comparison of their binding affinities, functional potencies, and pharmacokinetic parameters.

Table 1: Adrenergic Receptor Binding Affinities of Atenolol Enantiomers
EnantiomerReceptorSpeciesAssay TypepKDpKBEudismic Ratio (S/R)Reference
(-)-(S)-Atenolol β1Human (ventricle)Radioligand Binding5.9-46 (overall)
β2Human (ventricle)Radioligand Binding4.6-
β1Human (atrium/ventricle)Functional (Inotropic)-7.4
β2Human (atrium/ventricle)Functional (Inotropic)-6.0
β1Human (atrium/ventricle)Functional (Adenylate Cyclase)-5.8-6.4
β2Human (atrium/ventricle)Functional (Adenylate Cyclase)-4.7-5.7
(+)-(R)-Atenolol β1/β2Guinea Pig (heart)Radioligand Binding---
Table 2: In Vivo Functional Activity of Atenolol Enantiomers
EnantiomerSpeciesModelEndpointObservationReference
(-)-(S)-Atenolol HumanExercise-induced tachycardiaReduction in rate pressure productA 50 mg dose produced a -35% change, similar to 100 mg of racemic atenolol (-37%).
(+)-(R)-Atenolol HumanExercise-induced tachycardiaReduction in rate pressure productA 50 mg dose caused no effect.
(-)-(S)-Atenolol HumanIsoprenaline-induced vasodilationInhibition of vasodilationReduced isoprenaline-induced vasodilation by -68% (p < 0.05), indicating some β2-adrenoceptor interaction.
(+)-(R)-Atenolol HumanIsoprenaline-induced vasodilationInhibition of vasodilationHad no effect on isoprenaline-induced vasodilation.
Table 3: Pharmacokinetic Parameters of Atenolol Enantiomers in Humans (Oral Administration of Racemate)
Parameter(-)-(S)-Atenolol(+)-(R)-AtenololStatistical SignificanceReference
AUC (ng/mL*h) 1640 ± 6021860 ± 652p < 0.05
Cmax (ng/mL) 366 ± 61420 ± 81p < 0.05
Tmax (h) 2-32-3Not significant
Half-life (h) 5.2 ± 0.94.6 ± 1.1Not significant
Renal Clearance (mL/min) 129 ± 32120 ± 29p < 0.05
Amount excreted unchanged in urine (%) -Significantly greater for (+)-(R)-atenololp < 0.05

Note: Values are presented as mean ± SD.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize the pharmacological profile of atenolol enantiomers.

Chiral Separation of Atenolol Enantiomers by HPLC

Objective: To separate and quantify the (R)- and (S)-enantiomers of atenolol.

Method 1: Normal-Phase HPLC

  • Column: Chiralcel OD® (250 x 4.6 mm, 10 µm)

  • Mobile Phase: Hexane:Ethanol:Diethylamine (75:25:0.1 v/v/v)

  • Flow Rate: 0.7 mL/min

  • Detection: UV at 276 nm

  • Sample Preparation: Tablets containing racemic atenolol are crushed, dissolved in absolute ethanol, sonicated, and diluted with the mobile phase. The solution is then filtered before injection.

  • Reference:

Method 2: Reversed-Phase HPLC

  • Column: Chirex 3022 (S)

  • Mobile Phase: Hexane:Dichloromethane:Methanol:Trifluoroacetic acid (35:35:5:0.25 v/v/v/v)

  • Detection: UV at 280 nm

  • Reference:

Radioligand Binding Assay for β-Adrenergic Receptors

Objective: To determine the binding affinity (KD or Ki) of atenolol enantiomers for β1- and β2-adrenergic receptors.

  • Materials:

    • Membrane preparations from tissues or cells expressing β1- and β2-adrenergic receptors (e.g., guinea pig heart, human ventricle, or recombinant cell lines).

    • Radioligand: [3H]-(-)-bupranolol or [125I]-(+/-)hydroxybenzylpindolol.

    • Unlabeled enantiomers of atenolol ((+)- and (-)-atenolol) as competitors.

    • Assay Buffer: Typically Tris-HCl buffer with MgCl2.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled atenolol enantiomers.

    • Equilibrium: The incubation is carried out at a specific temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

    • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the bound radioligand from the free radioligand.

    • Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: Non-specific binding, determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol), is subtracted from the total binding to yield specific binding. The inhibition constant (Ki) is calculated from the IC50 values using the Cheng-Prusoff equation. The dissociation constant (KD) for the enantiomers can be determined from saturation binding experiments.

  • References:

In Vitro Functional Assay: Adenylate Cyclase Activity

Objective: To assess the functional antagonism of atenolol enantiomers by measuring their effect on catecholamine-stimulated adenylate cyclase activity.

  • Materials:

    • Membrane preparations from tissues expressing β-adrenergic receptors (e.g., human atrium or ventricle).

    • ATP and a regenerating system (e.g., creatine phosphate and creatine kinase).

    • A β-adrenergic agonist (e.g., (-)-noradrenaline or (-)-adrenaline).

    • Varying concentrations of (-)-atenolol.

    • Assay buffer containing MgCl2 and a phosphodiesterase inhibitor (e.g., IBMX).

    • cAMP assay kit.

  • Procedure:

    • Pre-incubation: Membrane preparations are pre-incubated with varying concentrations of (-)-atenolol.

    • Stimulation: The reaction is initiated by the addition of the β-adrenergic agonist and ATP.

    • Incubation: The reaction mixture is incubated at 37°C for a defined period.

    • Termination: The reaction is stopped, typically by heating.

    • cAMP Measurement: The amount of cAMP produced is quantified using a suitable assay method (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).

    • Data Analysis: The inhibitory potency of (-)-atenolol is determined by analyzing the concentration-response curves, and the pKB value is calculated.

  • Reference:

In Vivo Functional Assay: Inhibition of Isoprenaline-Induced Tachycardia

Objective: To evaluate the in vivo β1-blocking activity of atenolol enantiomers.

  • Animal Model: Anesthetized cats or rats.

  • Procedure:

    • Instrumentation: The animal is anesthetized and instrumented for the measurement of heart rate and blood pressure.

    • Baseline Measurement: Baseline heart rate is recorded.

    • Isoprenaline Challenge: A dose of isoprenaline is administered intravenously to induce a tachycardic response.

    • Antagonist Administration: A single dose of an atenolol enantiomer is administered intravenously.

    • Post-Antagonist Isoprenaline Challenge: The isoprenaline challenge is repeated at various time points after the administration of the atenolol enantiomer.

    • Data Analysis: The degree of inhibition of the isoprenaline-induced tachycardia is calculated and used to determine the potency and duration of action of the atenolol enantiomer.

  • Reference:

Mandatory Visualizations

Signaling Pathway of Atenolol's Action

Atenolol_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Adrenaline/ Noradrenaline Beta1_AR β1-Adrenergic Receptor Agonist->Beta1_AR Activates Atenolol (S)-Atenolol Atenolol->Beta1_AR Blocks G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC       PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Phosphorylates Targets

Caption: Atenolol's mechanism of action at the β1-adrenergic receptor.

Experimental Workflow for Chiral HPLC Separation

Chiral_HPLC_Workflow Sample_Prep Sample Preparation (e.g., Dissolution, Filtration) Injection Injection onto HPLC System Sample_Prep->Injection Separation Chiral Stationary Phase (e.g., Chiralcel OD®) Injection->Separation Detection UV Detection (e.g., 276 nm) Separation->Detection Data_Analysis Data Analysis (Quantification of Enantiomers) Detection->Data_Analysis

Caption: Workflow for the chiral separation of atenolol enantiomers.

Logical Relationship in Radioligand Binding Assay

Radioligand_Binding_Assay Receptor β-Adrenergic Receptor Binding Competitive Binding at Receptor Site Receptor->Binding Radioligand Radiolabeled Ligand (e.g., [3H]-Bupranolol) Radioligand->Binding Competitor (+)- or (-)-Atenolol (Unlabeled) Competitor->Binding Competes with Radioligand Measurement Quantification of Bound Radioactivity Binding->Measurement Result Determination of Binding Affinity (Ki) Measurement->Result

Caption: Principle of competitive radioligand binding assay for atenolol.

Conclusion

The pharmacological profile of atenolol is markedly stereoselective, with the (-)-(S)-enantiomer being the eutomer responsible for the therapeutic β1-adrenergic blockade. The (+)-(R)-enantiomer, or distomer, exhibits significantly lower affinity for β-adrenergic receptors and contributes negligibly to the clinical effects of the drug. While the pharmacokinetic profiles of the two enantiomers show some statistically significant, albeit minor, differences, the pharmacodynamic divergence is profound. This in-depth guide, with its compiled quantitative data, detailed experimental protocols, and illustrative diagrams, serves as a valuable resource for professionals in the fields of pharmacology and drug development. A thorough understanding of the stereospecific properties of atenolol is essential for optimizing its therapeutic use and for the development of future chiral drug candidates.

Unraveling the Molecular Tapestry: A Technical Guide to the Mechanism of Action of (+)-Atenolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atenolol, a widely prescribed beta-blocker for cardiovascular diseases, exists as a racemic mixture of two enantiomers: (S)-(-)-atenolol and (R)-(+)-atenolol. While clinically administered as a racemate, the pharmacological activity predominantly resides in the (S)-(-)-enantiomer. This technical guide provides an in-depth exploration of the molecular mechanism of action of the less active enantiomer, (+)-atenolol, at the β1-adrenergic receptor. We will delve into its stereoselective binding, downstream signaling effects, and the experimental methodologies used to elucidate these properties.

Stereoselectivity and Receptor Binding Affinity

The differential effects of atenolol enantiomers are rooted in their stereoselective interaction with the β1-adrenergic receptor. The (S)-enantiomer exhibits a significantly higher affinity for the β1-adrenergic receptor compared to the (R)-(+)-enantiomer.[1][2] This disparity in binding affinity is the primary determinant of their distinct pharmacological activities.

Radioligand binding studies have been instrumental in quantifying this stereoselectivity. A key parameter derived from these studies is the eudismic ratio, which is the ratio of the binding affinities of the more active (eutomer) to the less active (distomer) enantiomer. For atenolol, the eudismic ratio for (S)- to (R)-atenolol at beta-adrenergic receptors in guinea pig heart has been determined to be 46.[1][3]

Quantitative Data: Binding Affinity of Atenolol Enantiomers

The following table summarizes the binding affinities (Ki) of atenolol and its enantiomers for human β-adrenergic receptor subtypes, compiled from various radioligand binding studies.

CompoundReceptor SubtypeKi (nM)pKiReference
(S)-(-)-Atenololβ1-Adrenergic Receptor4.6 x 10⁻⁸ M (in vivo K_B)-[4][5]
Racemic Atenololβ1-Adrenergic Receptor170 - 1513.565.82 - 6.77[6][7]
Racemic Atenololβ2-Adrenergic Receptor--

Molecular Mechanism of Action at the β1-Adrenergic Receptor

The canonical signaling pathway of the β1-adrenergic receptor is initiated by the binding of endogenous catecholamines, such as norepinephrine and epinephrine. This binding event activates the receptor, leading to a conformational change that facilitates the coupling of the receptor to a heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various intracellular proteins, ultimately leading to increased heart rate, contractility, and conduction velocity.[8][9]

This compound, as a competitive antagonist at the β1-adrenergic receptor, physically blocks the binding of these endogenous catecholamines. By occupying the receptor's binding site, it prevents the initiation of this downstream signaling cascade. Consequently, the activation of adenylyl cyclase is inhibited, leading to reduced intracellular cAMP levels and a dampening of PKA activity. This blockade of the β1-adrenergic signaling pathway is the molecular basis for the therapeutic effects of atenolol, such as the reduction of heart rate and blood pressure.

Signaling Pathway of β1-Adrenergic Receptor and Inhibition by this compound

G β1-Adrenergic Receptor Signaling Pathway and its Inhibition by this compound cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular b1ar β1-Adrenergic Receptor gs Gs Protein (αβγ) b1ar->gs Activates ac Adenylyl Cyclase gs->ac Stimulates camp cAMP ac->camp Converts catecholamines Norepinephrine/ Epinephrine catecholamines->b1ar Binds & Activates atenolol This compound atenolol->b1ar Binds & Blocks atp ATP pka_inactive Inactive PKA camp->pka_inactive Activates pka_active Active PKA pka_inactive->pka_active cellular_response Physiological Response (↑ Heart Rate, ↑ Contractility) pka_active->cellular_response Phosphorylates Targets

Caption: Canonical β1-adrenergic receptor signaling cascade and its competitive inhibition by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the Ki of this compound for the β1-adrenergic receptor.

Materials:

  • Cell membranes expressing the human β1-adrenergic receptor (e.g., from CHO or HEK293 cells).

  • Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).

  • Non-specific binding control: Propranolol (a non-selective beta-blocker) at a high concentration (e.g., 10 µM).

  • This compound solutions at various concentrations.

  • Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Homogenize cells expressing the β1-adrenergic receptor in cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in binding buffer to a specific protein concentration.[10]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add cell membranes, a fixed concentration of radioligand, and binding buffer.

    • Non-specific Binding: Add cell membranes, a fixed concentration of radioligand, and a high concentration of propranolol.

    • Competition Binding: Add cell membranes, a fixed concentration of radioligand, and increasing concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.[10]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]

  • Detection:

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Experimental Workflow: Radioligand Binding Assay

G Experimental Workflow for Radioligand Binding Assay prep Preparation of Reagents (Membranes, Radioligand, this compound) incubation Incubation (Binding to Equilibrium) prep->incubation filtration Filtration & Washing (Separation of Bound/Free Ligand) incubation->filtration counting Scintillation Counting (Quantification of Radioactivity) filtration->counting analysis Data Analysis (IC50 and Ki Determination) counting->analysis G Stereoselectivity of Atenolol's Action racemic Racemic Atenolol ((R,S)-Atenolol) s_enantiomer (S)-(-)-Atenolol (Eutomer) racemic->s_enantiomer r_enantiomer (R)-(+)-Atenolol (Distomer) racemic->r_enantiomer receptor β1-Adrenergic Receptor (Chiral Environment) s_enantiomer->receptor High Complementarity r_enantiomer->receptor Low Complementarity high_affinity High Affinity Binding receptor->high_affinity with (S)-Atenolol low_affinity Low Affinity Binding receptor->low_affinity with (R)-Atenolol potent_antagonism Potent β1-Blockade (Therapeutic Effect) high_affinity->potent_antagonism weak_antagonism Negligible β1-Blockade low_affinity->weak_antagonism

References

Stereoisomerism and its Influence on the Bioactivity of Atenolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Atenolol, a widely prescribed cardioselective β-1 adrenergic antagonist, possesses a single chiral center, leading to the existence of two stereoisomers: (S)-(-)-Atenolol and (R)-(+)-Atenolol. Although it is commonly administered as a racemic mixture, the pharmacological activity is not equally distributed between the enantiomers. This technical guide provides an in-depth analysis of the stereoselective pharmacodynamics and pharmacokinetics of atenolol. It details the profound differences in bioactivity, with the β-blocking effect residing almost exclusively in the (S)-enantiomer, rendering the (R)-enantiomer largely inactive. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents signaling pathways to elucidate the stereochemical nuances critical for drug development and clinical pharmacology.

Introduction to the Stereochemistry of Atenolol

Atenolol is a second-generation β-1–selective adrenergic antagonist used in the management of hypertension, angina pectoris, and acute myocardial infarction.[1] Its molecular structure features a single asymmetric carbon atom in the aminopropanol side chain, resulting in two enantiomers: (R)-(+)-Atenolol and (S)-(-)-Atenolol. While chemically similar, their three-dimensional arrangement dictates their interaction with chiral biological targets, primarily the β-1 adrenergic receptor.[2] In therapeutic practice, atenolol is most often administered as a 1:1 racemic mixture.[3] However, extensive research has demonstrated that the desired therapeutic action—the β-adrenoceptor blockade—is overwhelmingly attributable to the (S)-enantiomer.[4]

Stereoselective Pharmacodynamics

The most significant impact of stereoisomerism on atenolol is observed in its pharmacodynamics, specifically its interaction with the β-1 adrenergic receptor. The (S)-enantiomer is the eutomer (the pharmacologically active isomer), while the (R)-enantiomer is the distomer (the less active isomer).

The β-blocking activity of the (S)-enantiomer is substantially greater than that of the (R)-enantiomer.[5] Radioligand binding studies conducted on guinea pig heart β-adrenergic receptors revealed a eudismic ratio—the ratio of the affinities of the eutomer to the distomer—of 46 for (S)- to (R)-atenolol.[5][6] This indicates that (S)-Atenolol binds to the receptor with 46 times greater affinity than (R)-Atenolol.

Clinical studies in healthy volunteers confirm this disparity. A 50 mg dose of pure (S)-Atenolol produced a reduction in the mean rate pressure product during exercise (-35%) equivalent to that of a 100 mg dose of the racemic mixture (-37%).[5][6] In stark contrast, a 50 mg dose of (R)-Atenolol produced no discernible effect.[5][6] This demonstrates conclusively that only (S)-Atenolol contributes to the therapeutic β-blocking effect of racemic atenolol.[5]

Parameter(S)-(-)-Atenolol(R)-(+)-AtenololRacemic AtenololReference
Primary Activity β-1 Adrenergic AntagonistLargely Inactiveβ-1 Adrenergic Antagonist[4][5]
Eudismic Ratio (S/R) 46--[5][6]
Effect on Rate Pressure Product -35% (at 50 mg)No effect (at 50 mg)-37% (at 100 mg)[5][6]
Inhibition of Isoprenaline-induced Vasodilation Reduces effect by 68%No effectNot specified[7]
In Vivo Affinity (KB) 4.6 x 10-8 MNot determinedNot applicable[8]

Beta-1 Adrenergic Signaling Pathway and Enantiomer Interaction

Atenolol exerts its effect by competitively blocking the β-1 adrenergic receptor, primarily in the heart and vascular smooth muscle.[1] This prevents endogenous catecholamines like norepinephrine from binding and initiating a downstream signaling cascade. As illustrated below, only the (S)-enantiomer effectively performs this blockade.

Beta_Adrenergic_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space receptor β1-Adrenergic Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts agonist Norepinephrine (Agonist) agonist->receptor Binds & Activates s_atenolol (S)-Atenolol (Antagonist) s_atenolol->receptor Binds & Blocks r_atenolol (R)-Atenolol (Inactive) r_atenolol->receptor No significant binding atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Increased Heart Rate & Contractility pka->response Leads to

Figure 1: Stereoselective interaction of Atenolol with the β1-adrenergic signaling pathway.

Stereoselective Pharmacokinetics

In contrast to its pharmacodynamics, atenolol exhibits only minor stereoselectivity in its pharmacokinetic profile. As a hydrophilic compound, it undergoes minimal metabolism (~5%) and is primarily eliminated unchanged by the kidneys.[3][9]

Studies have shown that the mean area under the curve (AUC), maximal plasma concentrations (Cmax), and plasma half-lives of the enantiomers are very similar, whether administered as pure enantiomers or as a racemic mixture.[5] However, some studies have reported a slightly greater AUC and peak concentration for the (R)-enantiomer, suggesting potential minor stereoselectivity in absorption or distribution.[5][10] The renal clearance of both enantiomers is not significantly different, which is expected as glomerular filtration, the primary elimination route, is not a stereoselective process.[10][11]

Parameter(S)-(-)-Atenolol(R)-(+)-AtenololNoteReference
Peak Plasma Conc. (Cmax) 366 ± 61 ng/mL420 ± 81 ng/mLCmax for (R)-enantiomer is slightly higher.[10]
Area Under Curve (AUC) Lower than (R)-form1.08-fold greater than (S)-form (P < 0.01)[5][6]
Plasma Half-life (t1/2) 5.2 ± 0.9 hours4.6 ± 1.1 hoursNot significantly different.[10]
Renal Clearance 112.5 ± 36.7 mL/min109.7 ± 33.5 mL/minNot significantly different.[10]
Plasma Protein Binding NegligibleNegligible[3][11]

Experimental Protocols

Obtaining enantiomerically pure atenolol is crucial for research. A common strategy involves the kinetic resolution of a key racemic intermediate, such as 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide.

Synthesis_Workflow cluster_products Separated Intermediates start Racemic Chlorohydrin Intermediate resolution Enzymatic Kinetic Resolution (e.g., Candida antarctica Lipase B, Acyl Donor) start->resolution r_intermediate (R)-Chlorohydrin (Unreacted) resolution->r_intermediate Slow reaction s_ester (S)-Chlorohydrin Ester (Acylated) resolution->s_ester Fast reaction amination Amination with Isopropylamine r_intermediate->amination final_product Enantiopure (S)-Atenolol (>99% ee) amination->final_product

Figure 2: General workflow for the enantioselective synthesis of (S)-Atenolol.

Protocol: Enzymatic Kinetic Resolution [12][13]

  • Reaction Setup: The racemic chlorohydrin intermediate is dissolved in an appropriate organic solvent (e.g., acetonitrile).

  • Enzyme Addition: A lipase, such as Lipase B from Candida antarctica (CALB), is added to the mixture.

  • Acylation: An acyl donor (e.g., vinyl butanoate) is introduced. The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the (S)-enantiomer) at a much faster rate than the other.

  • Separation: After the reaction, the mixture contains the unreacted (R)-chlorohydrin and the newly formed (S)-chlorohydrin ester. These compounds have different chemical properties and can be separated using standard chromatographic techniques (e.g., column chromatography).

  • Final Synthesis: The separated, enantiopure (R)-chlorohydrin is then reacted with isopropylamine in an amination reaction to yield the final (S)-Atenolol product. The enantiomeric excess (ee) is confirmed by chiral HPLC.

This assay quantifies the binding affinity of each enantiomer to the β-adrenergic receptors.[5][14]

Protocol Outline:

  • Membrane Preparation: Prepare membrane fractions from a tissue rich in β-1 receptors (e.g., guinea pig heart ventricles) via homogenization and centrifugation.

  • Incubation: Incubate the membrane preparations with a constant concentration of a radiolabeled ligand (e.g., [125I]Iodocyanopindolol) and varying concentrations of the unlabeled competitor (either (R)-Atenolol or (S)-Atenolol).

  • Separation: After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a one-site competition model to determine the IC50 (concentration causing 50% inhibition of radioligand binding). The affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion: The Bioactivity of (+)-Atenolol

The evidence overwhelmingly indicates that the bioactivity of racemic atenolol is stereospecific. The therapeutic β-1 adrenergic blockade is mediated almost entirely by the (S)-(-)-enantiomer .

The (R)-(+)-Atenolol enantiomer is the distomer and is considered pharmacologically inert with respect to the primary mechanism of action.[5][6] It does not contribute to the reduction in heart rate, blood pressure, or cardiac contractility that defines atenolol's clinical utility. While its pharmacokinetic profile is nearly identical to that of its active counterpart, its lack of significant affinity for the β-1 receptor renders it inactive. This pronounced stereoselectivity is a critical consideration in pharmacology and drug development, highlighting that the therapeutic properties of a chiral drug can be confined to a single enantiomer.

References

The Cardiovascular Research Applications of (+)-Atenolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atenolol is a selective β1-adrenergic receptor antagonist widely used in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.[1] As a chiral molecule, atenolol exists as two enantiomers: (S)-atenolol and (R)-atenolol. The therapeutic activity of the racemic mixture is primarily attributed to the (S)-enantiomer, which exhibits significantly higher affinity for the β1-adrenergic receptor.[2] This technical guide provides an in-depth overview of the basic research applications of the active enantiomer, (+)-atenolol (often referring to the more active S-enantiomer in literature), in cardiovascular studies. We will delve into its mechanism of action, detail key experimental protocols for its investigation, and present quantitative data to support its well-established pharmacological profile.

Mechanism of Action

This compound is a cardioselective β1-adrenergic antagonist.[3] Its primary mechanism of action involves the competitive and selective blockade of β1-adrenergic receptors, which are predominantly located in the heart muscle.[3] This blockade counteracts the effects of endogenous catecholamines like epinephrine and norepinephrine, leading to a reduction in heart rate (negative chronotropic effect), decreased myocardial contractility (negative inotropic effect), and a subsequent lowering of blood pressure.[3] At higher concentrations, the selectivity of atenolol for β1 receptors diminishes, and it can also block β2-adrenergic receptors, which are found in bronchial and vascular smooth muscle.[4]

The antagonism of β1-adrenergic receptors by this compound inhibits the downstream signaling cascade initiated by catecholamine binding. This includes the activation of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[5] The decrease in cAMP levels leads to reduced activation of protein kinase A (PKA), ultimately resulting in the observed negative chronotropic and inotropic effects.

Quantitative Data

The following tables summarize key quantitative data for this compound from various in vitro and in vivo cardiovascular studies.

Table 1: Receptor Binding Affinities (Ki) of Atenolol Enantiomers

EnantiomerReceptorTissue/Cell LineRadioligandKi (nM)Reference
(S)-Atenololβ1-adrenergicGuinea pig heart[125I]-(S)-pindolol4.6 x 10¹[6]
(R)-Atenololβ1-adrenergicGuinea pig heart[125I]-(S)-pindolol2.1 x 10³[2]
Racemic Atenololβ1-adrenergicHumanNot Specified250[7]
Racemic Atenololβ2-adrenergicHumanNot Specified1000[7]

Table 2: In Vitro Functional Potency (EC50/IC50) of (S)-Atenolol

AssayCell/Tissue PreparationAgonistParameter MeasuredIC50/EC50 (nM)Reference
Adenylyl Cyclase InhibitionVentricular membranesIsoproterenolcAMP production1.62 x 10² (aged rats)[8]
Adenylyl Cyclase InhibitionVentricular membranesIsoproterenolcAMP production1.5 x 10³ (young rats)[8]
Tachycardia InhibitionWistar-Kyoto ratsIsoproterenolHeart Rate49[9]

Table 3: In Vivo Cardiovascular Effects of Atenolol

Animal ModelDoseRoute of AdministrationParameterEffectReference
Rat1 mg/kgIntravenousHeart RateMarked reduction in stress-induced tachycardia[10]
Rat3 mg/kgNot SpecifiedBlood PressureSignificant reduction[11]
Dog100 µg/kgNot SpecifiedHeart Rate & ContractilityInhibition of isoproterenol-induced response[12]
Cat6.25-12.5 mgOral (q12h)Heart RateSignificant decrease[13]
Cat6.25-12.5 mgOral (q12h)Systolic Blood PressureNo significant change[13]

Experimental Protocols

Radioligand Binding Assay for β1-Adrenergic Receptor Affinity

This protocol is a generalized procedure based on methodologies described in the literature for determining the binding affinity of this compound to β1-adrenergic receptors.[2][14]

Materials:

  • Tissue Source: Guinea pig left ventricular free wall (rich in β1-receptors).

  • Radioligand: [125I]-(S)-pindolol.

  • Competitor: this compound (S-enantiomer).

  • Non-specific binding control: Propranolol (a non-selective β-blocker).

  • Incubation Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation vials and scintillation fluid.

  • Gamma counter.

Procedure:

  • Membrane Preparation: Homogenize the guinea pig ventricular tissue in ice-cold incubation buffer. Centrifuge the homogenate at low speed to remove debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in incubation buffer and determine the protein concentration.

  • Assay Setup: In test tubes, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of [125I]-(S)-pindolol (e.g., 20-30 pM), and varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M).

  • Total and Non-specific Binding: For total binding, omit the competitor. For non-specific binding, add a high concentration of propranolol (e.g., 10 µM).

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This protocol outlines a method to assess the inhibitory effect of this compound on adenylyl cyclase activity, a key step in β-adrenergic signaling.[5][8]

Materials:

  • Cell/Tissue Preparation: Ventricular membranes from rat hearts or cultured cells expressing β1-adrenergic receptors.

  • Agonist: Isoproterenol.

  • Antagonist: this compound.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM ATP, 1 mM IBMX (a phosphodiesterase inhibitor), and an ATP regenerating system (e.g., creatine phosphate and creatine kinase).

  • Stopping Solution: 0.5 M HCl.

  • cAMP standard solutions.

  • cAMP assay kit (e.g., ELISA or radioimmunoassay).

Procedure:

  • Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

  • Assay Setup: In test tubes, pre-incubate the membrane preparation with varying concentrations of this compound for a short period (e.g., 15 minutes) at 30°C.

  • Stimulation: Initiate the adenylyl cyclase reaction by adding a fixed concentration of isoproterenol (e.g., 10 µM) and the assay buffer containing ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 10-15 minutes).

  • Termination: Stop the reaction by adding the stopping solution.

  • cAMP Quantification: Centrifuge the tubes to pellet the protein. Measure the cAMP concentration in the supernatant using a commercially available cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis: Plot the amount of cAMP produced against the logarithm of the this compound concentration. Determine the IC50 value, representing the concentration of this compound that inhibits 50% of the isoproterenol-stimulated adenylyl cyclase activity.

In Vivo Cardiovascular Study in Rats

This protocol provides a general framework for evaluating the cardiovascular effects of this compound in an animal model.[9][10]

Materials:

  • Male Wistar-Kyoto (WKY) rats.

  • This compound solution for administration.

  • Anesthetic (e.g., isoflurane).

  • Surgical instruments for catheterization.

  • Catheters for arterial and venous cannulation.

  • Pressure transducer and data acquisition system for blood pressure and heart rate monitoring.

  • Infusion pump.

Procedure:

  • Animal Preparation: Anesthetize the rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Stabilization: Allow the animal to stabilize after surgery until cardiovascular parameters are constant.

  • Baseline Measurement: Record baseline heart rate and blood pressure for a defined period.

  • Drug Administration: Administer this compound via the venous catheter, either as a bolus injection or a continuous infusion.

  • Data Recording: Continuously monitor and record heart rate and blood pressure throughout the experiment.

  • Data Analysis: Analyze the changes in heart rate and blood pressure from baseline following the administration of this compound. Calculate the percentage change and perform statistical analysis to determine the significance of the effects.

Visualizations

Signaling Pathway of this compound Action

G cluster_membrane Cell Membrane b1ar β1-Adrenergic Receptor g_protein Gs Protein b1ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts catecholamines Catecholamines (Epinephrine, Norepinephrine) catecholamines->b1ar Activates atenolol This compound atenolol->b1ar Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cardiac_effects Increased Heart Rate & Contractility pka->cardiac_effects Leads to

Caption: Signaling pathway of β1-adrenergic receptor activation and its inhibition by this compound.

Experimental Workflow for Radioligand Binding Assay

G start Start prep Membrane Preparation start->prep assay Assay Setup (Membranes, Radioligand, Competitor) prep->assay incubate Incubation (e.g., 37°C, 60 min) assay->incubate filter Filtration (Separate Bound/ Free Ligand) incubate->filter count Gamma Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Caption: A typical experimental workflow for a radioligand binding assay.

Conclusion

This compound remains a cornerstone for cardiovascular research due to its selective β1-adrenergic antagonism. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers investigating its pharmacological properties and for professionals involved in the development of cardiovascular therapeutics. Understanding the nuances of its mechanism of action and the methodologies to study it is crucial for advancing our knowledge of cardiovascular physiology and pharmacology.

References

(+)-Atenolol as a Reference Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (+)-Atenolol, the dextrorotatory enantiomer of Atenolol, and its critical role as a reference standard in analytical chemistry. The focus is on its application in the chiral separation and quantification of atenolol enantiomers, a crucial aspect of quality control and regulatory compliance in the pharmaceutical industry.

Introduction: The Significance of Chirality in Atenolol

Atenolol, chemically (RS)-4-(2-hydroxy-3-isopropylaminopropoxy) phenylacetamide, is a cardioselective beta-1 adrenergic receptor blocker widely used in the treatment of cardiovascular conditions such as hypertension and angina pectoris.[1][2] The molecule possesses a single chiral center, leading to the existence of two enantiomers: (S)-(-)-Atenolol and (R)-(+)-Atenolol.[3]

While atenolol is commercially available as a racemic mixture (a 1:1 ratio of both enantiomers), studies have shown that the pharmacological activity, particularly the beta-blocking effect, resides primarily in the (S)-enantiomer.[3][4] The (R)-enantiomer, this compound, is significantly less active. This enantioselective activity underscores the importance of analytical methods capable of separating and quantifying the individual enantiomers. Such methods are essential for pharmacokinetic studies, impurity profiling, and ensuring the quality and consistency of pharmaceutical formulations.[1][5]

This compound, as a certified reference standard, serves as the benchmark against which the (R)-enantiomer is identified and quantified in analytical procedures. Its purity and well-characterized properties are fundamental to the accuracy and validity of these methods.

Physicochemical Properties of Atenolol

A reference standard must have well-defined physical and chemical properties. The table below summarizes key data for Atenolol.

PropertyValueReference
Chemical Name (R)-(+)-4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide
Synonym(s) This compound, (R)-Atenolol, D-Atenolol[1]
Molecular Formula C₁₄H₂₂N₂O₃
Molecular Weight 266.34 g/mol
CAS Number 29122-68-7 (for racemic)
Melting Point 152°C - 156.5°C[6][7]
Appearance White to off-white crystalline powder[8]
Solubility Water: 26.5 mg/mL (at 37°C)[9]
pKa 9.6 (at 25°C)[7]
Log P (octanol/water) 0.23[9]

Note: Properties are for the atenolol molecule. The specific properties of the (+)-enantiomer are primarily its optical rotation.

Analytical Applications and Methodologies

The primary application of a this compound reference standard is in the chiral separation of atenolol. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for this purpose, utilizing various chiral stationary phases (CSPs).[1][5] Other analytical techniques for atenolol in general include UV-Visible spectrophotometry, voltammetry, and LC-MS.[10]

Detailed below are established HPLC protocols for the enantiomeric separation of atenolol. The this compound reference standard is crucial for peak identification and method validation in these procedures.

Protocol 1: Chiral HPLC with an AGP Stationary Phase

This method utilizes an α1-acid glycoprotein (AGP) chiral stationary phase for the enantioselective determination of atenolol.[1]

  • Chromatographic System: Reverse Phase-High Performance Liquid Chromatography (RP-HPLC).[1]

  • Column: Chiralcel AGP, 150 x 4.0 mm I.D., 5 µm particle size.[1]

  • Mobile Phase: 10 mM Sodium Phosphate Buffer (pH 7.0) : Methanol (95:5 v/v).[1]

  • Flow Rate: 0.9 mL/min.[1]

  • Detection: UV at 225 nm.[1]

  • Sample Preparation: A stock solution of racemic atenolol is prepared. For analysis of tablets, a powder equivalent to a specific dose is dissolved in methanol, sonicated, filtered, and diluted with the mobile phase.[1]

Protocol 2: Chiral HPLC with a Cellulose-Based Stationary Phase

This method employs a cellulose-derivative-based chiral column for separation.[5][11][12]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC).[5]

  • Column: Chiralcel OD, 250 x 4.6 mm, 10 µm particle size.[5][11]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (75:25:0.1 v/v/v).[5][11]

  • Flow Rate: 0.7 mL/min (column pressure should be kept below 400 psi).[5]

  • Detection: UV at 276 nm.[5][11]

  • Sample Preparation: Standards and samples are prepared by dissolving in the mobile phase. For tablets, a powdered sample is dissolved in ethanol, sonicated, filtered, and then diluted with the mobile phase.[12]

Protocol 3: Two-Dimensional Liquid Chromatography (2D-LC)

This advanced technique allows for the simultaneous analysis of atenolol impurities and the separation of its enantiomers in a single run.[3]

  • First Dimension (1D) - Impurity Analysis:

    • System: Reversed-Phase Chromatography.[3]

    • Column: Agilent InfinityLab Poroshell 120 EC-C18.[3]

    • Purpose: Separates racemic (R/S)-atenolol from its known impurities.[3]

  • Second Dimension (2D) - Enantiomeric Separation:

    • System: Chiral Chromatography.[3]

    • Column: Agilent InfinityLab Poroshell 120 Chiral-T.[3]

    • Purpose: The atenolol peak from the first dimension is transferred to the second dimension for the separation of (R)- and (S)-atenolol.[3]

Quantitative Data Summary

The following tables summarize quantitative performance data from the described analytical methods.

Table 1: Performance Data for Chiral HPLC Method 1 (AGP Column) [1]

Parameter(R)-(+)-Atenolol(S)-(-)-Atenolol
Retention Time (tR) 7.58 min9.14 min
Linearity Range 10 - 100 µg/mL10 - 100 µg/mL
Intra-day CV (%) 2.69 - 3.972.69 - 3.97
Inter-day CV (%) 7.05 - 9.437.05 - 9.43

Table 2: Performance Data for Chiral HPLC Method 2 (Chiralcel OD Column) [5][12]

Parameter(R)-(+)-Atenolol(S)-(-)-Atenolol
Linearity Range 10.0 - 190.0 µg/mL10.0 - 190.0 µg/mL
Correlation Coefficient (r²) 0.99990.9999
Coefficient of Variation (%) 0.60 - 0.690.59 - 0.63
Average Recovery (%) 100.37 - 100.6399.78 - 100.33

Table 3: Performance Data for Spectrophotometric Method [10]

ParameterValue
λmax (Complex) 414 nm
Linearity Range 2.66 - 26.63 µg/mL
Correlation Coefficient (R²) 0.9999
Limit of Detection (LOD) 0.22 µg/mL
Limit of Quantification (LOQ) 0.66 µg/mL

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep1 Weigh this compound Reference Standard prep2 Dissolve in Mobile Phase prep1->prep2 hplc1 Inject Sample prep2->hplc1 prep3 Prepare Tablet Sample Extract prep3->hplc1 hplc2 Chiral Column Separation hplc1->hplc2 hplc3 UV Detector hplc2->hplc3 data1 Generate Chromatogram hplc3->data1 data2 Identify Peaks (using Standard tR) data1->data2 data3 Quantify Enantiomers data2->data3

Caption: Workflow for Chiral HPLC Analysis of Atenolol Enantiomers.

G cluster_1d First Dimension (Reversed-Phase) cluster_2d Second Dimension (Chiral) d1_start Inject Sample (API + Impurities) d1_col C18 Column d1_start->d1_col d1_sep Separation of Impurities from Racemic Atenolol d1_col->d1_sep d2_col Chiral-T Column d1_sep->d2_col Transfer of Atenolol Peak d2_sep Separation of (R)- and (S)-Atenolol d2_col->d2_sep

Caption: Logical Flow of a 2D-LC System for Atenolol Analysis.[3]

G cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product r1 2-(4-hydroxyphenyl)acetamide s1 Base-Catalyzed Deprotonation & Addition r1->s1 r2 Epichlorohydrin r2->s1 s2 Formation of Epoxide Intermediate s1->s2 s3 Ring Opening with Isopropylamine s2->s3 p1 (RS)-Atenolol (Racemic Mixture) s3->p1

Caption: Simplified Synthesis Pathway for Racemic Atenolol.[2][13][14]

Conclusion

The use of this compound as a reference standard is indispensable for the accurate and reliable analysis of atenolol in pharmaceutical products. Given the stereoselective nature of its pharmacological activity, the ability to resolve and quantify the individual (R) and (S) enantiomers is a regulatory and quality control necessity. The detailed HPLC protocols and associated quantitative data provided in this guide demonstrate established methods where a high-purity this compound standard is essential for peak identification, method validation, and ensuring the final drug product's safety and efficacy. The continued use of well-characterized reference standards like this compound will remain a cornerstone of pharmaceutical analysis.

References

Methodological & Application

Application Notes: Research-Grade Synthesis of (+)-Atenolol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Atenolol is a selective β-1 adrenergic receptor antagonist widely prescribed for cardiovascular conditions such as hypertension, angina pectoris, and acute myocardial infarction.[1][2][3] It possesses a single chiral center, existing as two enantiomers: (S)-(-)-Atenolol and (R)-(+)-Atenolol. The therapeutic β-blocking activity is primarily attributed to the (S)-enantiomer.[4] However, the synthesis and isolation of the enantiomerically pure (R)-(+)-Atenolol are crucial for pharmacological research, for use as an analytical standard, and for studying the potential effects of the distomer (the less active enantiomer) in racemic mixtures.

This document provides a detailed protocol for the research-grade synthesis of (+)-Atenolol. The strategy involves an initial synthesis of a key racemic intermediate, 2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetamide, followed by an enzymatic kinetic resolution to isolate the desired (R)-enantiomer. The final step is the amination of the resolved intermediate to yield the target compound, (+)-(R)-Atenolol, with high enantiomeric purity.

Mechanism of Action: β-1 Adrenergic Receptor Blockade

Atenolol selectively antagonizes β-1 adrenergic receptors, which are predominantly located in the heart.[1][5] In the canonical signaling pathway, catecholamines like norepinephrine and epinephrine bind to these G-protein coupled receptors, activating adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This cascade leads to the activation of Protein Kinase A (PKA), resulting in increased heart rate (positive chronotropy), enhanced myocardial contractility (positive inotropy), and increased conduction velocity. Atenolol competitively blocks the binding of these catecholamines to the β-1 receptor, thereby inhibiting this signaling pathway and reducing sympathetic tone on the heart.[1][6]

Atenolol_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular beta1_receptor β-1 Adrenergic Receptor g_protein G-Protein (Gs) beta1_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates atp ATP camp cAMP adenylyl_cyclase->camp catecholamines Norepinephrine / Epinephrine catecholamines->beta1_receptor atenolol This compound atenolol->beta1_receptor [Antagonist] atp->camp Converts pka Protein Kinase A (PKA) camp->pka Activates cellular_response Physiological Response • ↑ Heart Rate • ↑ Contractility pka->cellular_response Synthesis_Workflow cluster_resolution Separation start 2-(4-hydroxyphenyl)acetamide step1 Step 1: Chlorohydrin Synthesis Reagents: Epichlorohydrin, NaOH start->step1 racemic_intermediate Racemic Chlorohydrin (2a) step1->racemic_intermediate step2 Step 2: Enzymatic Resolution Reagents: CALB, Vinyl Butanoate racemic_intermediate->step2 r_intermediate (R)-Chlorohydrin (Unreacted) step2->r_intermediate s_ester (S)-Ester (Acylated Product) step2->s_ester step3 Step 3: Amination Reagent: Isopropylamine r_intermediate->step3 final_product (+)-(R)-Atenolol step3->final_product

References

Application Notes and Protocols for the Enantioselective Synthesis of (+)-Atenolol Using Lipase Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atenolol is a selective β1-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases, primarily hypertension. The pharmacological activity of atenolol resides predominantly in the (S)-enantiomer, also known as (+)-atenolol. The (R)-enantiomer is significantly less active and may contribute to side effects. Consequently, the enantioselective synthesis of this compound is of great importance to the pharmaceutical industry. Lipase-catalyzed kinetic resolution has emerged as a green and efficient method for producing enantiomerically pure this compound. This document provides detailed application notes and protocols for the enantioselective synthesis of this compound using various lipase catalysts.

Principle of the Method

The primary strategy for the lipase-catalyzed synthesis of this compound involves the kinetic resolution of a racemic mixture. In this process, a lipase selectively catalyzes the acylation of one enantiomer of a racemic alcohol or amine at a much faster rate than the other. This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched opposite enantiomer. For the synthesis of this compound, two main approaches are commonly employed:

  • Kinetic Resolution of Racemic Atenolol: In this direct approach, a lipase is used to selectively acylate (R)-atenolol, leaving the desired (S)-atenolol unreacted and in high enantiomeric purity.

  • Kinetic Resolution of a Racemic Intermediate: A common precursor, racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide, is resolved using a lipase. The resulting enantiopure (R)-chlorohydrin is then converted to this compound in a subsequent chemical step.

Data Presentation: Comparison of Lipase Performance

The choice of lipase, solvent, and acyl donor significantly impacts the efficiency of the kinetic resolution. The following tables summarize the performance of different lipase systems in the enantioselective synthesis of atenolol and its intermediates.

Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic Atenolol

Lipase SourceAcyl DonorSolventConversion (c)Enantiomeric Excess (eep) of (S)-Atenolol AcetateEnantioselectivity (E)Reference
Candida rugosa OFIsopropenyl acetateToluene46.3%92.9%66.9[1][2]
Candida rugosaVinyl acetateToluene / Ionic Liquid-94%-[3][4]
Pseudomonas cepacia---94%-[3][5]

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide

Lipase SourceAcyl DonorSolventConversion (c)Enantiomeric Excess (ees) of (S)-alcoholEnantiomeric Excess (eep) of (R)-acetateEnantioselectivity (E)Reference
Candida antarctica Lipase A (CLEA)Vinyl acetateToluene48.9%91.1%96.9%210[6][7]
Candida antarctica Lipase B (CALB)Vinyl butanoateAcetonitrile->99% (of remaining (R)-alcohol)--[3][5][8]

Experimental Protocols

Protocol 1: Kinetic Resolution of Racemic Atenolol via Acetylation

This protocol is based on the work by Sikora et al. and describes the direct resolution of racemic atenolol using Candida rugosa lipase.[1][2]

Materials:

  • Racemic (R,S)-atenolol

  • Candida rugosa OF lipase

  • Isopropenyl acetate

  • Toluene (anhydrous)

  • Acetonitrile (for analysis)

  • Reaction vessel (e.g., screw-capped vial)

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator)

  • Analytical equipment: Chiral HPLC or UPLC-MS/MS system

Procedure:

  • To a reaction vessel, add racemic atenolol (e.g., 0.01 mmol, 2.66 mg).

  • Add 10 mL of anhydrous toluene.

  • Add isopropenyl acetate as the acetylating agent.

  • Initiate the reaction by adding the native Candida rugosa OF lipase.

  • Seal the vessel and place it in an orbital shaker at a controlled temperature (e.g., 37°C) and agitation (e.g., 250 RPM).

  • Monitor the reaction progress by withdrawing samples at established time points.

  • For analysis, evaporate the solvent from the withdrawn sample, redissolve the residue in pure acetonitrile, filter, and inject it into the UPLC-MS/MS system for enantiomeric excess and conversion determination.

  • Upon reaching the desired conversion (typically around 50%), stop the reaction by filtering off the enzyme.

  • The unreacted this compound can be separated from the (R)-atenolol acetate by standard chromatographic techniques.

Protocol 2: Synthesis of this compound via Kinetic Resolution of a Chlorohydrin Intermediate

This protocol is a multi-step synthesis involving the lipase-catalyzed resolution of a key intermediate, followed by amination to yield this compound.[3][5][8][9]

Part A: Synthesis of Racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide

  • Start with the deprotonation of 2-(4-hydroxyphenyl)acetamide using a base like sodium hydroxide.

  • React the resulting phenoxide with epichlorohydrin to yield a mixture of 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide and the corresponding epoxide.

  • Treat the mixture with lithium chloride and acetic acid in tetrahydrofuran to convert the epoxide to the desired racemic chlorohydrin, 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide.

Part B: Lipase-Catalyzed Kinetic Resolution of the Racemic Chlorohydrin

Materials:

  • Racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide

  • Candida antarctica Lipase B (CALB), immobilized

  • Vinyl butanoate

  • Acetonitrile (dry)

  • Reaction vessel

  • Orbital shaker or magnetic stirrer

Procedure:

  • Dissolve the racemic chlorohydrin in dry acetonitrile in a reaction vessel.

  • Add vinyl butanoate as the acyl donor.

  • Add immobilized Candida antarctica Lipase B (CALB) to initiate the resolution.

  • Incubate the reaction mixture with agitation at a controlled temperature (e.g., 30°C).

  • Monitor the reaction by chiral HPLC to determine the enantiomeric excess of the unreacted (R)-chlorohydrin.

  • When the desired enantiomeric excess is achieved (e.g., >99% ee for the (R)-enantiomer), stop the reaction by filtering off the lipase.

  • Separate the unreacted (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide from the acylated (S)-enantiomer using column chromatography.

Part C: Synthesis of this compound

Materials:

  • Enantiomerically pure (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide (>99% ee)

  • Isopropylamine

  • Water

  • Reaction vessel

Procedure:

  • React the enantiopure (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide with isopropylamine in water.

  • Stir the reaction at room temperature for approximately 48 hours.[5]

  • Upon completion, the product, this compound, can be isolated and purified. The specific rotation of the final product should be measured to confirm its enantiopurity.

Visualizations

Logical Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis of Racemic Precursor cluster_resolution Lipase-Catalyzed Kinetic Resolution cluster_separation Separation cluster_final_synthesis Final Synthesis Step start 2-(4-hydroxyphenyl)acetamide racemic_chlorohydrin Racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide start->racemic_chlorohydrin Base-catalyzed reaction epichlorohydrin Epichlorohydrin epichlorohydrin->racemic_chlorohydrin resolved_mixture Mixture of (R)-alcohol and (S)-ester racemic_chlorohydrin->resolved_mixture lipase Lipase (e.g., CALB) lipase->resolved_mixture acyl_donor Acyl Donor (e.g., Vinyl butanoate) acyl_donor->resolved_mixture separation Chromatographic Separation resolved_mixture->separation r_alcohol Enantiopure (R)-alcohol (>99% ee) separation->r_alcohol s_ester (S)-ester separation->s_ester s_atenolol This compound (>99% ee) r_alcohol->s_atenolol isopropylamine Isopropylamine isopropylamine->s_atenolol G cluster_reactants Reactants cluster_products Products R_Atenolol (R)-Atenolol Lipase Lipase Catalyst R_Atenolol->Lipase Fast Reaction S_Atenolol (S)-Atenolol S_Atenolol_Unreacted (S)-Atenolol (Unreacted) S_Atenolol->S_Atenolol_Unreacted Slow/No Reaction Acyl_Donor Acyl Donor Acyl_Donor->Lipase R_Atenolol_Acetate (R)-Atenolol Acetate Lipase->R_Atenolol_Acetate

References

Application Note: Chiral HPLC Method for the Separation of (+)-Atenolol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Atenolol is a selective β1-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases, including hypertension and angina pectoris.[1] It possesses a single chiral center, existing as a racemic mixture of (R)-(+)- and (S)-(−)-enantiomers.[2] The pharmacological activity of atenolol resides primarily in the (S)-enantiomer, which is a potent β-blocker, while the (R)-enantiomer exhibits significantly less activity.[1] Consequently, the enantioselective separation and quantification of atenenol enantiomers are critical for pharmacokinetic studies, quality control of pharmaceutical formulations, and the development of enantiopure drugs.[1][3] High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the most prevalent and effective technique for this purpose.[1][3] This application note details various chiral HPLC methods for the successful separation of (+)-atenolol enantiomers.

Principle of Chiral Separation

Chiral separation by HPLC is achieved by creating a diastereomeric interaction between the enantiomers and a chiral stationary phase. This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. The choice of the chiral stationary phase and the mobile phase composition are crucial for achieving optimal resolution.

Experimental Protocols

Several methods utilizing different chiral stationary phases and mobile phase compositions have been successfully employed for the enantiomeric separation of atenolol. Below are detailed protocols for some of the most common approaches.

Method 1: Normal-Phase HPLC using a Polysaccharide-Based CSP

This method utilizes a cellulose-based chiral stationary phase and a non-polar mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralcel OD (250 x 4.6 mm, 10 µm)[4] or Chiralcel OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of hexane, ethanol, and diethylamine (DEA) in a ratio of 75:25:0.1 (v/v/v).[4] An alternative mobile phase for a Chiralcel OD-H column is diethylamine–n-hexane–isopropanol (0.2:70:30, v/v/v).

    • Flow Rate: 0.7 mL/min[4]

    • Detection: UV at 276 nm[4]

    • Column Temperature: Ambient or controlled at 15 °C.

    • Injection Volume: 10-20 µL

  • Sample Preparation:

    • Prepare a stock solution of racemic atenolol (e.g., 1 mg/mL) in the mobile phase or a suitable solvent like ethanol.

    • For pharmaceutical tablets, crush a tablet and dissolve the powder in a known volume of diluent to achieve a suitable concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Method 2: Reversed-Phase HPLC using a Protein-Based CSP

This method employs a protein-based chiral stationary phase with an aqueous-organic mobile phase.

  • Chromatographic Conditions:

    • Column: Chiral-AGP (150 x 4.0 mm, 5 µm)[3]

    • Mobile Phase: 10 mM sodium phosphate buffer (pH 7.0) and methanol in a ratio of 95:5 (v/v).[3]

    • Flow Rate: 0.9 mL/min[3]

    • Detection: UV at 225 nm[3]

    • Column Temperature: Ambient

    • Injection Volume: 20 µL[3]

  • Sample Preparation:

    • Prepare a stock solution of racemic atenolol (e.g., 1 mg/mL) in water.[3]

    • Working standard solutions can be prepared by diluting the stock solution with the mobile phase.

    • Filter the sample solution through a 0.2 µm membrane filter before injection.[3]

Method 3: Normal-Phase HPLC using a Pirkle-Type CSP

This method utilizes a brush-type chiral stationary phase.

  • Chromatographic Conditions:

    • Column: Chirex 3022 (S-indoline-2-carboxylic acid and (R)-1-(α-naphthyl) ethylamine urea linkage)[5]

    • Mobile Phase: Hexane–dichloromethane–methanol–trifluoroacetic acid (60:35:5:0.25, v/v/v/v).[5]

    • Flow Rate: 2 mL/min[5]

    • Detection: UV at 280 nm[5]

    • Column Temperature: 35°C[5]

    • Injection Volume: 10 µL[5]

  • Sample Preparation:

    • Prepare sample solutions in the mobile phase.

    • Filter the sample solution through a 0.45 µm nylon membrane filter prior to use.[5]

Data Presentation

The following tables summarize the quantitative data obtained from the different chiral HPLC methods for the separation of atenolol enantiomers.

Table 1: Chromatographic Parameters for Atenolol Enantiomer Separation

ParameterMethod 1 (Chiralcel OD)Method 2 (Chiral-AGP)Method 3 (Chirex 3022)
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)α1-acid glycoprotein(S)-indoline-2-carboxylic acid and (R)-1-(α-naphthyl) ethylamine
Mobile Phase Hexane:Ethanol:DEA (75:25:0.1)10 mM Sodium Phosphate Buffer (pH 7.0):Methanol (95:5)[3]Hexane:DCM:Methanol:TFA (60:35:5:0.25)[5]
Flow Rate (mL/min) 0.7[4]0.9[3]2[5]
Detection Wavelength (nm) 276[4]225[3]280[5]
Retention Time (R)-Atenolol (min) Not Specified7.58[3]29.06[5]
Retention Time (S)-Atenolol (min) Not Specified9.14[3]32.71[5]
Resolution (Rs) > 1.5 (Typical)> 1.5 (Typical)1.40[5]

Mandatory Visualizations

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Racemic Atenolol Standard or Pharmaceutical Formulation Sample_Prep Dissolve & Filter Sample Sample->Sample_Prep Solvent Mobile Phase Components Mobile_Phase_Prep Mix & Degas Mobile Phase Solvent->Mobile_Phase_Prep Injector Autosampler/Injector Sample_Prep->Injector Pump HPLC Pump Mobile_Phase_Prep->Pump Pump->Injector Column Chiral Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: Experimental workflow for the chiral HPLC separation of atenolol enantiomers.

References

Application Notes and Protocols for the Quantification of (+)-Atenolol in Human Plasma via a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atenolol, a selective β1-adrenergic receptor antagonist, is a widely prescribed medication for the management of cardiovascular diseases, primarily hypertension.[1][2][3][4] Accurate quantification of atenolol in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides a detailed, validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of (+)-Atenolol in human plasma. The method is sensitive, specific, and robust, making it suitable for high-throughput analysis in a research or clinical setting.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample is Internal Standard (Atenolol-d7) precip Protein Precipitation (Acetonitrile) is->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute evap->reconstitute injection Inject into LC-MS/MS System reconstitute->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Spectrometric Detection (MRM Mode) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of This compound calibration->quantification

Caption: Experimental workflow for this compound quantification.

Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Atenolol-d7 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (drug-free)

Instrumentation

  • Liquid Chromatograph (LC) system capable of gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and Atenolol-d7 in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions at concentrations of 10, 50, 100, 500, 1000, 2500, 5000, and 8000 ng/mL.[5][6]

  • Internal Standard Working Solution (100 ng/mL): Dilute the Atenolol-d7 stock solution with 50:50 (v/v) methanol:water.

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve (1, 5, 10, 50, 100, 250, 500, and 800 ng/mL) and for QC samples at low, medium, and high concentrations (e.g., 3, 150, and 600 ng/mL).[7]

Sample Preparation from Plasma

A protein precipitation method is employed for the extraction of this compound and the internal standard from plasma.[7][8][9]

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the 100 ng/mL internal standard working solution (Atenolol-d7).

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting composition (98% Mobile Phase A, 2% Mobile Phase B).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterValue
Column C18 reverse-phase column (e.g., Phenomenex Kinetex, 2.6 µm, 50 x 3.0 mm)[1]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Oven Temperature 30°C
Gradient Elution See table below

Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
1.0982
5.02080
5.1982
7.0982
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5000 V[1]
Source Temperature 350°C[1]
Nebulizing Gas 30 psi[1]
Heating Gas 35 psi[1]
Curtain Gas 20 psi[1]
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
This compound 267.2145.14025
Atenolol-d7 (IS) 274.2152.14025

Method Validation Summary

The developed LC-MS/MS method was validated according to regulatory guidelines. The following parameters were assessed:

Validation ParameterResult
Linearity Range 1 - 800 ng/mL (r² > 0.99)[7][8]
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ± 15%
Recovery 80 - 100%[7][8]
Matrix Effect Minimal
Stability (Freeze-thaw, Short-term, Long-term) Stable

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard, Atenolol-d7, ensured high accuracy and precision by compensating for matrix effects and variations in sample processing.

The protein precipitation sample preparation method proved to be simple, rapid, and effective, with high recovery of the analyte.[7][8][9] The chromatographic conditions provided good separation of atenolol from endogenous plasma components with a relatively short run time. The mass spectrometric detection in MRM mode offered high selectivity and sensitivity, allowing for a low LLOQ of 1 ng/mL.

The method was linear over a wide concentration range, which is suitable for the analysis of clinical samples. The precision and accuracy of the method were well within the acceptable limits of regulatory guidelines. Stability assessments confirmed that atenolol is stable under various storage and handling conditions.

Signaling Pathway and Logical Relationships

The logical flow of the analytical method validation process is outlined below.

validation_logic cluster_method_dev Method Development cluster_validation Method Validation cluster_application Method Application ms_params Optimize MS Parameters (Precursor/Product Ions) lc_params Develop LC Conditions (Column, Mobile Phase) ms_params->lc_params sample_prep Optimize Sample Preparation (Extraction Method) lc_params->sample_prep linearity Linearity & Range sample_prep->linearity sensitivity Sensitivity (LLOQ) linearity->sensitivity precision Precision (Intra- & Inter-day) sensitivity->precision accuracy Accuracy precision->accuracy recovery Recovery accuracy->recovery matrix_effect Matrix Effect recovery->matrix_effect stability Stability matrix_effect->stability sample_analysis Analysis of Unknown Samples (e.g., Pharmacokinetic Studies) stability->sample_analysis

Caption: Logical flow of method development and validation.

Conclusion

This application note describes a robust and validated LC-MS/MS method for the quantification of this compound in human plasma. The method is sensitive, specific, and reliable, making it a valuable tool for researchers, scientists, and drug development professionals involved in the study of atenolol. The detailed protocols and validation data provided herein can be readily implemented in a laboratory setting.

References

Application of (+)-Atenolol in In-Vitro Beta-Adrenergic Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atenolol is a selective antagonist of the β1-adrenergic receptor, a class of G-protein coupled receptors crucial in cardiovascular regulation. It is a chiral compound, with the (S)-(-)-enantiomer being responsible for the vast majority of the β-blocking activity. The (+)-(R)-enantiomer, hereafter referred to as (+)-Atenolol, exhibits significantly lower affinity for β-adrenergic receptors. This stereoselectivity makes this compound a valuable tool in in-vitro beta-adrenergic receptor binding assays, primarily as a negative control to demonstrate the stereospecificity of receptor-ligand interactions. These application notes provide detailed protocols and data for the use of this compound in such assays.

Data Presentation

The binding affinity of atenolol enantiomers to β-adrenergic receptors demonstrates significant stereoselectivity. The (S)-enantiomer is substantially more potent than the (+)-enantiomer. While specific Ki values for this compound are not always extensively reported due to its low affinity, the eudismic ratio, which is the ratio of the affinity of the more potent enantiomer to that of the less potent one, provides a clear quantitative measure of this difference.

CompoundReceptor SubtypeParameterValueSpecies
(+)-(R)-Atenolol β-adrenergicEudismic Ratio ((S)- to (R)-atenolol)46Guinea Pig Heart
(S)-(-)-Atenolol β1-adrenergicpKi~7.2Human
(S)-(-)-Atenolol β2-adrenergicpKi~5.7Human
Racemic Atenololβ1-adrenergicKd0.25 µMCell-free assay
Racemic Atenololβ2-adrenergicKd1 µMCell-free assay

Note: The pKi values for (S)-(-)-Atenolol are provided for context to illustrate the higher affinity of the active enantiomer. The eudismic ratio highlights the disparity in binding affinity between the two enantiomers.[1][2] The Kd values for racemic atenolol also indicate its selectivity for the β1 receptor.

Signaling Pathways and Experimental Logic

Beta-Adrenergic Receptor Signaling Pathway

Activation of β-adrenergic receptors by agonists like epinephrine or norepinephrine initiates a G-protein-mediated signaling cascade, leading to the production of the second messenger cyclic AMP (cAMP) and subsequent physiological responses. This compound, as a weak antagonist, has a minimal inhibitory effect on this pathway compared to its (S)-enantiomer.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Epinephrine) Beta_Receptor β-Adrenergic Receptor Agonist->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate) PKA->Response Phosphorylates Targets Atenolol This compound (Weak Antagonist) Atenolol->Beta_Receptor Weakly Binds/ No Activation

Caption: Beta-Adrenergic Receptor Signaling Pathway.

Logical Use of this compound in Competition Binding Assays

In a competitive binding assay, this compound is used to demonstrate that the displacement of a radioligand by the pharmacologically active (S)-enantiomer is stereospecific. A significant rightward shift in the competition curve for this compound compared to (S)-Atenolol confirms that the binding to the receptor is stereoselective.

Logical_Relationship cluster_assay Competitive Binding Assay cluster_results Expected Outcome Radioligand Radioligand (e.g., [3H]-DHA) Receptor β-Adrenergic Receptor Radioligand->Receptor Binds S_Atenolol (S)-(-)-Atenolol (High Affinity) S_Atenolol->Receptor Competes Effectively S_Curve Steep Competition Curve (Low IC50) S_Atenolol->S_Curve Results in R_Atenolol (+)-(R)-Atenolol (Low Affinity) R_Atenolol->Receptor Competes Poorly R_Curve Shallow/Right-Shifted Curve (High IC50) R_Atenolol->R_Curve Results in Conclusion Demonstrates Stereospecific Binding S_Curve->Conclusion R_Curve->Conclusion

Caption: Logic of using this compound in competitive binding.

Experimental Protocols

Protocol 1: Membrane Preparation from Tissues or Cells

This protocol describes the preparation of cell membranes enriched with β-adrenergic receptors.

Materials:

  • Tissue (e.g., guinea pig heart) or cells expressing β-adrenergic receptors

  • Homogenization Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4

  • Dounce homogenizer or polytron

  • Centrifuge and ultracentrifuge

  • Bradford or BCA protein assay kit

Procedure:

  • Mince the tissue or collect the cells and wash with ice-cold PBS.

  • Homogenize the tissue/cells in ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the pellet in Assay Buffer and repeat the centrifugation step.

  • Resuspend the final membrane pellet in Assay Buffer.

  • Determine the protein concentration using a standard protein assay.

  • Store the membrane aliquots at -80°C.

Protocol 2: In-Vitro Competitive Radioligand Binding Assay

This protocol outlines the steps for a competitive binding assay to determine the IC50 of this compound.

Materials:

  • Membrane preparation (from Protocol 1)

  • Radioligand (e.g., [3H]-Dihydroalprenolol - [3H]-DHA, a non-selective β-antagonist)

  • This compound stock solution

  • (S)-Atenolol stock solution (for comparison)

  • Non-specific binding control (e.g., a high concentration of Propranolol)

  • Assay Buffer

  • 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound and (S)-Atenolol in Assay Buffer. A wide concentration range is recommended for this compound due to its low affinity (e.g., 10^-8 M to 10^-2 M).

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of Assay Buffer.

    • Non-specific Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of non-specific binding control (e.g., 10 µM Propranolol).

    • Competition: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of each dilution of this compound or (S)-Atenolol.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold Assay Buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

  • For the competition samples, express the bound radioactivity as a percentage of the total specific binding.

  • Plot the percentage of specific binding against the log concentration of this compound and (S)-Atenolol.

  • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value for each enantiomer.

  • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Visualization

Experimental_Workflow cluster_plate_setup Plate Components start Start prep Membrane Preparation (Protocol 1) start->prep assay_setup Assay Setup (96-well plate) prep->assay_setup incubation Incubation (60-90 min) assay_setup->incubation filtration Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis end End analysis->end membranes Membranes membranes->assay_setup radioligand Radioligand radioligand->assay_setup atenolol This compound Dilutions atenolol->assay_setup controls Controls controls->assay_setup

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound serves as an essential tool in beta-adrenergic receptor research. Its low affinity for these receptors, in stark contrast to its (S)-enantiomer, makes it an ideal negative control to establish the stereospecificity of novel ligands in in-vitro binding assays. The provided protocols and data will aid researchers in designing and executing robust experiments to characterize the interactions of compounds with beta-adrenergic receptors.

References

Application Notes and Protocols: Cell-Based Assay Development Using (+)-Atenolol for Drug Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

G-protein coupled receptors (GPCRs) are a major class of therapeutic targets, with approximately 30% of all marketed drugs acting on them.[1] Among these, the β1-adrenergic receptor (β1-AR), predominantly expressed in cardiac tissue, is a key target for cardiovascular diseases.[2][3] Atenolol is a second-generation, cardioselective β1-adrenergic antagonist used in the treatment of hypertension, angina pectoris, and acute myocardial infarction.[4][5]

Atenolol is a chiral compound and is marketed as a racemic mixture of its (S)- and (R)-enantiomers.[6] The therapeutic β-blocking activity resides almost exclusively in the (S)-enantiomer, often referred to as S(-)-Atenolol.[6][7] The (R)-enantiomer, or (+)-Atenolol, is largely devoid of beta-blocking activity.[7][8] This stereoselectivity makes this compound an ideal tool in drug screening. It can be utilized as a negative control to ensure that the observed effects of a test compound are due to specific interactions with the β1-AR and not due to non-specific or off-target effects.

This document provides a detailed protocol for a cell-based competitive functional assay to screen for novel β1-adrenergic receptor antagonists. The assay measures the inhibition of agonist-induced cyclic adenosine monophosphate (cAMP) production in a cell line stably expressing the human β1-AR. This compound is used as a key negative control to differentiate specific β1-AR antagonism from other cellular effects.

Principle of the Assay

The β1-adrenergic receptor is coupled to the stimulatory G-protein (Gs).[2] When an agonist like Isoproterenol binds to the receptor, it activates adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cAMP.[9] This increase in intracellular cAMP can be quantified.

In this competitive assay, cells are stimulated with a fixed concentration of Isoproterenol to induce cAMP production. In the presence of a β1-AR antagonist, the agonist's effect is inhibited, leading to a dose-dependent decrease in cAMP levels. Test compounds are evaluated for their ability to inhibit this agonist-induced cAMP production. S(-)-Atenolol is used as a positive control for antagonism, while the largely inactive Rthis compound serves as a negative control. A compound that shows inhibitory activity while this compound shows none is likely a specific β1-AR antagonist.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor β1-Adrenergic Receptor Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Agonist Agonist (e.g., Isoproterenol) Agonist->Receptor Activates Antagonist Antagonist (this compound / Test Compound) Antagonist->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Ca2+ influx) PKA->Response G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 1. Culture β1-AR expressing cells (e.g., HEK293-β1AR) a1 3. Seed cells into 96-well plates p1->a1 p2 2. Prepare compound plates: - Test Compounds - this compound (Negative Control) - (S)-Atenolol (Positive Control) a2 4. Add compounds and controls to respective wells p2->a2 a1->a2 a3 5. Add agonist (Isoproterenol) to all wells except baseline control a2->a3 a4 6. Incubate at 37°C a3->a4 a5 7. Lyse cells and add cAMP detection reagents a4->a5 d1 8. Read plate on a compatible plate reader a5->d1 d2 9. Normalize data and plot dose-response curves d1->d2 d3 10. Calculate IC50 values to determine compound potency d2->d3 G cluster_input cluster_controls cluster_conclusion Test_Compound Test Compound Shows Dose-Dependent Inhibition (Low IC50) Conclusion Conclusion: Test Compound is a Specific β1-AR Antagonist Test_Compound->Conclusion S_Atenolol (S)-Atenolol Shows Potent Inhibition (Assay Valid) S_Atenolol->Conclusion supports R_Atenolol This compound Shows No/Weak Inhibition (Specificity Marker) R_Atenolol->Conclusion supports

References

Application Notes and Protocols for Studying the Pharmacokinetics of (+)-Atenolol in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atenolol is a selective β1-adrenergic receptor antagonist widely used in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias.[1][2] It is a hydrophilic compound that is incompletely absorbed from the gastrointestinal tract and is primarily eliminated unchanged by the kidneys.[3][4] The commercially available form of atenolol is a racemic mixture of two enantiomers, S(-)-atenolol and R(+)-atenolol. The S(-)-enantiomer is responsible for the majority of the β-blocking activity. Understanding the pharmacokinetic profile of the active this compound enantiomer is crucial for optimizing its therapeutic efficacy and safety.

These application notes provide a comprehensive protocol for conducting pharmacokinetic studies of this compound in various animal models. The described methodologies cover animal selection, dosing, sample collection, and bioanalytical techniques, enabling researchers to obtain robust and reliable data for drug development and preclinical evaluation.

Pharmacokinetic Profile of Atenolol in Animal Models

The disposition of atenolol has been studied in several animal species, revealing both similarities and differences in its pharmacokinetic profile.

Absorption: Oral absorption of atenolol is variable among species. In dogs, absorption of oral doses is nearly complete.[3][5] However, in other species such as rats, mice, and rabbits, absorption is incomplete.[3]

Distribution: Atenolol is distributed throughout the body, but its hydrophilic nature limits its penetration into the central nervous system.[6]

Metabolism: Atenolol undergoes minimal metabolism.[3][7] The primary metabolic pathway is hydroxylation of the methylene carbon of the carbamoylmethyl group, resulting in a metabolite with significantly less pharmacological activity than the parent compound.[1][3] The majority of the administered dose is excreted as unchanged atenolol.[3]

Excretion: The primary route of elimination for atenolol is via the kidneys, with a large portion of the drug excreted unchanged in the urine.[3][7] Biliary excretion is minimal in rats and dogs.[1][3]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of atenolol in different animal models. It is important to note that most studies have been conducted with racemic atenolol.

Table 1: Pharmacokinetic Parameters of Atenolol in Dogs

ParameterValueReference
Bioavailability (Oral)~80%[7]
Half-life (t½)4.5 - 6 hours[8]
Time to Peak Concentration (Tmax)1 - 2 hours[8]
Volume of Distribution (Vd)1.6 L/kg[8]
Primary Route of EliminationRenal[3][8]

Table 2: Pharmacokinetic Parameters of Atenolol in Cats

ParameterValueReference
Bioavailability (Oral)~90%[7]
Mean Dose2.5 mg/kg[9]
Primary Route of EliminationRenal[7]

Table 3: Pharmacokinetic Parameters of S(-)-Atenolol and Rthis compound in Rats (IV administration of 10 mg/kg racemic atenolol)

EnantiomerAUC (ng/mL)hRenal Clearance (mL/min/kg)Reference
S(-)-Atenolol3630 ± 104014.9 ± 5.78[10]
Rthis compound4020 ± 108013.0 ± 4.88[10]

Experimental Protocols

Animal Selection and Housing
  • Species: Select appropriate animal models based on the study objectives. Commonly used species for pharmacokinetic studies of atenolol include dogs, cats, and rats.[3][7][11]

  • Health Status: Use healthy, adult animals of a specific strain and age to minimize variability.

  • Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide free access to standard laboratory chow and water.

Dosing
  • Formulation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., water, saline).

  • Dose: The dose of this compound will depend on the animal model and the objectives of the study. A common dose for cats is 2.5 mg/kg.[9]

  • Administration: Administer the dose via the desired route (e.g., oral gavage for oral administration, intravenous injection for bioavailability studies). For oral administration, animals should be fasted overnight prior to dosing.

Sample Collection
  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

    • Collect blood from a suitable site (e.g., saphenous vein in dogs, tail vein in rats) into tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.

  • Urine and Feces Collection:

    • House animals in metabolic cages for the collection of urine and feces.

    • Collect urine and feces over a 24-hour period post-dosing.

    • Measure the volume of urine and the weight of the feces.

    • Store samples at -20°C until analysis.

Bioanalytical Method for this compound Quantification

High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of atenolol in biological samples.[2][12][13][14]

  • Sample Preparation:

    • Perform protein precipitation or liquid-liquid extraction to remove interfering substances from the plasma or urine samples.

  • Chromatographic Conditions (Example for HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).[13]

    • Flow Rate: Typically 1 mL/min.

    • Detection: Fluorescence detector with excitation and emission wavelengths set appropriately for atenolol (e.g., 222 nm excitation and 300 nm emission).[15]

  • Chiral Separation: To specifically quantify this compound, a chiral column or a chiral derivatizing agent will be necessary.

  • Method Validation: Validate the analytical method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Experimental Workflow

Pharmacokinetic_Study_Workflow cluster_Preparation Phase 1: Preparation cluster_Execution Phase 2: In-Life Phase cluster_Analysis Phase 3: Bioanalysis cluster_Data_Interpretation Phase 4: Data Analysis Animal_Selection Animal Selection & Acclimatization Dose_Preparation Dose Formulation Preparation Dosing Drug Administration (Oral or IV) Dose_Preparation->Dosing Sample_Collection Serial Blood & Excreta Collection Dosing->Sample_Collection Sample_Processing Plasma/Urine/Feces Processing Sample_Collection->Sample_Processing Quantification Quantification of this compound (e.g., Chiral HPLC or LC-MS/MS) Sample_Processing->Quantification PK_Modeling Pharmacokinetic Modeling & Parameter Calculation Quantification->PK_Modeling Report Data Interpretation & Reporting PK_Modeling->Report Atenolol_Signaling_Pathway Catecholamines Catecholamines (Adrenaline, Noradrenaline) Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Binds to G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Atenolol This compound Atenolol->Beta1_Receptor Blocks Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels Phosphorylates Calcium_Influx Ca2+ Influx Calcium_Channels->Calcium_Influx Opens Cardiac_Effects Increased Heart Rate Increased Contractility Calcium_Influx->Cardiac_Effects Leads to

References

Application Notes and Protocols for the Use of (+)-Atenolol in Cardiac Cell Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Atenolol is a selective β1-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.[1][2][3] It is a chiral molecule, existing as two enantiomers: (S)-(-)-atenolol and (R)-(+)-atenolol. The β-blocking activity of atenolol resides almost exclusively in the (S)-(-)-enantiomer.[4] While racemic atenolol is used clinically, the study of individual enantiomers is crucial for understanding the full pharmacological profile of the drug. This document provides detailed application notes and protocols for the use of the less active enantiomer, (+)-atenolol, in electrophysiology studies on cardiac cells. Investigating this compound can help elucidate any potential off-target effects or non-β-adrenergic actions of the drug, contributing to a more comprehensive safety and efficacy profile.

Mechanism of Action

Atenolol is a cardioselective β-1 adrenergic antagonist that competitively blocks the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to β1-receptors in the heart and vascular smooth muscle.[1] This blockade inhibits the positive inotropic and chronotropic effects of catecholamines, leading to a decrease in heart rate, myocardial contractility, and blood pressure.[1][5] The β-blocking effects are primarily attributed to the (S)-enantiomer, with the (R)-(+)-enantiomer being significantly less potent.[4]

Data Presentation: Electrophysiological Effects of Atenolol

The following table summarizes the known electrophysiological effects of atenolol, primarily based on studies using the racemic mixture, which is dominated by the action of the (S)-enantiomer. Data specifically on this compound at the cellular level is limited in publicly available literature, and thus the primary purpose of the protocols below is to generate such data.

ParameterEffect of (racemic) AtenololSpecies/ModelReference
Sinus Cycle LengthProlongationHuman[6][7]
Sinus Node Recovery TimeSignificant ProlongationHuman[6][7]
Atrioventricular (AV) Nodal ConductionProlongationHuman[6][7]
Atrial Effective Refractory PeriodProlongationHuman[6][8]
AV Nodal Effective Refractory PeriodProlongationHuman[6][8]
His-Purkinje Conduction Time (HV interval)No significant effectHuman[6][8]
Ventricular Effective Refractory PeriodNo significant effectHuman[6][8]
Premature Ventricular Complex (PVC) CountSignificant DecreaseHuman[9]

Experimental Protocols

The following are detailed protocols for investigating the electrophysiological effects of this compound on isolated cardiac myocytes.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Study Effects on Action Potentials

Objective: To determine the effect of this compound on the action potential morphology and duration in isolated ventricular myocytes.

Materials:

  • Isolated ventricular myocytes (e.g., from adult rat, guinea pig, or rabbit)

  • This compound stock solution (e.g., 10 mM in DMSO or water)

  • External solution (Tyrode's solution): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose; pH adjusted to 7.4 with NaOH.

  • Internal (pipette) solution: 120 mM K-aspartate, 20 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 5 mM EGTA, 5 mM Mg-ATP; pH adjusted to 7.2 with KOH.

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Microscope with manipulators

Procedure:

  • Isolate ventricular myocytes using standard enzymatic digestion protocols.

  • Prepare fresh external and internal solutions.

  • Prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). A vehicle control (external solution with the same concentration of DMSO as the highest drug concentration) should also be prepared.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Transfer isolated myocytes to the recording chamber on the microscope stage and perfuse with the external solution.

  • Establish a whole-cell patch-clamp configuration on a healthy, rod-shaped myocyte.

  • Switch to current-clamp mode and record baseline action potentials by injecting a brief suprathreshold current pulse (e.g., 2 ms, 1-2 nA) at a steady-state frequency (e.g., 1 Hz).

  • Record at least 10-15 stable action potentials under baseline conditions.

  • Perfuse the cell with the vehicle control solution for 5 minutes and record action potentials.

  • Sequentially perfuse the cell with increasing concentrations of this compound, allowing 5-10 minutes for drug equilibration at each concentration before recording.

  • After the highest concentration, perform a washout by perfusing with the drug-free external solution for 10-15 minutes to assess reversibility.

  • Analyze the recorded action potentials for changes in resting membrane potential, amplitude, upstroke velocity (dV/dt_max), and action potential duration at 50% and 90% repolarization (APD₅₀ and APD₉₀).

Protocol 2: Voltage-Clamp Studies to Investigate Effects on Specific Ion Channels

Objective: To determine if this compound has any direct effects on key cardiac ion channels, such as the L-type calcium current (I_Ca,L) and the delayed rectifier potassium currents (I_Kr and I_Ks).

Materials:

  • Same as Protocol 1, with the addition of specific ion channel blockers as needed (e.g., nifedipine for I_Ca,L, E-4031 for I_Kr, Chromanol 293B for I_Ks).

Procedure for I_Ca,L:

  • Follow steps 1-6 from Protocol 1.

  • Switch to voltage-clamp mode.

  • Apply a voltage-clamp protocol to elicit I_Ca,L. A typical protocol is to hold the cell at -40 mV to inactivate sodium channels, followed by a series of depolarizing steps (e.g., from -30 mV to +60 mV in 10 mV increments for 300 ms).

  • Record baseline I_Ca,L.

  • Perfuse with the vehicle control and then with increasing concentrations of this compound, recording the current at each concentration after stabilization.

  • Perform washout.

  • Analyze the peak current amplitude and current-voltage (I-V) relationship.

Procedure for I_Kr and I_Ks:

  • Follow steps 1-6 from Protocol 1.

  • Use appropriate voltage-clamp protocols to isolate I_Kr and I_Ks. For I_Kr, a typical protocol involves depolarizing steps to activate the channels, followed by a repolarizing step to a more negative potential (e.g., -40 mV) to record the characteristic tail current. I_Ks can be isolated using specific blockers for other currents and appropriate voltage protocols.

  • Record baseline currents.

  • Perfuse with vehicle and then with increasing concentrations of this compound.

  • Perform washout.

  • Analyze the tail current amplitudes and their voltage-dependence.

Visualizations

Signaling Pathway of β1-Adrenergic Receptor Blockade by Atenolol

G β1-Adrenergic Receptor Signaling and Atenolol Blockade cluster_membrane Cell Membrane β1-AR β1-Adrenergic Receptor G_s Gs Protein β1-AR->G_s Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_s->AC Activates Catecholamines Norepinephrine/ Epinephrine Catecholamines->β1-AR Binds & Activates Atenolol This compound Atenolol->β1-AR Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Ca_Influx ↑ Ca²⁺ Influx Ca_Channels->Ca_Influx Opens Contraction ↑ Myocardial Contractility Ca_Influx->Contraction

Caption: Atenolol's blockade of the β1-adrenergic receptor signaling cascade.

Experimental Workflow for Patch-Clamp Analysis of this compound

G Workflow for Electrophysiological Analysis of this compound Start Start Isolate Isolate Cardiac Myocytes Start->Isolate Prepare Prepare this compound Solutions & Vehicle Control Isolate->Prepare Patch Establish Whole-Cell Patch-Clamp Prepare->Patch Record_Base Record Baseline Action Potentials/Ion Currents Patch->Record_Base Apply_Veh Apply Vehicle Control Record_Base->Apply_Veh Record_Veh Record Vehicle Data Apply_Veh->Record_Veh Apply_Drug Apply Increasing Concentrations of this compound Record_Veh->Apply_Drug Record_Drug Record Data at Each Concentration Apply_Drug->Record_Drug Next Conc. Record_Drug->Apply_Drug Next Conc. Washout Perform Washout with Drug-Free Solution Record_Drug->Washout Record_Wash Record Washout Data Washout->Record_Wash Analyze Data Analysis (APD, I-V curves, etc.) Record_Wash->Analyze End End Analyze->End

Caption: Workflow for patch-clamp analysis of this compound on cardiomyocytes.

Logical Relationship of Atenolol Enantiomers and β-Blockade

G Stereoselectivity of Atenolol's β-Blocking Effect Racemic_Atenolol Racemic Atenolol S_Atenolol (S)-(-)-Atenolol (Eutomer) Racemic_Atenolol->S_Atenolol R_Atenolol (R)-(+)-Atenolol (Distomer) Racemic_Atenolol->R_Atenolol Beta_Blockade Clinically Relevant β1-Blockade S_Atenolol->Beta_Blockade Primarily Responsible for R_Atenolol->Beta_Blockade Negligible Contribution Other_Effects Potential Non-β-Adrenergic or Off-Target Effects R_Atenolol->Other_Effects To be Investigated

Caption: Logical relationship of atenolol enantiomers and their effects.

References

Application Note: Quantitative Analysis of (+)-Atenolol in Pharmaceutical Formulations by UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the quantitative determination of (+)-Atenolol in bulk and pharmaceutical tablet formulations using UV-Visible spectrophotometry. Atenolol, a selective β1 receptor antagonist, is widely used in the treatment of cardiovascular diseases like hypertension. UV-Vis spectrophotometry offers a simple, rapid, cost-effective, and reliable method for its routine analysis in quality control laboratories.[1][2] The methods described herein are based on the principle of Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the analyte.[3] This note includes comprehensive experimental procedures, method validation parameters summarized from various studies, and a clear workflow for the analytical process.

Principle of the Method

The quantitative analysis of Atenolol by UV-Vis spectrophotometry is based on the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (


). By measuring the absorbance of Atenolol solutions at its wavelength of maximum absorption (λmax), a calibration curve can be generated.[3] The concentration of Atenolol in unknown samples, such as those prepared from pharmaceutical tablets, can then be determined by interpolating their absorbance values on this curve.

Instrumentation and Reagents

  • Instrumentation:

    • Double beam UV-Visible Spectrophotometer with 1 cm quartz cells.[4]

    • Analytical Balance (e.g., Afcoset ER 200A or equivalent).[4]

    • Volumetric flasks and pipettes (Grade A).

    • Ultrasonic bath.

    • Mortar and pestle.

  • Reagents and Materials:

    • This compound Reference Standard.

    • Commercially available Atenolol tablets.

    • Methanol (AR Grade).[4]

    • Hydrochloric Acid (0.1N).[5]

    • Sodium Acetate solution.[1]

    • Phosphate Buffer (pH 6.8).[2]

    • Whatman filter paper (0.45 μm).

Experimental Protocols

Two common and simple methods are presented below using different solvents. The λmax should always be confirmed by scanning the standard solution from 200-400 nm.

Protocol 1: Method Using Methanol as Solvent

This method is widely used due to its simplicity and the good solubility of Atenolol in methanol.[4][6]

A. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the powder to a 100 mL volumetric flask.

  • Dissolve the powder in approximately 70 mL of methanol, using sonication if necessary to ensure complete dissolution.

  • Make up the volume to 100 mL with methanol and mix thoroughly.[6]

B. Preparation of Calibration Standards and Generation of Calibration Curve:

  • From the standard stock solution, prepare a series of working standard solutions by appropriate dilutions with methanol to achieve concentrations in the range of 1-30 µg/mL (e.g., 5, 10, 15, 20, 25, 30 µg/mL).[4]

  • Measure the absorbance of each working standard solution at the λmax of Atenolol in methanol (approximately 224 nm) against a methanol blank.[4]

  • Plot a calibration curve of absorbance versus concentration.

  • Calculate the linear regression equation (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.

C. Preparation of Sample Solution from Tablets:

  • Weigh and finely powder 20 Atenolol tablets using a mortar and pestle.[6]

  • Accurately weigh a quantity of the tablet powder equivalent to 100 mg of Atenolol and transfer it to a 100 mL volumetric flask.[6]

  • Add about 70 mL of methanol, shake vigorously for 15 minutes, and sonicate for 5-10 minutes to ensure complete extraction of the drug.[6]

  • Make up the volume to 100 mL with methanol.

  • Filter the solution through a 0.45 µm Whatman filter paper, discarding the first few mL of the filtrate.

  • Accurately dilute the filtrate with methanol to obtain a theoretical concentration that falls within the established linearity range (e.g., dilute 1 mL of the filtrate to 50 mL for a final theoretical concentration of 20 µg/mL).

D. Quantification of Atenolol in Sample:

  • Measure the absorbance of the final diluted sample solution at the determined λmax against the methanol blank.

  • Calculate the concentration of Atenolol in the sample using the regression equation derived from the calibration curve.

Protocol 2: Method Using 0.1N HCl as Solvent

This method uses a common acidic medium for dissolution and analysis.

A. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with 0.1N Hydrochloric Acid.[5]

B. Preparation of Calibration Standards and Generation of Calibration Curve:

  • Prepare a series of working standards in the concentration range of 5-40 µg/mL by diluting the stock solution with 0.1N HCl.[5]

  • Scan the solution to determine the λmax (approximately 225 nm).[5]

  • Measure the absorbance of each standard at the λmax against a 0.1N HCl blank.

  • Plot the calibration curve and determine the regression equation and correlation coefficient.

C. Preparation of Sample Solution from Tablets:

  • Follow the same procedure as in Protocol 1, Step C (1-5), but use 0.1N HCl as the solvent for extraction and dilution.

  • Dilute the clear filtrate with 0.1N HCl to a final concentration within the 5-40 µg/mL range.[5]

D. Quantification of Atenolol in Sample:

  • Measure the absorbance of the prepared sample solution at the λmax.

  • Determine the concentration using the calibration curve equation.

Data Presentation and Method Validation

The following tables summarize quantitative data from various validated UV-Vis spectrophotometric methods for Atenolol analysis, providing a reference for expected performance.

Table 1: Comparison of Key Method Parameters for Atenolol Quantification.

Solvent System λmax (nm) Linearity Range (µg/mL) Correlation Coefficient (r or r²) Reference
Methanol 224 1-30 Not specified [4]
Sodium Acetate 226 8.28 - 16.60 0.9986 [1]
Phosphate Buffer (pH 6.8) 226.6 10 - 60 0.9988 [2]
0.1N HCl 225 5 - 40 0.9979 [5]
1,2-dichloroethane 414 2.66 - 26.63 0.9999 [7]

| Methanol | 276 | 20 - 100 | 0.9990 |[8] |

Table 2: Summary of Method Sensitivity and Performance Characteristics.

Parameter Method using 0.1N HCl Method from another study Method using 1,2-dichloroethane Reference
Limit of Detection (LOD) 0.67 µg/mL 2.088 µg/mL 0.22 µg/mL [3][5][7]
Limit of Quantification (LOQ) 2.05 µg/mL 6.329 µg/mL 0.66 µg/mL [3][5][7]
Accuracy (% Recovery) 99.86% - 100% 98.27% - 99.12% 97.23% - 101.53% [3][5][7]
Precision (% RSD Intra-day) < 2% < 2% Not specified [1][5]

| Precision (% RSD Inter-day) | < 2% | < 2% | Not specified |[1][5] |

Experimental Workflow Visualization

The logical flow of the quantitative analysis is depicted in the following diagram.

G cluster_prep Preparation Stage cluster_dilution Dilution Stage cluster_analysis Analysis Stage prep_start Start: Weigh Standard & Tablet Powder stock_std Prepare Standard Stock Solution prep_start->stock_std stock_smp Prepare Sample Stock Solution prep_start->stock_smp cal_std Create Calibration Standards (Serial Dilution) stock_std->cal_std final_smp Prepare Final Sample Solution (Dilution & Filtration) stock_smp->final_smp measurement Measure Absorbance of all Solutions at λmax cal_std->measurement final_smp->measurement plotting Plot Calibration Curve (Absorbance vs. Concentration) measurement->plotting calculation Calculate Sample Concentration using Regression Equation plotting->calculation analysis_end End: Report Results calculation->analysis_end

Caption: Experimental workflow for Atenolol quantification by UV-Vis spectrophotometry.

Calculation

The concentration of this compound in the final sample solution is calculated from the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y is the absorbance of the sample solution.

  • m is the slope of the calibration curve.

  • x is the calculated concentration of the sample solution (in µg/mL).

  • c is the y-intercept of the calibration curve.

Rearranging the formula to find the concentration (x):

x = (y - c) / m

To find the amount of Atenolol in the original tablet, this calculated concentration must be multiplied by the appropriate dilution factors.

Amount of Atenolol per tablet (mg) = (x * Dilution Factor * Average Tablet Weight) / Weight of Powder Taken

Conclusion

The UV-Vis spectrophotometric methods described are simple, accurate, precise, and sensitive for the routine quantitative analysis of this compound in pharmaceutical dosage forms.[1][3] These protocols can be readily implemented in quality control laboratories for assay and content uniformity testing, ensuring the quality and efficacy of Atenolol formulations. The validation data confirms that the methods are reliable and suitable for their intended purpose.[2]

References

Application Note and Protocol: Two-Dimensional Liquid Chromatography for Achiral-Chiral Separation of (+)-Atenolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atenolol, a beta-blocker widely prescribed for cardiovascular diseases, is a chiral compound, with the (S)-enantiomer being responsible for the therapeutic effect.[1] The presence of the (R)-enantiomer and process-related impurities can impact the efficacy and safety of the drug product.[2] Consequently, robust analytical methods are required to simultaneously monitor both chiral and achiral purity. Two-dimensional liquid chromatography (2D-LC) offers a powerful solution by coupling two distinct separation mechanisms in a single analysis. This application note provides a detailed protocol for the achiral-chiral separation of atenolol using an offline 2D-LC method, where the first dimension separates atenolol from its impurities on a C18 column, and the heart-cut fraction containing atenolol is subsequently transferred to a second dimension for enantiomeric separation on a chiral stationary phase.

Experimental Workflow

The following diagram illustrates the experimental workflow for the two-dimensional achiral-chiral separation of atenolol.

G cluster_0 First Dimension (Achiral Separation) cluster_1 Second Dimension (Chiral Separation) Sample Atenolol Sample (with impurities) Injector Autosampler Sample->Injector Pump1 1D Pump (Gradient) Pump1->Injector Column1 Agilent InfinityLab Poroshell 120 EC-C18 Injector->Column1 Detector1 DAD Detector Column1->Detector1 FractionCollector Fraction Collector / Heart-cutting Valve Detector1->FractionCollector Heart-cut Atenolol Peak Injector2 Injection from Fraction FractionCollector->Injector2 Transfer of Fraction Pump2 2D Pump (Isocratic) Pump2->Injector2 Column2 Agilent InfinityLab Poroshell 120 Chiral-T Injector2->Column2 Detector2 DAD Detector Column2->Detector2 DataAnalysis Data Acquisition and Analysis Detector2->DataAnalysis

2D-LC workflow for achiral-chiral separation of atenolol.

Experimental Protocols

This protocol is based on the Agilent Application Note for the simultaneous impurity analysis and enantioseparation of atenolol.[2][3]

Materials and Reagents
  • Atenolol reference standard and its known impurities (e.g., from British Pharmacopoeia)[3]

  • HPLC-grade acetonitrile, methanol, and water

  • Ammonium formate, triethylamine, and acetic acid (analytical grade)

  • Sample solvent: Dimethylsulfoxide (DMSO)[2]

Instrumentation
  • Agilent 1290 Infinity II 2D-LC System or equivalent, comprising:

    • Two high-pressure pumps

    • Multisampler with thermostat

    • Two multicolumn thermostats

    • Two Diode Array Detectors (DAD)

    • Heart-cutting valve[2]

Chromatographic Conditions

First Dimension (Achiral Separation)

ParameterValue
Column Agilent InfinityLab Poroshell 120 EC-C18, 2.1 x 150 mm, 2.7 µm[2]
Mobile Phase A 20 mM ammonium formate in water (pH 4)[2]
Mobile Phase B Methanol[2]
Gradient 0-15 min: 10-40% B; 15-20 min: 40-90% B
Flow Rate 0.35 mL/min[3]
Column Temperature 30 °C
Detection DAD, 225 nm
Injection Volume 5 µL

Second Dimension (Chiral Separation)

ParameterValue
Column Agilent InfinityLab Poroshell 120 Chiral-T, 4.6 x 100 mm, 2.7 µm[2]
Mobile Phase Acetonitrile/methanol (6/4, v/v) with 0.2% triethylamine and 0.3% acetic acid[2]
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection DAD, 225 nm
Procedure
  • Sample Preparation: Prepare a stock solution of the atenolol reference standard containing impurities in DMSO at a concentration of 1 mg/mL.

  • First Dimension Separation:

    • Equilibrate the first-dimension system with the initial mobile phase conditions.

    • Inject the sample onto the C18 column.

    • Run the gradient program to separate atenolol from its impurities.

  • Heart-cutting:

    • Determine the retention time window of the atenolol peak from a preliminary run.

    • Program the heart-cutting valve to collect the fraction containing the atenolol peak as it elutes from the first-dimension column.

  • Second Dimension Separation:

    • Equilibrate the second-dimension system with the chiral mobile phase.

    • Inject the collected fraction containing atenolol onto the Chiral-T column.

    • Perform the isocratic separation to resolve the (R)- and (S)-enantiomers.

  • Data Analysis:

    • Identify and quantify the impurities in the first-dimension chromatogram.

    • Identify and quantify the (R)- and (S)-enantiomers in the second-dimension chromatogram.

    • Calculate the resolution between the enantiomers and the enantiomeric excess (if applicable).

Data Presentation

The following tables summarize the expected quantitative data for the achiral and chiral separations. The retention times are representative and may vary depending on the specific system and conditions.

Table 1: Representative Quantitative Data for First Dimension (Achiral Separation)

CompoundRetention Time (min)
Impurity A~3.5
Impurity B~4.8
Atenolol ~5.5
Impurity C~7.2
Impurity D~9.1

Table 2: Representative Quantitative Data for Second Dimension (Chiral Separation)

EnantiomerRetention Time (min)Resolution (Rs)
(S)-Atenolol~4.2\multirow{2}{*}{≥ 2.0[3]}
(R)-Atenolol~5.1

Signaling Pathways and Logical Relationships

The logical flow of the 2D-LC process is depicted in the following diagram, emphasizing the transfer of the target analyte from the achiral to the chiral separation dimension.

G cluster_achiral Achiral Dimension cluster_transfer Heart-Cutting cluster_chiral Chiral Dimension achiral_sep Sample Injection Separation of Atenolol and Impurities on C18 Column heart_cut Isolation of Atenolol Peak achiral_sep:f1->heart_cut:f0 chiral_sep Injection of Atenolol Fraction Enantiomeric Separation on Chiral-T Column heart_cut:f0->chiral_sep:f0

Logical flow of the 2D-LC achiral-chiral analysis.

Conclusion

The described two-dimensional liquid chromatography method provides a robust and reliable approach for the simultaneous achiral and chiral analysis of atenolol. By effectively separating impurities in the first dimension and resolving the enantiomers in the second dimension, this technique is highly suitable for quality control in pharmaceutical development and manufacturing. The detailed protocol and expected data presented in this application note serve as a valuable resource for researchers and scientists working on the analysis of chiral drugs.

References

Troubleshooting & Optimization

Identifying and characterizing common impurities in (+)-Atenolol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing common impurities encountered during the synthesis of (+)-Atenolol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the synthesis of this compound?

A1: During the synthesis of this compound, several process-related impurities and degradation products can form. The most commonly cited impurities in scientific literature and pharmacopeias include:

  • Impurity A (2-(4-Hydroxyphenyl)acetamide): This is often the starting material for the synthesis. Its presence in the final product typically indicates an incomplete reaction.

  • Impurity C (2-[4-[(2RS)oxiran-2-yl]methoxy]phenyl]acetamide): This is a key intermediate in the synthesis of Atenolol. Its presence suggests an incomplete reaction with isopropylamine.

  • Impurity D (2-[4-[(2RS)-3-chloro-2-hydroxypropoxy]phenyl]acetamide): This impurity is formed from the reaction of 2-(4-hydroxyphenyl)acetamide with epichlorohydrin.[1]

  • Impurity G (2-[4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetic acid): This impurity can be formed through the hydrolysis of the amide group of Atenolol.[2]

  • Dimeric Impurities: By-products can be formed by the reaction of the phenoxide intermediate with another molecule of epichlorohydrin or the chlorohydrin intermediate.[1]

  • Degradation Products: Forced degradation studies have shown that Atenolol can degrade under oxidative, alkaline, and photolytic conditions, forming various other impurities.[3][4] One major photodegradation product is 2-(4-hydroxyphenyl)acetamide.[5]

Q2: How can I identify these impurities in my reaction mixture or final product?

A2: The primary analytical technique for identifying and quantifying impurities in Atenolol is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS).[3][6][7]

  • HPLC with UV detection: A reversed-phase HPLC method with a C18 or C8 column and UV detection (typically around 226 nm) can effectively separate Atenolol from its common impurities.[5][6]

  • LC-MS/MS: This technique is invaluable for the structural characterization of unknown impurities. It provides molecular weight information and fragmentation patterns that help in elucidating the structure of the impurities.[3][8]

Below is a summary of typical analytical methods used for impurity analysis.

Technique Column Mobile Phase Example Detection Primary Use
HPLC C18, C8Acetonitrile:Methanol:0.02 M Phosphate Buffer (pH 5) (20:20:60)[6]UV at 226 nm[5][6]Quantification of known impurities and degradation products.
LC-MS/MS C18Water and Methanol with 0.1% Formic Acid (gradient)[9]Positive ESI-MS/MS[3]Identification and structural elucidation of unknown impurities.

Q3: What are the potential sources of these impurities?

A3: Impurities in this compound synthesis can originate from several sources:

  • Starting Materials: Unreacted starting materials, such as 2-(4-hydroxyphenyl)acetamide (Impurity A), can be carried through the synthesis.

  • Intermediates: Incomplete conversion of intermediates, like Impurity C and Impurity D, will result in their presence in the final product.

  • Side Reactions: Undesired side reactions, such as the formation of dimeric impurities, can occur under certain reaction conditions.[1]

  • Degradation: The active pharmaceutical ingredient (API) can degrade during synthesis, purification, or storage if exposed to harsh conditions like high pH, oxidizing agents, or light.[3][10]

  • Reagents: Impurities can also arise from the reagents used in the synthesis, for example, the formation of N-nitroso-atenolol.[9]

Troubleshooting Guide

Problem 1: High levels of Impurity A (2-(4-Hydroxyphenyl)acetamide) in the final product.

  • Possible Cause: Incomplete initial reaction between 2-(4-hydroxyphenyl)acetamide and epichlorohydrin.

  • Troubleshooting Steps:

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

    • Stoichiometry: Check the molar ratio of the reactants. A slight excess of epichlorohydrin may be required to drive the reaction to completion.[11]

    • Base Catalyst: The choice and amount of base (e.g., piperidine, sodium hydroxide) can influence the reaction rate.[1][12] Ensure the base is of appropriate quality and used in the correct amount.

    • Purification: Optimize the final purification step (e.g., recrystallization) to effectively remove unreacted starting material.

Problem 2: Presence of Impurity C (epoxide intermediate) or Impurity D (chlorohydrin intermediate) in the final product.

  • Possible Cause: Incomplete amination reaction with isopropylamine.

  • Troubleshooting Steps:

    • Reaction Temperature and Time: The reaction with isopropylamine may require elevated temperatures and sufficient time for completion. Monitor the disappearance of the intermediates by TLC or HPLC.

    • Excess Isopropylamine: Using an excess of isopropylamine can help to ensure the complete conversion of the epoxide or chlorohydrin intermediate.[11]

    • Solvent: The choice of solvent can impact the reaction. Water or an excess of isopropylamine itself can be used as the reaction medium.[1][11]

Problem 3: Detection of unknown peaks in the HPLC chromatogram.

  • Possible Cause: Formation of unexpected side products, dimeric impurities, or degradation products.

  • Troubleshooting Steps:

    • Characterization: Use LC-MS/MS to determine the molecular weight and fragmentation pattern of the unknown impurity to propose a potential structure.[3]

    • Reaction Conditions: Review the reaction conditions. High temperatures or prolonged reaction times can sometimes lead to the formation of byproducts.

    • Forced Degradation Studies: To understand if the impurity is a degradant, perform forced degradation studies on a pure sample of this compound under acidic, basic, oxidative, thermal, and photolytic conditions.[3][6] This can help to identify potential degradation products.

Experimental Protocols

Protocol 1: Synthesis of this compound

This is a generalized procedure based on common synthetic routes.[11][12]

  • Step 1: Epoxidation

    • Dissolve 2-(4-hydroxyphenyl)acetamide (1 equivalent) in a suitable solvent (e.g., a deep eutectic solvent like ChCl:EG or in the presence of a base like piperidine).[11]

    • Add epichlorohydrin (1.5 equivalents) dropwise at a controlled temperature (e.g., 40 °C).[11]

    • Stir the reaction mixture for several hours and monitor the reaction progress by TLC.

    • Upon completion, remove any unreacted epichlorohydrin under reduced pressure.

  • Step 2: Amination

    • To the crude product from Step 1, add an excess of isopropylamine (e.g., 3 equivalents).[11]

    • Stir the mixture at a controlled temperature (e.g., 40 °C) for several hours until the reaction is complete as monitored by TLC.[11]

    • Remove the excess isopropylamine by evaporation.

    • Precipitate the crude this compound by adding water.

    • Filter the solid, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Protocol 2: HPLC Method for Impurity Profiling

This is a representative HPLC method for the analysis of Atenolol and its impurities.[6]

  • Column: C8, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile, methanol, and 0.02 M phosphate buffer (pH 5.0) in a ratio of 20:20:60 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 226 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Internal Standard: Pindolol can be used as an internal standard.

Sample Preparation:

  • Accurately weigh and dissolve the Atenolol sample in the mobile phase to achieve a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

Atenolol_Synthesis A 2-(4-Hydroxyphenyl)acetamide (Impurity A) Intermediate_C 2-[4-[(2RS)oxiran-2-yl]methoxy]phenyl]acetamide (Impurity C) A->Intermediate_C + Epichlorohydrin + Base Intermediate_D 2-[4-[(2RS)-3-chloro-2-hydroxypropoxy]phenyl]acetamide (Impurity D) A->Intermediate_D + Epichlorohydrin (Side Reaction) Epi Epichlorohydrin Base Base (e.g., Piperidine) Atenolol This compound Intermediate_C->Atenolol + Isopropylamine Intermediate_D->Atenolol + Isopropylamine IPA Isopropylamine Impurity_Troubleshooting Start High Impurity Level Detected Impurity_ID Identify Impurity (e.g., HPLC, LC-MS) Start->Impurity_ID Is_Impurity_A Is it Impurity A? Impurity_ID->Is_Impurity_A Is_Impurity_C_D Is it Impurity C or D? Impurity_ID->Is_Impurity_C_D Is_Unknown Is it an Unknown Impurity? Impurity_ID->Is_Unknown Action_A Optimize Epoxidation: - Check Stoichiometry - Increase Reaction Time - Verify Base Catalyst Is_Impurity_A->Action_A Yes Action_C_D Optimize Amination: - Increase Isopropylamine Excess - Adjust Temperature/Time Is_Impurity_C_D->Action_C_D Yes Action_Unknown Characterize Impurity (LC-MS/MS) Perform Forced Degradation Studies Review Reaction Conditions Is_Unknown->Action_Unknown Yes

References

Troubleshooting guide for (+)-Atenolol separation in chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for the chiral separation of (+)-Atenolol. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during chromatographic analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Poor or No Resolution of Atenolol Enantiomers

  • Question: My chromatogram shows a single peak or two poorly resolved peaks for atenolol. What are the possible causes and how can I improve the separation?

  • Answer: Poor resolution is a common issue in chiral chromatography. Several factors related to the mobile phase, column, and other instrument parameters can be the cause.

    • Mobile Phase Composition: The composition of the mobile phase is critical for enantiomeric separation.[1][2]

      • Incorrect Solvent Ratio: The ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., ethanol, methanol) directly impacts selectivity. An imbalance can lead to co-elution.

      • Missing or Inadequate Basic Modifier: Basic modifiers like diethylamine (DEA) or triethylamine (TEA) are often necessary to improve peak shape and resolution for basic compounds like atenolol.[1][3]

      • Solution: Systematically optimize the mobile phase composition. Start with a reported method and adjust the percentage of the alcohol modifier and the basic additive. For example, a common mobile phase is hexane:ethanol:diethylamine (75:25:0.1 v/v/v).[4][5]

    • Chiral Stationary Phase (CSP) Selection: Not all chiral columns are suitable for every compound.

      • Inappropriate Column: The selection of the CSP is crucial for achieving separation. For atenolol, polysaccharide-based columns like Chiralcel OD, Chiralcel AGP, and Lux Cellulose-2 have proven effective.[1][4][5][6]

      • Solution: Ensure you are using a recommended column for atenolol enantiomers. If resolution is still poor, consider screening other types of chiral columns.

    • Flow Rate: The flow rate affects the time analytes spend interacting with the stationary phase.

      • Flow Rate Too High: A high flow rate can lead to insufficient interaction time, resulting in poor resolution. Efficient separation of atenolol has been observed at slower flow rates.

      • Solution: Try decreasing the flow rate. For example, successful separations have been reported at flow rates between 0.7 mL/min and 1.2 mL/min.[4][5][6]

    • Temperature: Column temperature can influence the thermodynamics of the chiral recognition process.

      • Sub-optimal Temperature: While many separations are performed at ambient temperature, controlling the column temperature can sometimes improve resolution.

      • Solution: If your system has a column thermostat, experiment with temperatures slightly above and below ambient (e.g., 25°C) to see if it improves separation.[1]

2. Peak Tailing or Asymmetric Peaks

  • Question: My atenolol peaks are showing significant tailing. What is causing this and how can I fix it?

  • Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase.

    • Secondary Silanol Interactions: Residual silanol groups on the silica support of the CSP can interact with the basic amine group of atenolol, causing tailing.

      • Solution: The addition of a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), is crucial.[1][3] These additives act as competitive agents, masking the active sites on the stationary phase and improving peak shape. A concentration of 0.1% (v/v) is a good starting point.[1][4][5]

    • Mobile Phase pH (in Reversed-Phase): When using aqueous mobile phases, the pH can significantly affect the ionization state of atenolol and its interaction with the stationary phase.

      • Inappropriate pH: An unsuitable pH can lead to mixed-mode interactions and peak tailing.

      • Solution: For reversed-phase separations on columns like Chiralcel AGP, controlling the pH of the buffer is important. A pH of 7.0 has been used successfully.[6][7]

3. Inconsistent Retention Times

  • Question: The retention times for my atenolol enantiomers are shifting between injections. What could be the reason?

  • Answer: Fluctuating retention times usually point to a lack of system equilibration or changes in the mobile phase or column condition.

    • Insufficient Column Equilibration: Chiral columns, especially those with coated phases, may require longer equilibration times than standard reversed-phase columns.

      • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. It is recommended to flush the column for at least 30 minutes with the mobile phase.[7]

    • Mobile Phase Instability: The mobile phase composition can change over time due to the evaporation of volatile components.

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped to minimize evaporation. Degassing the mobile phase before use is also recommended to prevent bubble formation.[7]

    • Column Memory Effects: If the column has been used with different mobile phases or additives previously, "memory effects" can occur, leading to inconsistent results.[8]

      • Solution: It is good practice to dedicate a column to a specific method. If this is not possible, ensure a thorough wash procedure is performed between different methods. For immobilized columns, flushing with a strong solvent like DMF or THF can help.[9]

Experimental Protocols

1. Normal-Phase HPLC Method for Atenolol Enantiomer Separation

This protocol is based on a widely cited method for the separation of atenolol enantiomers.

  • Sample Preparation:

    • Weigh and powder twenty tablets to get the average tablet weight.

    • Dissolve a portion of the powder equivalent to 50 mg of racemic atenolol in 50 mL of methanol.

    • Sonicate for 15-30 minutes to ensure complete dissolution.

    • Make up the volume to 100 mL with methanol in a volumetric flask.

    • Filter the solution through a 0.45 µm syringe filter before injection.[7]

  • Chromatographic Conditions:

    • Column: Chiralcel OD (250 x 4.6 mm, 10 µm)[4][5] or Lux Cellulose-2.[1]

    • Mobile Phase: n-Hexane:Ethanol:Diethylamine (75:25:0.1, v/v/v).[4][5]

    • Flow Rate: 0.7 mL/min.[4][5]

    • Column Temperature: Ambient or controlled at 25°C.[1]

    • Detection: UV at 276 nm or 230 nm.[1][4][5]

    • Injection Volume: 20 µL.[7]

2. Reversed-Phase HPLC Method for Atenolol Enantiomer Separation

This method is an alternative for use with specific chiral stationary phases.

  • Sample Preparation:

    • Prepare a primary stock solution of 1 mg/mL atenolol in water.

    • Prepare working standards by diluting the stock solution with water to the desired concentration range (e.g., 10-100 µg/mL).[7]

  • Chromatographic Conditions:

    • Column: Chiralcel AGP (150 x 4.0 mm, 5 µm).[6][7]

    • Mobile Phase: 10 mM Sodium Phosphate Buffer (pH 7.0):Methanol (95:5, v/v).[6][7]

    • Flow Rate: 0.9 mL/min.[6][7]

    • Column Temperature: Ambient.[7]

    • Detection: UV at 225 nm.[6][7]

    • Injection Volume: 20 µL.[7]

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Atenolol Enantioseparation

ParameterMethod 1 (Normal Phase)Method 2 (Normal Phase)Method 3 (Reversed Phase)
Chiral Column Chiralcel ODLux Cellulose-2Chiralcel AGP
Mobile Phase Hexane:Ethanol:DEA (75:25:0.1)[4][5]Hexane:Ethanol:DEA (60:40:0.1)[1]10mM NaH2PO4 (pH 7.0):Methanol (95:5)[6][7]
Flow Rate 0.7 mL/min[4][5]1.0 mL/min[1]0.9 mL/min[6][7]
UV Detection 276 nm[4][5]230 nm[1]225 nm[6][7]
Resolution (Rs) > 1.5 (implied)7.04[1]> 1.5 (implied)

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common issues in the chiral separation of this compound.

G start Start: Chromatographic Issue poor_resolution Poor or No Resolution start->poor_resolution peak_tailing Peak Tailing / Asymmetry start->peak_tailing bad_retention Inconsistent Retention Times start->bad_retention cause_mp_res Mobile Phase Composition Incorrect? poor_resolution->cause_mp_res Check cause_modifier_tail Basic Modifier Absent/Insufficient? peak_tailing->cause_modifier_tail Check cause_equil_ret Insufficient Equilibration? bad_retention->cause_equil_ret Check cause_csp_res Inappropriate CSP? cause_mp_res->cause_csp_res No sol_mp_res Optimize Alcohol & DEA % cause_mp_res->sol_mp_res Yes cause_flow_res Flow Rate Too High? cause_csp_res->cause_flow_res No sol_csp_res Use Recommended Column (e.g., Chiralcel OD) cause_csp_res->sol_csp_res Yes sol_flow_res Decrease Flow Rate (e.g., to 0.7 mL/min) cause_flow_res->sol_flow_res Yes cause_ph_tail Incorrect pH (Reversed Phase)? cause_modifier_tail->cause_ph_tail No sol_modifier_tail Add/Increase DEA or TEA (e.g., to 0.1%) cause_modifier_tail->sol_modifier_tail Yes sol_ph_tail Adjust Buffer pH (e.g., to 7.0) cause_ph_tail->sol_ph_tail Yes cause_mp_stab_ret Mobile Phase Unstable? cause_equil_ret->cause_mp_stab_ret No sol_equil_ret Increase Equilibration Time (>30 min) cause_equil_ret->sol_equil_ret Yes cause_memory_ret Column Memory Effect? cause_mp_stab_ret->cause_memory_ret No sol_mp_stab_ret Prepare Fresh Mobile Phase cause_mp_stab_ret->sol_mp_stab_ret Yes sol_memory_ret Thoroughly Wash Column cause_memory_ret->sol_memory_ret Yes

References

Technical Support Center: Optimizing the Crystallization of (+)-Atenolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the crystallization process of (+)-Atenolol for higher purity.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

IssuePotential Cause(s)Suggested Solution(s)
No crystals form upon cooling. The solution is not supersaturated; the concentration of this compound is below its solubility limit in the chosen solvent at that temperature.- Concentrate the solution by carefully evaporating a portion of the solvent and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of pure this compound to the cooled solution.
Oiling out occurs instead of crystallization. The supersaturation level is too high, causing the solute to separate as a liquid. This can also happen if the boiling point of the solvent is higher than the melting point of the solute.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Consider a solvent system with a lower boiling point.- Ensure a slow cooling rate to prevent rapid supersaturation.[1]
Low crystal yield. The chosen solvent is too good a solvent for this compound, even at low temperatures, leading to significant loss in the mother liquor. The crystallization time was insufficient.- Select a solvent in which this compound has a significant difference in solubility between hot and cold conditions.- Consider using an anti-solvent to reduce the solubility and induce further crystallization.- Allow for a longer crystallization period at a low temperature.
Poor enantiomeric purity of this compound. Incomplete separation of the desired enantiomer from the racemic mixture during crystallization. Co-crystallization of the unwanted enantiomer.- Optimize the solvent system. A mixture of solvents can sometimes provide better selectivity.- Control the cooling rate; a slower cooling rate often leads to more selective crystallization.- Perform multiple recrystallization steps to incrementally improve purity.
Crystals are very fine or form a powder. Crystallization occurred too rapidly due to a high degree of supersaturation or rapid cooling.- Reduce the rate of cooling. A programmable bath can be used for precise temperature control.- Use a less concentrated solution to reduce the initial supersaturation level.- Minimize agitation during the crystal growth phase.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound for high purity?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Based on available data, a mixed solvent system of isopropanol and water has been shown to be effective for producing high-purity atenolol crystals. Ethanol and methanol are also potential candidates, but their effectiveness can vary. It is recommended to perform small-scale solvent screening experiments to determine the optimal solvent or solvent mixture for your specific batch of this compound.

Q2: How can I determine the enantiomeric purity of my this compound crystals?

A2: The most common and reliable method for determining the enantiomeric purity of atenolol is through Chiral High-Performance Liquid Chromatography (Chiral HPLC).[2][3][4] This technique uses a chiral stationary phase to separate the (+) and (-) enantiomers, allowing for their quantification.

Q3: My crystallization process is inconsistent. What factors should I control more tightly?

A3: Inconsistent crystallization is often due to variations in key process parameters. To improve consistency, focus on precise control of:

  • Cooling Rate: A controlled, slow cooling rate is crucial for consistent crystal size and purity.

  • Supersaturation: Control the initial concentration of this compound in the solvent to achieve a consistent level of supersaturation upon cooling.

  • Agitation: The stirring rate can influence nucleation and crystal growth. Maintain a consistent and gentle agitation.

  • Purity of Starting Material: Impurities can inhibit or alter crystallization. Ensure the purity of your starting material is consistent.

Q4: What is "oiling out" and how can I prevent it?

A4: "Oiling out" is the separation of the dissolved compound as a liquid oil instead of solid crystals upon cooling.[1] This often occurs when the solution is too concentrated or cooled too quickly. To prevent this, you can try reheating the solution and adding more solvent to reduce the concentration, and then allowing it to cool more slowly. Using a different solvent system may also be necessary.

Data Presentation

Table 1: Solubility of Atenolol in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Reference
EthanolAmbient~5[5]
Dimethyl Sulfoxide (DMSO)Ambient~15[5]
Dimethylformamide (DMF)Ambient~20[5]
Water25~13.3
0.1 N HClAmbientSoluble[6]
Phosphate Buffer (pH 6.8)AmbientSoluble[6]

Note: Solubility can be temperature-dependent. The values presented are approximate and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent mixture (e.g., isopropanol/water). The ideal solvent will fully dissolve the this compound at an elevated temperature and show low solubility at a reduced temperature.

  • Dissolution: In a flask equipped with a reflux condenser and magnetic stirrer, add the crude this compound. Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with filter paper to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. A slow cooling rate is critical for the formation of pure, well-defined crystals. Further cooling in an ice bath or refrigerator can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove residual solvent.

Protocol 2: Chiral HPLC Analysis of this compound

This protocol provides a general guideline. Specific parameters may need to be optimized for your system.

  • Column: Chiralcel OD-H (or equivalent chiral column).

  • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 80:20:0.1 v/v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Sample Preparation: Dissolve a small amount of the crystallized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Injection: Inject a suitable volume (e.g., 10 µL) onto the column.

  • Analysis: The two enantiomers will elute at different retention times. Calculate the enantiomeric excess (% ee) by integrating the peak areas of the (+) and (-) enantiomers using the following formula: % ee = [ (Area(+) - Area(-)) / (Area(+) + Area(-)) ] x 100

Mandatory Visualization

Crystallization_Troubleshooting start Start Crystallization cool_solution Cool Solution start->cool_solution observe Observe Outcome cool_solution->observe no_crystals No Crystals Form observe->no_crystals No Solids oiling_out Oiling Out observe->oiling_out Liquid Separation crystals_form Crystals Form observe->crystals_form Solid Formation troubleshoot_no_crystals Concentrate Solution Scratch Flask Add Seed Crystal no_crystals->troubleshoot_no_crystals troubleshoot_oiling Reheat & Add Solvent Cool Slowly oiling_out->troubleshoot_oiling check_purity Check Purity & Yield crystals_form->check_purity high_purity High Purity & Yield check_purity->high_purity Acceptable low_purity Low Purity check_purity->low_purity Not Acceptable low_yield Low Yield check_purity->low_yield Not Acceptable troubleshoot_purity Re-crystallize Optimize Solvent Slow Cooling low_purity->troubleshoot_purity troubleshoot_yield Use Anti-solvent Longer Crystallization Time low_yield->troubleshoot_yield troubleshoot_no_crystals->cool_solution Retry troubleshoot_oiling->cool_solution Retry troubleshoot_purity->start Retry troubleshoot_yield->start Retry

Caption: Troubleshooting workflow for this compound crystallization.

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool No Insoluble Impurities hot_filter->cool ice_bath Further Cooling (Ice Bath) cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry analyze Analyze Purity (Chiral HPLC) dry->analyze end End: Pure this compound analyze->end

Caption: General experimental workflow for the recrystallization of this compound.

References

Investigating and minimizing side reactions during (+)-Atenolol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (+)-Atenolol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue IDQuestionPotential CausesRecommended Solutions
ATN-001 Low yield of the desired epoxide intermediate (Impurity C) and high formation of the chlorohydrin intermediate (Impurity D). The reaction of 4-hydroxyphenylacetamide with epichlorohydrin can proceed via two pathways. The use of catalytic amounts of a base, which is regenerated during the formation of the chlorohydrin, favors the formation of the chlorohydrin intermediate.[1]To favor the formation of the epoxide, a stoichiometric amount of a strong base (e.g., sodium hydroxide) should be used to ensure complete deprotonation of the phenol.[1] The reaction can also be performed in a one-pot system using a deep eutectic solvent (DES) like choline chloride:ethylene glycol, which has been shown to produce the epoxide in high yield.[2]
ATN-002 Low overall yield and/or low optical purity of the final this compound product. The reaction temperature during the formation of the glycidyl ether intermediate from 4-hydroxyphenylacetamide and epichlorohydrin is critical. Higher temperatures can lead to the formation of undesired enantiomers and byproducts, thus reducing the yield and optical purity of the final product.[3] The phenoxide can attack either the C1 or C3 position of epichlorohydrin, with the desired product resulting from attack at the C3 position.[3]Lowering the reaction temperature to a range of -7°C to 0°C has been shown to significantly improve the optical purity and yield of (S)-atenolol.[3] Employing a phase transfer catalyst, such as benzyltriethylammonium chloride, in an aqueous-organic biphasic system can also enhance the reaction's selectivity and yield.[3]
ATN-003 Formation of a significant amount of a dimeric ether impurity. When stoichiometric amounts of base are used, a dimeric ether byproduct can form. This occurs when the secondary hydroxyl group of a formed atenolol molecule or its precursor reacts with another molecule of the epoxide intermediate.[1]Using a catalytic amount of base can help to minimize the formation of this byproduct.[1] Careful control of the stoichiometry of the reactants, particularly avoiding a large excess of the epoxide, can also reduce the likelihood of this side reaction.
ATN-004 Incomplete reaction or slow reaction times during the amination step. The reaction between the epoxide intermediate and isopropylamine can be slow, especially at room temperature. The choice of solvent can also impact the reaction rate.[1] In biphasic systems, poor mixing can lead to slow reaction rates.[4]The reaction time can be shortened by moderately increasing the temperature, for instance, to 40°C.[2] Using a suitable solvent like methanol or a deep eutectic solvent can facilitate the reaction.[2] In biphasic reactions, the use of a phase-transfer catalyst can accelerate the reaction.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding side reactions and impurity formation during this compound synthesis.

Q1: What are the common impurities in this compound synthesis and how are they formed?

A1: Several impurities can be formed during the synthesis of this compound. The most common include:

  • Atenolol EP Impurity A (2-(4-Hydroxyphenyl)acetamide): This is the unreacted starting material.[5] Its presence indicates an incomplete reaction in the first step.

  • Atenolol EP Impurity C (2-[4-[[(2RS)-Oxiran-2-yl]methoxy]phenyl]acetamide): This is the epoxide intermediate formed from the reaction of 4-hydroxyphenylacetamide and epichlorohydrin.[6] It is a key intermediate, but its presence in the final product indicates an incomplete amination step.

  • Atenolol EP Impurity D (2-[4-[(2RS)-3-chloro-2-hydroxypropxy] phenyl]acetamide): This is the chlorohydrin intermediate, which is formed as a byproduct during the synthesis of the epoxide intermediate, especially when catalytic amounts of base are used.[1]

  • Dimeric Ether Impurity: This impurity is formed from the reaction of the hydroxyl group of one molecule of an intermediate or the final product with the epoxide ring of another molecule.[1]

  • Atenolol EP Impurity G (2-[4-[(2RS)-2-hydroxy-3-[(1- methylethyl) amino] propoxy] phenyl] acetic acid): This impurity can be formed through hydrolysis of the acetamide group of atenolol.[7]

Q2: How can the formation of the chlorohydrin intermediate (Impurity D) be minimized?

A2: The formation of the chlorohydrin intermediate is favored when a catalytic amount of base is used, as the base is regenerated in the process.[1] To minimize its formation and favor the desired epoxide intermediate (Impurity C), a stoichiometric amount of a strong base like sodium hydroxide should be used.[1]

Q3: What is the effect of temperature on the synthesis of this compound?

A3: The reaction temperature, particularly during the formation of the glycidyl ether intermediate, has a significant impact on the optical purity and yield of the final product.[3] Lower temperatures, in the range of -7°C to 0°C, have been shown to favor the desired stereoisomer and lead to higher optical purity.[3]

Q4: Can side reactions occur during the final amination step?

A4: Yes. The secondary amine of the newly formed atenolol molecule can potentially react with another molecule of the epoxide intermediate. This can lead to the formation of a tertiary amine impurity. To minimize this, it is preferable to add the epoxide intermediate to an excess of isopropylamine.

Quantitative Data

The following tables summarize quantitative data on the impact of reaction conditions on the synthesis of this compound.

Table 1: Effect of Reaction Temperature on the Optical Purity of (S)-Atenolol [3]

Sr. No.Reaction Temperature for Glycidyl Ether FormationOptical Purity of (S)-Atenolol
15°C90–93% ee
20°C to 3°C96–97% ee
3-3°C to -1°C>98% ee
4-7°C to -4°C>99% ee

Table 2: Comparison of Yields in Conventional vs. Deep Eutectic Solvent (DES) Synthesis

Synthesis MethodKey ReagentsReaction TimeOverall YieldReference
Conventional (with catalyst)3-(4-acetamido) phenoxy-1,2 epoxypropane, isopropylamine, carbonic ether gemini surfactant5 hours71-72%[4]
Deep Eutectic Solvent (one-pot)2-(4-hydroxyphenyl)acetamide, epichlorohydrin, isopropylamine, Choline Chloride:Ethylene Glycol12 hours (total)95%[2][8]

Experimental Protocols

Protocol 1: One-Pot, Two-Step Synthesis of this compound in a Deep Eutectic Solvent [8]

  • Preparation of the Deep Eutectic Solvent (DES): Prepare the Choline Chloride:Ethylene Glycol (ChCl:EG) DES by mixing choline chloride and ethylene glycol in a 1:2 molar ratio and heating with stirring until a homogeneous, colorless liquid is formed.

  • Step 1: Epoxide Formation:

    • In a round-bottom flask, add 2-(4-hydroxyphenyl)acetamide (1 equivalent) to the ChCl:EG DES (approximately 3 mL per gram of acetamide).

    • Stir the mixture magnetically at 40°C until the solid is completely dissolved.

    • Add epichlorohydrin (1.5 equivalents) dropwise to the solution.

    • Continue stirring the reaction mixture at 40°C for 6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the unreacted epichlorohydrin by evaporation under reduced pressure.

  • Step 2: Amination:

    • To the reaction mixture containing the intermediate epoxide, add isopropylamine (3 equivalents) dropwise.

    • Stir the mixture at 40°C for 6 hours.

    • Monitor the reaction by TLC until completion.

    • Remove the excess isopropylamine by evaporation under reduced pressure.

  • Isolation of this compound:

    • Add water to the reaction mixture to precipitate the product.

    • Collect the white solid by filtration, wash with water, and dry to obtain this compound.

Protocol 2: Synthesis of Atenolol Impurity C (2-[4-[[(2RS)-Oxiran-2-yl]methoxy]phenyl]acetamide)

  • Dissolve 2-(4-hydroxyphenyl)acetamide (Atenolol Impurity A) in a lye solution (sodium hydroxide in water).

  • Add 1-chloro-2,3-epoxypropane (epichlorohydrin) to the solution while stirring and maintaining the temperature below 20°C.

  • Stir the reaction mixture for 1 hour.

  • Raise the temperature to 40-45°C and maintain for 6 hours.

  • After cooling, the crude Impurity C will precipitate.

  • Recrystallize the crude product from methanol to obtain pure Impurity C.

Visualizations

Reaction Pathway for this compound Synthesis and Side Product Formation

Atenolol_Synthesis cluster_step1 Step 1: Etherification cluster_step2 Step 2: Amination cluster_side_reactions Side Reactions HPA 4-Hydroxyphenylacetamide Epoxide Epoxide Intermediate (Impurity C) HPA->Epoxide + Epichlorohydrin + Stoichiometric Base Chlorohydrin Chlorohydrin Intermediate (Impurity D) HPA->Chlorohydrin + Epichlorohydrin + Catalytic Base Epi Epichlorohydrin Base Base (NaOH) IPA Isopropylamine Atenolol This compound Epoxide->Atenolol + Isopropylamine Dimer Dimeric Ether Byproduct Epoxide->Dimer + Atenolol or Intermediate

Caption: Main reaction pathways and side reactions in this compound synthesis.

Experimental Workflow for One-Pot this compound Synthesis

experimental_workflow start Start step1 Dissolve 4-Hydroxyphenylacetamide in DES at 40°C start->step1 step2 Add Epichlorohydrin (1.5 equiv.) step1->step2 step3 Stir for 6h at 40°C (Epoxide Formation) step2->step3 step4 Remove excess Epichlorohydrin (vacuum) step3->step4 step5 Add Isopropylamine (3 equiv.) step4->step5 step6 Stir for 6h at 40°C (Amination) step5->step6 step7 Remove excess Isopropylamine (vacuum) step6->step7 step8 Precipitate product with water step7->step8 step9 Filter, Wash, and Dry the product step8->step9 end End: this compound step9->end

Caption: One-pot experimental workflow for the synthesis of this compound.

Logical Relationships in this compound Synthesis

logical_relationships Temp Reaction Temperature Yield Product Yield Temp->Yield Decreasing Temp Increases Yield Purity Optical Purity Temp->Purity Decreasing Temp Increases Purity Base_Conc Base Concentration Epoxide_Formation Epoxide Formation Base_Conc->Epoxide_Formation Stoichiometric Favors Epoxide Chlorohydrin_Formation Chlorohydrin Formation Base_Conc->Chlorohydrin_Formation Catalytic Favors Chlorohydrin Dimer_Formation Dimer Formation Base_Conc->Dimer_Formation Stoichiometric can increase Dimer

Caption: Influence of reaction parameters on synthesis outcomes.

References

Strategies to improve the yield and enantioselectivity of (+)-Atenolol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (+)-Atenolol Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of the therapeutically active enantiomer of Atenolol, with a focus on improving yield and enantioselectivity.

A Note on Stereochemistry: The pharmacologically active enantiomer of atenolol, which is a selective β1 receptor antagonist, is (S)-atenolol. The "(+)" designation refers to the dextrorotatory enantiomer, which is (R)-atenolol. This guide will focus on strategies to synthesize the enantiomerically pure, therapeutically active (S)-atenolol, which may also be referred to as (-)-atenolol.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the enantioselective synthesis of (S)-Atenolol?

A1: The main strategies to achieve high enantioselectivity in (S)-Atenolol synthesis are:

  • Kinetic Resolution: This involves the resolution of a racemic mixture of an atenolol precursor, often a chlorohydrin intermediate, using an enzyme, typically a lipase. The enzyme selectively acylates one enantiomer, allowing for the separation of the desired unreacted enantiomer. Lipase B from Candida antarctica (CALB) is commonly used for this purpose.[1][2][3]

  • Synthesis from Chiral Precursors: This approach utilizes an enantiomerically pure starting material, such as (R)-epichlorohydrin, to introduce the desired stereochemistry. Reacting 2-(4-hydroxyphenyl)acetamide with (R)-epichlorohydrin, followed by amination, yields (S)-Atenolol.[4][5][6]

  • Asymmetric Epoxidation: This method involves the creation of a chiral epoxide intermediate from an achiral precursor using a chiral catalyst. For example, Jacobsen's catalyst can be used for the asymmetric epoxidation of an allyl ether precursor, which is then converted to (S)-Atenolol.[3][7]

Q2: Which lipase is most effective for the kinetic resolution of the racemic chlorohydrin intermediate?

A2: Candida antarctica lipase B (CALB) has been shown to be highly effective for the kinetic resolution of racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide, a key intermediate in (S)-Atenolol synthesis. It provides high enantiomeric excess (>99% ee) for the resulting enantiopure chlorohydrin.[1][2][3]

Q3: What are the advantages of using a chiral precursor like (R)-epichlorohydrin?

A3: Using a chiral precursor like (R)-epichlorohydrin offers a more direct route to enantiomerically pure (S)-Atenolol, potentially reducing the number of synthetic steps and avoiding a resolution step which has a maximum theoretical yield of 50% for the desired enantiomer. This can lead to higher overall yields and simpler purification processes.[4][5][6]

Troubleshooting Guide

Issue 1: Low yield in the initial reaction of 2-(4-hydroxyphenyl)acetamide with epichlorohydrin.

  • Question: My initial reaction between 2-(4-hydroxyphenyl)acetamide and epichlorohydrin is giving a low yield of the desired chlorohydrin/epoxide mixture. What could be the cause and how can I improve it?

  • Answer: Low yields in this step can be attributed to the formation of by-products. Using a stoichiometric amount of a base like sodium hydroxide to deprotonate the phenol can lead to side reactions. A key strategy to improve the yield is to use a catalytic amount of base. This minimizes by-product formation and has been shown to improve the yield of the racemic chlorohydrin intermediate significantly.[3] Additionally, reaction temperature and time are critical; ensure the reaction is monitored closely by TLC to determine the optimal endpoint.[1]

Issue 2: Poor enantioselectivity in the lipase-catalyzed kinetic resolution.

  • Question: I am performing a kinetic resolution of the racemic chlorohydrin using a lipase, but the enantiomeric excess (ee) of my product is low. How can I improve the enantioselectivity?

  • Answer: Several factors can influence the enantioselectivity of the enzymatic resolution:

    • Enzyme Choice: Ensure you are using a highly selective lipase, such as Candida antarctica lipase B (CALB).[1][2][3]

    • Solvent: The choice of organic solvent is crucial. Acetonitrile is a commonly used solvent for this resolution.[1][2] Toluene has also been reported as a suitable solvent.[8]

    • Acyl Donor: The acyl donor can impact the reaction. Vinyl butanoate and isopropenyl acetate are effective acyl donors for this transformation.[1][8]

    • Temperature and Reaction Time: The reaction should be performed at a controlled temperature (e.g., 30°C) and monitored over time to stop the reaction at the optimal point for achieving high ee of the unreacted enantiomer.[3]

Issue 3: Formation of impurities during the final amination step.

  • Question: During the reaction of the enantiopure chlorohydrin with isopropylamine to form (S)-Atenolol, I am observing significant impurity formation. What are these impurities and how can I avoid them?

  • Answer: A common side reaction is the formation of a diamine impurity where a second molecule of the chlorohydrin reacts with the newly formed secondary amine of atenolol. To minimize this, a sufficient excess of isopropylamine should be used to favor the desired reaction. The reaction is typically carried out in water or methanol at room temperature.[1][7] Monitoring the reaction by TLC and stopping it upon completion can prevent the formation of further by-products.

Quantitative Data Summary

Table 1: Comparison of Different Strategies for (S)-Atenolol Synthesis

StrategyKey Reagent/CatalystYield of (S)-AtenololEnantiomeric Excess (ee)Reference
Kinetic ResolutionCandida antarctica lipase B (CALB)9.9% (overall)>99%[1],[3]
Asymmetric Synthesis(R,R)-salen Co(III)OAc (Jacobsen's catalyst)Not specified98%[3]
Chiral Precursor(R)-epichlorohydrin>98% ee attainable>98%[4]

Detailed Experimental Protocols

Protocol 1: Synthesis of Racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide

  • To a stirred solution of 2-(4-hydroxyphenyl)acetamide (16.67 mmol) in epichlorohydrin (165.80 mmol), add a solution of NaOH (8.25 mmol) in water (5 mL) at room temperature.[1]

  • Stir the reaction mixture for 48 hours and monitor the reaction progress by TLC (MeOH:CH2Cl2, 1:4).[1]

  • Upon completion, filter the mixture and dry the solid under reduced pressure.

  • To the crude product containing a mixture of the chlorohydrin and epoxide, add tetrahydrofuran, lithium chloride, and acetic acid to convert the epoxide to the desired chlorohydrin, 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide.[1][2]

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide

  • Dissolve the racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide in acetonitrile.

  • Add vinyl butanoate as the acyl donor.[1][2]

  • Add Candida antarctica lipase B (CALB).[1][2]

  • Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by chiral HPLC.[3]

  • Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.

  • Separate the acylated (S)-enantiomer from the unreacted (R)-enantiomer of the chlorohydrin using column chromatography. The unreacted (R)-chlorohydrin should have a high enantiomeric excess (>99% ee).[1][2]

Protocol 3: Synthesis of (S)-Atenolol from Enantiopure (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide

  • To a solution of enantiopure (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide (>99% ee) in water, add isopropylamine.[1]

  • Stir the reaction at room temperature for 48 hours.[1]

  • Monitor the reaction to completion by TLC.

  • Upon completion, isolate the (S)-Atenolol product. This step has been reported to proceed with a 60% yield and >99% ee.[1][2]

Visualizations

G cluster_0 Synthesis of Racemic Precursor cluster_1 Kinetic Resolution cluster_2 Final Synthesis A 2-(4-hydroxyphenyl)acetamide C Racemic 4-(3-chloro-2- hydroxypropoxy)benzeneacetamide A->C NaOH (cat.) B Epichlorohydrin B->C D Racemic Chlorohydrin E (R)-Chlorohydrin (>99% ee) D->E Unreacted F Acylated (S)-Chlorohydrin D->F CALB, Acyl Donor G (R)-Chlorohydrin I (S)-Atenolol G->I H Isopropylamine H->I

Caption: Workflow for (S)-Atenolol synthesis via kinetic resolution.

G cluster_0 Synthesis of Chiral Epoxide cluster_1 Final Synthesis A 2-(4-hydroxyphenyl)acetamide C (S)-4-(oxiran-2-ylmethoxy) benzeneacetamide A->C B (R)-Epichlorohydrin B->C Base D (S)-Epoxide F (S)-Atenolol D->F E Isopropylamine E->F

Caption: Workflow for (S)-Atenolol synthesis using a chiral precursor.

References

Overcoming solubility issues of (+)-Atenolol in aqueous solutions for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (+)-Atenolol in aqueous solutions for bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: The solubility of this compound varies significantly depending on the solvent and the pH of the aqueous solution. It is sparingly to slightly soluble in water.[1] Organic solvents can be used to prepare stock solutions. For instance, the solubility in ethanol is approximately 5 mg/mL, in DMSO it is about 15 mg/mL, and in dimethyl formamide (DMF), it is around 20 mg/mL.[2] In phosphate-buffered saline (PBS) at pH 7.2, the solubility is approximately 1 mg/mL.[2]

Q2: How does pH affect the solubility of this compound?

A2: As a weak base with a pKa of 9.6, the solubility of this compound is pH-dependent.[1] Its solubility increases in acidic conditions.[1] For example, the solubility has been evaluated to be in the range of 24.8 to 31.3 mg/mL in pH values from 1.0 to 7.5. This property can be utilized to enhance its dissolution in aqueous buffers for bioassays.

Q3: My this compound is precipitating in the cell culture medium. What can I do?

A3: Precipitation in the final assay medium is a common issue when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer. Here are a few troubleshooting steps:

  • Reduce the final concentration of the organic solvent: The final concentration of solvents like DMSO should be kept low, ideally at or below 0.1% to 0.5% in the final assay medium, as higher concentrations can be toxic to cells and cause precipitation.[3][4]

  • Prepare a more concentrated stock solution: This allows for the addition of a smaller volume of the stock solution to the assay medium, thereby lowering the final solvent concentration.

  • Use a different co-solvent: If DMSO is causing issues, consider using ethanol, though its cytotoxic effects should also be evaluated for your specific cell line.[5]

  • pH adjustment of the final medium: Since atenolol is more soluble at a lower pH, a slight acidification of the culture medium (if permissible for your cells) might help. However, the impact of pH changes on cell viability and the drug's activity must be carefully controlled.

Q4: What are the recommended concentrations of cosolvents like DMSO or ethanol for cell-based assays?

A4: The maximum tolerated concentration of a cosolvent is highly cell-line dependent.[3] It is crucial to perform a vehicle control experiment to determine the highest concentration of the solvent that does not affect the viability or function of your specific cells. General guidelines are as follows:

  • DMSO: A final concentration of ≤ 0.1% is generally considered safe for most cell lines, especially for long-term exposure.[4] Many robust cell lines can tolerate up to 0.5% for shorter durations (e.g., up to 72 hours).[4] Concentrations above 1% often lead to significant cytotoxicity.[4]

  • Ethanol: Similar to DMSO, the final concentration of ethanol should be kept as low as possible. Some studies suggest that concentrations in the range of 0.15% to 1.25% are well-tolerated by several cancer cell lines.[5]

Q5: How should I prepare a stock solution of this compound for my bioassay?

A5: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general steps involve dissolving the this compound powder in a suitable organic solvent like DMSO to create a high-concentration stock, which is then serially diluted in the cell culture medium to achieve the desired final concentration.[6]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventApproximate SolubilityReference
WaterSparingly to slightly soluble[1]
Ethanol5 mg/mL[2]
Dimethyl Sulfoxide (DMSO)15 mg/mL[2]
Dimethyl Formamide (DMF)20 mg/mL[2]
Phosphate-Buffered Saline (PBS), pH 7.21 mg/mL[2]
Aqueous solution, pH 1.0 - 7.524.8 - 31.3 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (MW: 266.34 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 266.34 g/mol * 1000 mg/g = 2.6634 mg

  • Weighing:

    • Carefully weigh out approximately 2.66 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage. A product information sheet suggests stability for at least 4 years at -20°C.[2]

Note: When preparing working solutions for your bioassay, ensure the final concentration of DMSO in the cell culture medium is below the cytotoxic level for your specific cell line (generally ≤ 0.1% - 0.5%).[3][4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Mandatory Visualizations

Troubleshooting Atenolol Solubility start Start: this compound Precipitation in Bioassay Medium check_solvent_conc Is the final organic solvent concentration > 0.5%? start->check_solvent_conc reduce_solvent Action: Reduce final solvent concentration to ≤ 0.1-0.5% check_solvent_conc->reduce_solvent Yes try_cosolvent Is precipitation still occurring? check_solvent_conc->try_cosolvent No prepare_stock How? Prepare a more concentrated stock solution of Atenolol reduce_solvent->prepare_stock reduce_solvent->try_cosolvent issue_resolved Issue Resolved switch_cosolvent Action: Consider switching to a different cosolvent (e.g., Ethanol) try_cosolvent->switch_cosolvent Yes check_ph Is pH adjustment an option for your assay? try_cosolvent->check_ph No vehicle_control Crucial Step: Always run a vehicle control with the same solvent concentration and pH switch_cosolvent->vehicle_control adjust_ph Action: Slightly acidify the aqueous medium (if compatible with cells) check_ph->adjust_ph Yes check_ph->vehicle_control No adjust_ph->vehicle_control vehicle_control->issue_resolved

Caption: Troubleshooting workflow for this compound precipitation issues.

Experimental_Workflow prep_stock 1. Prepare Concentrated This compound Stock Solution (e.g., 10 mM in DMSO) prep_working 3. Prepare Serial Dilutions of This compound in Culture Medium prep_stock->prep_working cell_seeding 2. Seed Cells in Multi-well Plates and Incubate treatment 5. Treat Cells with this compound and Vehicle Control cell_seeding->treatment prep_working->treatment vehicle_control 4. Prepare Vehicle Control (Medium + Same % of DMSO) vehicle_control->treatment incubation 6. Incubate for Desired Time Period treatment->incubation bioassay 7. Perform Bioassay (e.g., Viability, Signaling) incubation->bioassay data_analysis 8. Data Analysis and Interpretation bioassay->data_analysis

Caption: General experimental workflow for a bioassay with this compound.

Atenolol_Signaling_Pathway cluster_cell Cardiac Myocyte beta1_receptor β1-Adrenergic Receptor g_protein Gs Protein beta1_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates ca_channel L-type Ca2+ Channel pka->ca_channel Phosphorylates ca_influx ca_channel->ca_influx Opens contraction Increased Heart Rate & Contractility ca_influx->contraction atenolol This compound atenolol->beta1_receptor Blocks epinephrine Epinephrine/ Norepinephrine epinephrine->beta1_receptor Activates

Caption: Simplified signaling pathway of this compound action.

References

Method development for detecting trace levels of N-nitroso-atenolol impurity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development and analysis of N-nitroso-atenolol impurity at trace levels.

Frequently Asked Questions (FAQs)

Q1: What is N-nitroso-atenolol and why is its detection critical?

N-nitroso-atenolol is a nitrosamine impurity that can form in pharmaceutical products containing the active pharmaceutical ingredient (API) atenolol. Nitrosamines are classified as probable human carcinogens, and their presence in medications is a significant safety concern.[1] Regulatory agencies worldwide have set stringent limits for these impurities in drug products to ensure patient safety.[2] Therefore, highly sensitive and validated analytical methods are essential for their detection and quantification at trace levels.[1][3]

Q2: Which analytical technique is most suitable for detecting trace levels of N-nitroso-atenolol?

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the most widely accepted and sensitive technique for the quantification of N-nitroso-atenolol at trace levels.[1][3][4] This method offers high selectivity and sensitivity, which are crucial for detecting impurities at the parts-per-billion (ppb) level in the presence of high concentrations of the atenolol API.[5] High-resolution mass spectrometry (HRMS) can also be employed for confident identification and to avoid false positives.[6][7]

Q3: What are the typical challenges encountered during method development for N-nitroso-atenolol analysis?

Common challenges include:

  • Achieving sufficient sensitivity: Reaching the low limits of detection (LOD) and quantification (LOQ) required by regulatory bodies.[8]

  • Matrix effects: Interference from the drug product matrix, including the API and excipients, which can cause ion suppression or enhancement in the mass spectrometer.[9]

  • Chromatographic resolution: Ensuring complete separation of N-nitroso-atenolol from the atenolol peak and other potential impurities.[1]

  • Sample preparation: Developing a robust extraction method that provides good recovery without causing the artificial formation of nitrosamines.[9]

  • Analyte stability: N-nitroso-atenolol can be susceptible to degradation, particularly from light.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Signal for N-nitroso-atenolol Inefficient ionization in the MS source.Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Consider switching between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Poor extraction recovery.Optimize the sample preparation procedure. Evaluate different extraction solvents and techniques (e.g., solid-phase extraction).
Analyte degradation.Protect samples from light and heat. Prepare fresh standards and samples.
Poor Peak Shape or Tailing Incompatible mobile phase or pH.Adjust the mobile phase composition and pH to improve peak symmetry.
Column overload or contamination.Reduce the injection volume or sample concentration. Use a guard column and flush the column regularly.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and freshly prepared mobile phases. Flush the LC system thoroughly.
Interference from the sample matrix.Improve sample cleanup procedures. Optimize chromatographic separation to resolve the analyte from interfering components.
Inconsistent Results (Poor Precision) Variability in sample preparation.Ensure consistent and precise execution of the sample preparation steps. Use an internal standard.
Unstable LC-MS system.Allow the system to equilibrate properly. Monitor system suitability parameters throughout the analytical run.
False Positive Results Isobaric interference (compounds with the same mass).Utilize high-resolution mass spectrometry (HRMS) for accurate mass measurement. Ensure chromatographic separation of the interferent.
In-source fragmentation of other compounds.Optimize MS source conditions to minimize in-source fragmentation.

Experimental Protocols

Sample Preparation for Atenolol Drug Substance
  • Accurately weigh 50 mg of the atenolol drug substance into a suitable volumetric flask.

  • Dissolve the sample in an appropriate volume of diluent (e.g., methanol or a mixture of methanol and water) to achieve a final concentration of 1 mg/mL.

  • Vortex the solution for 1-2 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Sample Preparation for Atenolol Tablets
  • Weigh and crush a sufficient number of tablets to obtain a powder equivalent to 50 mg of atenolol.[4]

  • Transfer the powder to a centrifuge tube.

  • Add a precise volume of diluent to achieve a target concentration of 1 mg/mL of atenolol.

  • Vortex the mixture for 2-5 minutes to facilitate extraction.

  • Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excipients.[4]

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

LC-MS/MS Method Parameters

The following table summarizes typical starting parameters for an LC-MS/MS method for the analysis of N-nitroso-atenolol. Optimization will be required based on the specific instrumentation and sample matrix.

Parameter Typical Conditions
LC Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol or Acetonitrile
Gradient Start with a low percentage of B, ramp up to elute N-nitroso-atenolol, then re-equilibrate.
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Precursor ion (m/z) → Product ion (m/z) for N-nitroso-atenolol (e.g., 296.2 → 206.1)

Quantitative Data Summary

The following table presents a summary of performance data from a validated LC-MS/MS method for the determination of N-nitroso-atenolol.

Parameter Result
Linearity Range 0.5 - 80 ng/mL[1][3]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 ng/mL[1][3]
Limit of Quantification (LOQ) 0.5 ng/mL[1][3]
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 15%

Visualizations

Experimental Workflow

G Figure 1: General Experimental Workflow for N-Nitroso-Atenolol Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve/Extract weigh->dissolve vortex Vortex dissolve->vortex centrifuge Centrifuge (Tablets) vortex->centrifuge filter Filter vortex->filter centrifuge->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate detect MS/MS Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: General experimental workflow for N-nitroso-atenolol analysis.

Troubleshooting Logic

G Figure 2: Troubleshooting Decision Tree for Low Analyte Signal start Low or No Signal check_system System Suitability Passed? start->check_system check_sample_prep Review Sample Prep check_system->check_sample_prep Yes troubleshoot_system Troubleshoot LC-MS/MS check_system->troubleshoot_system No check_recovery Spike Recovery Acceptable? check_sample_prep->check_recovery check_standards Investigate Standard Integrity check_recovery->check_standards No check_recovery->check_standards Yes, but signal low optimize_prep Optimize Sample Prep check_standards->optimize_prep

Caption: Troubleshooting decision tree for low analyte signal.

References

Addressing matrix effects in the bioanalysis of (+)-Atenolol by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of (+)-Atenolol using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help you address challenges related to matrix effects and ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include endogenous substances like proteins, lipids, and salts from biological fluids (e.g., plasma, urine).[1] Matrix effects occur when these co-eluting compounds interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of your analytical method.[4][5]

Q2: What are the common indicators of matrix effects in my this compound assay?

A2: Several signs may suggest that your assay is being affected by matrix effects:

  • Poor reproducibility of results between different sample preparations.[4]

  • Inaccurate quantification, leading to high variability in concentration measurements.[4]

  • Non-linear calibration curves.[4]

  • Reduced sensitivity and poor signal-to-noise ratios.[4]

  • Inconsistent peak areas for quality control (QC) samples.[4]

  • Significant retention time shifts.[2]

Q3: Which ionization technique, ESI or APCI, is more susceptible to matrix effects for this compound analysis?

A3: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[5][6] This is because ESI's ionization process occurs in the liquid phase on the surface of droplets, making it more sensitive to the presence of non-volatile components like salts and phospholipids that can alter the droplet's properties and compete for ionization.[6][7] APCI, on the other hand, involves gas-phase ionization, which is less affected by these matrix components.[7] Given that this compound is a polar and basic compound, ESI is a common ionization technique, making the management of matrix effects critical.

Q4: How can I quantitatively assess the extent of matrix effects in my this compound analysis?

A4: The most accepted method for quantifying matrix effects is the post-extraction spike method.[1][7] This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. The ratio of these peak areas is known as the Matrix Factor (MF).[1] An MF value of less than 1 indicates ion suppression, a value greater than 1 indicates ion enhancement, and a value of 1 indicates no matrix effect.[1]

Troubleshooting Guides

Problem: Inconsistent quantification and poor reproducibility for this compound.

This is a common symptom of unaddressed matrix effects. The following workflow can help you diagnose and mitigate the issue.

cluster_0 Troubleshooting Workflow A Inconsistent Quantification of this compound B Assess Matrix Effect (Post-Extraction Spike) A->B C Matrix Effect > 15%? B->C D Optimize Sample Preparation C->D Yes G Re-validate Method C->G No E Optimize Chromatographic Conditions D->E F Use a Stable Isotope-Labeled Internal Standard (SIL-IS) E->F F->G H Method Validated G->H

Caption: Troubleshooting workflow for inconsistent quantification.

Step 1: Quantify the Matrix Effect

  • Action: Perform a post-extraction spike experiment to calculate the Matrix Factor (MF).

  • Interpretation: An MF deviating significantly from 1 (e.g., outside the range of 0.85 to 1.15) confirms the presence of matrix effects that require mitigation.

Step 2: Optimize Sample Preparation

  • Rationale: The most effective way to combat matrix effects is to remove the interfering components from the sample before analysis.

  • Solutions:

    • Protein Precipitation (PPT): A simple and fast method, but often less clean. Acetonitrile is commonly used for the precipitation of plasma proteins.[8]

    • Liquid-Liquid Extraction (LLE): A more selective technique that can provide a cleaner extract.[6]

    • Solid-Phase Extraction (SPE): Often considered the most effective method for removing interfering components. C18 or strong cation exchange (SCX) cartridges can be used for this compound.[9][10]

Step 3: Refine Chromatographic Separation

  • Rationale: If sample preparation is insufficient, improving the chromatographic separation can help to resolve this compound from co-eluting matrix components.

  • Solutions:

    • Gradient Elution: Employ a gradient elution to better separate compounds. For example, a gradient with 10 mM formic acid and methanol can be effective.[10]

    • Column Chemistry: Use a different column chemistry (e.g., a different C18 phase or a HILIC column) to alter selectivity.

Step 4: Implement an Appropriate Internal Standard

  • Rationale: An ideal internal standard (IS) co-elutes with the analyte and experiences the same degree of matrix effects, thus compensating for signal variations.

  • Solution: The use of a stable isotope-labeled (SIL) internal standard, such as this compound-d7, is the most reliable approach to correct for matrix effects.[11][12] The SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.

Problem: Retention time for this compound is shifting.

Retention time shifts can lead to misidentification and inaccurate integration of peaks.[2]

cluster_1 Diagnosing Retention Time Shifts A Retention Time Shift Observed B Check Mobile Phase Preparation A->B C Inspect LC System for Leaks/Blockages B->C D Evaluate Column Health C->D E Ensure Consistent Sample Matrix D->E

Caption: Diagnostic workflow for retention time shifts.

  • Mobile Phase Issues:

    • Incorrect Composition: Double-check the preparation of your mobile phase, including the pH of any aqueous components.[2]

    • Degassing: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump.

  • LC System Problems:

    • Pump Malfunction: Fluctuations in the flow rate due to pump issues can cause retention time shifts.[2]

    • Leaks: Check for any leaks in the system, as this will affect the flow rate and pressure.

  • Column Degradation:

    • Contamination: Buildup of matrix components on the column can alter its chemistry and affect retention.[2] Consider using a guard column and implementing a column washing step.

    • Column Age: Over time, the stationary phase can degrade, leading to changes in retention.

Data Presentation

The following table summarizes quantitative data from various studies on the bioanalysis of this compound, highlighting different sample preparation methods and their outcomes.

AnalyteMatrixSample PreparationRecovery (%)Matrix Effect (%)Internal StandardReference
This compoundHuman PlasmaProtein Precipitation80 - 100Not ReportedPhenazone[13][14]
This compoundBloodSPE (C18)83.6109.9Desipramine-D₃[9]
This compoundLiver TissueSPE (C18)83.4105.7Desipramine-D₃[9]
This compoundWhole BloodNot Specified58 ± 9Not ReportedAtenolol-d7[11]
This compoundDried Blood SpotMethanol:Water Extraction96 ± 5InvestigatedAtenolol-d7[12]
This compoundDried Plasma SpotMethanol Extraction62.9 - 81.065.4 - 79.4Not Specified[15]

Experimental Protocols

Protocol 1: Post-Extraction Spike for Matrix Factor (MF) Determination

This protocol allows for the quantitative assessment of matrix effects.

cluster_2 Post-Extraction Spike Workflow A Prepare Sample Set A (Analyte in Solvent) C Analyze Both Sets by LC-MS A->C B Prepare Sample Set B (Post-Extraction Spike) B->C D Calculate Matrix Factor (MF) MF = Peak Area (Set B) / Peak Area (Set A) C->D

Caption: Workflow for calculating the Matrix Factor.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • This compound stock solution

  • Reconstitution solvent

  • LC-MS system

Procedure:

  • Prepare Sample Set A (Analyte in Neat Solution):

    • Spike a known amount of this compound stock solution into the reconstitution solvent to achieve the desired final concentration (e.g., low, medium, and high QC levels).

  • Prepare Sample Set B (Post-Extraction Spike):

    • Extract a blank matrix sample using your established sample preparation protocol (e.g., protein precipitation or SPE).

    • Spike the same amount of this compound stock solution as in Step 1 into the extracted blank matrix.

  • LC-MS Analysis:

    • Analyze multiple replicates (n=3-6) of both Sample Set A and Sample Set B.

  • Data Analysis:

    • Calculate the average peak area for this compound in both sets.

    • Calculate the Matrix Factor (MF) using the formula:

      • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a cleaner sample extract compared to protein precipitation.

Materials:

  • C18 SPE cartridges

  • Methanol (conditioning and elution solvent)

  • Water (equilibration solvent)

  • Plasma sample containing this compound

Procedure:

  • Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge.

  • Loading: Load the plasma sample onto the cartridge.

  • Washing: Pass 1 mL of water through the cartridge to remove hydrophilic interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

References

Improving the stability of (+)-Atenolol stock solutions for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Atenolol stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is a relatively polar and hydrophilic compound. For aqueous-based experiments, sterile, purified water is a good choice, as atenolol has a water solubility of 26.5 mg/mL at 37°C. For higher concentrations or to ensure sterility for cell culture, organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) can be used. The solubility in these solvents is approximately 5 mg/mL in ethanol, 15 mg/mL in DMSO, and 20 mg/mL in DMF.[1] When using organic solvents, it is crucial to ensure the final concentration of the solvent in the experimental system is low enough to not cause physiological effects.[1]

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To ensure the stability of your this compound stock solutions, they should be stored protected from light and moisture.[2][3] For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, especially for solutions in organic solvents, aliquoting and storing at -20°C is advisable.[1] It is recommended to use aqueous solutions within one day, whereas stock solutions in organic solvents, when stored properly in the refrigerator, have been found to be stable for at least 7 days.[1]

Q3: My this compound solution has changed color. Is it still usable?

A3: A change in color is a visual indicator of potential degradation. You should not use a solution that has changed color or shows any signs of precipitation. It is recommended to prepare a fresh stock solution. To investigate the cause, you can perform a stability analysis using a method like HPLC to check for the presence of degradation products.

Q4: I suspect my this compound stock solution has degraded. How can I confirm this?

A4: The most reliable way to confirm degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4][5] This technique can separate the intact this compound from its degradation products, allowing for accurate quantification of the remaining active compound. A significant decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products would confirm degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms in the stock solution upon storage. The concentration of this compound may exceed its solubility at the storage temperature, especially for aqueous solutions stored at low temperatures.Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. If not, the solution may be supersaturated or degraded. Prepare a fresh solution at a lower concentration. For aqueous solutions, consider preparing them fresh before each experiment.
Inconsistent experimental results using the same stock solution. The stock solution may be degrading over time due to improper storage (e.g., exposure to light or elevated temperatures).Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and exposure to contaminants. Always store aliquots protected from light and at the recommended temperature. Perform a stability check on an older aliquot using HPLC to assess degradation.
Loss of potency observed in biological assays. This is a strong indicator of chemical degradation of this compound. The primary degradation pathway is the hydrolysis of the amide group to form atenolol acid, which may have reduced or no biological activity.Prepare a fresh stock solution and repeat the experiment. To prevent future issues, strictly adhere to recommended storage conditions. Consider performing a forced degradation study to understand the stability of your specific solution under your experimental conditions.

Quantitative Stability Data

The stability of this compound is significantly influenced by pH, temperature, and light exposure. The data below is a summary from various studies and should be used as a guideline. Actual stability will depend on the specific buffer, concentration, and storage conditions.

Table 1: Effect of pH on this compound Degradation

pHConditionObservationReference
0.72.5 hours at room temperatureDegradation observed.
490°CMaximum stability observed.[6]
7Under fluorescent lightFastest degradation with a half-life of 56.3 days.[7]
10Under fluorescent lightMore persistent compared to pH 7.[7]
12.02.5 hours at room temperatureDegradation observed.

Table 2: Effect of Light and Temperature on this compound Degradation

ConditionObservationReference
Exposure to UV radiationUnstable in solution, decomposition follows first-order kinetics.[4]
Heating at 100°C for 3 hoursDegradation observed.
Freezing at -10°C for 14 hoursNo significant degradation observed.
Up to 70°C (solid and aqueous solution)Thermally stable.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Stock Solution

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of a this compound stock solution under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a buffer relevant to your experiments) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C) for a defined period.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source providing both UV and visible light (e.g., in a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage of degradation of this compound.

  • Identify and, if possible, quantify the major degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to quantify this compound and its degradation products. Method optimization may be required.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate adjusted to pH 5.0) in a ratio like 20:20:60 (v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 226 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at 25°C.

  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Sample Solution: Dilute the samples from the stability study (Protocol 1) with the mobile phase to a concentration within the linear range of the method.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the peak areas for this compound and any degradation products.

  • System Suitability:

    • Ensure the system is suitable for the analysis by checking parameters like theoretical plates, tailing factor, and reproducibility of injections.

Visualizations

Atenolol Degradation Pathway

G Atenolol This compound Atenolol_Acid Atenolol Acid (Amide Hydrolysis) Atenolol->Atenolol_Acid Hydrolysis (Acid/Base) Other_Products Other Degradation Products (e.g., from radical attack) Atenolol->Other_Products Oxidation / Photolysis

Caption: Primary degradation pathway of this compound.

Experimental Workflow for a Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal prep_stock->thermal photo Photolysis prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Evaluation hplc->data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Enhancing Catalytic Efficiency in Enantioselective Biotransformation of Racemic Atenolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantioselective biotransformation of racemic atenolol. The content is designed to address specific experimental challenges and enhance the efficiency of catalytic systems.

Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to directly address common issues encountered during the enantioselective biotransformation of racemic atenolol.

1. Low or No Conversion of Racemic Atenolol

  • Question: My reaction shows very low or no conversion of the racemic atenolol. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no conversion can stem from several factors related to the enzyme, substrate, or reaction conditions. Here’s a systematic approach to troubleshooting:

    • Enzyme Activity:

      • Inactivation: The lipase may be inactive. Verify the activity of your enzyme batch with a standard substrate. Lipases can be sensitive to storage conditions and solvents.

      • Incorrect Enzyme Choice: Not all lipases are effective for atenolol resolution. Lipases from Candida rugosa (OF and MY isoforms) and Pseudomonas fluorescens have shown effectiveness.[1][2][3][4] If you are using a different lipase, consider testing one of these.

    • Substrate Solubility:

      • Poor Solubility: Atenolol has limited solubility in many common organic solvents.[1] This is a frequent cause of low reaction rates.

      • Solution: Consider using a two-phase system with an ionic liquid and an organic solvent like toluene.[1] Ionic liquids such as [EMIM][BF4] can enhance the solubility of atenolol.[1]

    • Reaction Conditions:

      • Sub-optimal Temperature: The optimal temperature can vary depending on the lipase. For Pseudomonas fluorescens lipase, a temperature of 45°C has been found to be effective.[2][3] For Candida rugosa, reactions are often run at 30°C or 37°C.[1][5]

      • Inadequate Agitation: Proper mixing is crucial, especially in heterogeneous systems. Agitation speeds around 170-250 RPM are commonly used.[2][3][5]

      • Incorrect pH (for aqueous environments): If any aqueous phase is present, ensure the pH is optimal for the lipase activity, typically near neutral.

2. Low Enantioselectivity (Low Enantiomeric Excess - ee)

  • Question: I am observing product formation, but the enantiomeric excess (ee) is poor. How can I improve the enantioselectivity of my biotransformation?

  • Answer: Low enantioselectivity indicates that the enzyme is not discriminating effectively between the two enantiomers of atenolol. Several factors can influence this:

    • Reaction Medium: The choice of solvent is critical. Toluene has been identified as a suitable reaction solvent for achieving high enantioselectivity.[1][4] The use of a two-phase system with ionic liquids like [EMIM][BF4] and toluene has been shown to yield high enantiomeric excess of the product (eep > 93%).[1]

    • Acetylating Agent: The nature of the acyl donor can significantly impact enantioselectivity. Vinyl acetate and isopropenyl acetate are commonly used and have proven effective.[1][4] The molar ratio of the acetylating agent to the substrate is also a key parameter to optimize.[2]

    • Reaction Time: Enantioselectivity can change over the course of the reaction. It is crucial to monitor the reaction over time. Prolonged incubation can lead to a decrease in enantiomeric excess, especially if the conversion value exceeds 50%, as the reaction is no longer considered enantioselective.[1]

    • Enzyme Choice: Different lipases will exhibit different enantioselectivities. For instance, Candida rugosa OF lipase has been reported to provide higher enantioselectivity than the MY isoform in certain systems.[1]

3. Difficulty in Product/Substrate Analysis

  • Question: I am having trouble accurately determining the enantiomeric excess (ee) of my product and substrate. What are the recommended analytical methods?

  • Answer: Accurate determination of enantiomeric excess is crucial for evaluating the success of the kinetic resolution.

    • Primary Technique: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying the enantiomers of atenolol and its acetylated product.[6][7][8]

    • Column Selection: Chiral stationary phases (CSPs) are essential. Columns such as Chiralcel OD, Chiralcel OD-H, and Chiralcel AGP have been successfully used for atenolol enantioseparation.[6][7][9]

    • Mobile Phase: The mobile phase composition depends on the column and can be either normal-phase (e.g., hexane-ethanol-diethylamine) or reverse-phase (e.g., sodium phosphate buffer-methanol).[6][7]

    • Detection: UV detection is typically used, with wavelengths around 225 nm or 276 nm being common.[6][7]

4. Issues with Catalyst Reusability

  • Question: I want to reuse my enzyme catalyst, but its activity drops significantly after the first cycle. How can I improve the reusability?

  • Answer: Catalyst reusability is key for making the process more cost-effective and sustainable.

    • Immobilization: Immobilizing the lipase on a solid support can enhance its stability and facilitate recovery and reuse.

    • Two-Phase Systems: The use of a two-phase system, particularly with ionic liquids, can allow for the reuse of the biocatalyst.[1] The enzyme can be retained in one phase while the product is extracted from the other.

    • Washing Procedure: After each cycle, a proper washing procedure to remove any residual substrates or products that might inhibit the enzyme in subsequent runs is important.

Data Presentation

Table 1: Comparison of Catalytic Systems for Enantioselective Acetylation of Racemic Atenolol

CatalystReaction MediumAcetylating AgentTemp. (°C)Time (h)Conversion (c)Product ee (eep)Enantioselectivity (E)Reference
Candida rugosa OFToluene + [EMIM][BF4]Vinyl Acetate30120~48%>93%High[1]
Candida rugosa MYToluene + [EMIM][BF4]Vinyl Acetate30120~45%~85%Moderate[1]
Candida rugosa OFTolueneIsopropenyl AcetateN/AN/A46.3%92.9%66.9[4][10]
Pseudomonas fluorescensTetrahydrofuran (THF)Vinyl Acetate45N/A11.7-61.9%7.3-100% (ees)N/A[2][3]

Note: "N/A" indicates data not specified in the cited source. ees refers to the enantiomeric excess of the substrate.

Experimental Protocols

1. General Protocol for Lipase-Catalyzed Kinetic Resolution of (R,S)-Atenolol in a Two-Phase System

This protocol is based on the methodology described for Candida rugosa lipase in a toluene/ionic liquid system.[1][5]

  • Materials:

    • (R,S)-Atenolol

    • Candida rugosa lipase (e.g., OF or MY isoform)

    • Ionic Liquid (e.g., [EMIM][BF4])

    • Toluene

    • Vinyl Acetate

    • Glass reaction vials (e.g., 20 mL)

    • Thermostated shaker

  • Procedure:

    • In a 20 mL glass vial, dissolve 3.0 mg (0.01 mM) of (R,S)-atenolol in 0.5 mL of the chosen ionic liquid.

    • Add 10 mL of toluene to the vial to create the two-phase reaction medium.

    • Add 10.0 mg of the selected Candida rugosa lipase to the mixture.

    • Initiate the reaction by adding 2.0 µL (0.02 mM) of vinyl acetate as the acetyl donor.

    • Seal the vial and place it in a thermostated shaker set to 30-37°C and 250 RPM.[5]

    • Incubate the reaction for the desired duration (e.g., up to 120 hours), taking samples at specific time points for analysis.[1][5]

    • To analyze, withdraw a sample, evaporate the solvent, redissolve the residue in a suitable solvent (e.g., acetonitrile), filter, and inject into the chiral HPLC system.[4]

2. Chiral HPLC Analysis of Atenolol Enantiomers

This is a representative protocol for the analytical separation of atenolol enantiomers.[7]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Column:

    • Chiralcel OD (250 x 4.6 mm, 10 µm)

  • Mobile Phase:

    • Hexane:Ethanol:Diethylamine (75:25:0.1 v/v/v)

  • Flow Rate:

    • 0.7 mL/min

  • Detection:

    • UV at 276 nm

  • Procedure:

    • Prepare samples by dissolving them in the mobile phase or a compatible solvent.

    • Inject the sample into the HPLC system.

    • Identify the peaks corresponding to (R)- and (S)-atenolol based on their retention times.

    • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Biotransformation cluster_analysis Analysis rac_atenolol Racemic Atenolol dissolve Dissolve Atenolol in Ionic Liquid rac_atenolol->dissolve ionic_liquid Ionic Liquid ([EMIM][BF4]) ionic_liquid->dissolve toluene Toluene add_toluene Add Toluene (Two-Phase System) toluene->add_toluene dissolve->add_toluene add_lipase Add Lipase add_toluene->add_lipase lipase Lipase (e.g., Candida rugosa) lipase->add_lipase acyl_donor Acyl Donor (Vinyl Acetate) add_acyl Add Acyl Donor acyl_donor->add_acyl reaction_mixture Reaction Incubation (Shaker, 30-37°C) sampling Sampling at Time Intervals reaction_mixture->sampling add_lipase->add_acyl add_acyl->reaction_mixture sample_prep Sample Preparation (Evaporation, Redissolution) sampling->sample_prep hplc Chiral HPLC Analysis sample_prep->hplc data Data Analysis (ee, Conversion) hplc->data

Caption: Experimental workflow for the enantioselective biotransformation of racemic atenolol.

troubleshooting_low_conversion cluster_enzyme Enzyme Issues cluster_solubility Solubility Issues cluster_conditions Reaction Conditions start Problem: Low/No Conversion check_activity Verify enzyme activity with a standard substrate. start->check_activity check_solubility Is atenolol dissolved? Consider its low solubility. start->check_solubility check_temp Is the temperature optimal? (e.g., 30-45°C) start->check_temp check_choice Is the lipase suitable? (e.g., C. rugosa, P. fluorescens) check_activity->check_choice use_2phase Action: Use a two-phase system (Ionic Liquid + Toluene). check_solubility->use_2phase check_agitation Is agitation adequate? (e.g., 170-250 RPM) check_temp->check_agitation

Caption: Troubleshooting logic for low or no conversion of racemic atenolol.

troubleshooting_low_ee cluster_medium Reaction Medium cluster_reagents Reagents cluster_process Process Parameters start Problem: Low Enantioselectivity (ee) check_solvent Is the solvent optimal? Toluene is recommended. start->check_solvent check_acyl Is the acyl donor appropriate? (e.g., Vinyl/Isopropenyl Acetate) start->check_acyl check_time Is reaction time optimized? Avoid >50% conversion. start->check_time check_2phase Consider a two-phase system (Ionic Liquid + Toluene). check_solvent->check_2phase check_ratio Optimize substrate to acyl donor molar ratio. check_acyl->check_ratio check_enzyme Consider a different lipase (e.g., C. rugosa OF vs. MY). check_time->check_enzyme

Caption: Troubleshooting logic for low enantioselectivity (ee).

References

Validation & Comparative

A Comparative Analysis of (+)-Atenolol and (S)-Atenolol: Unraveling Stereoselective Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Atenolol, a widely prescribed beta-blocker for cardiovascular conditions, exists as a racemic mixture of two stereoisomers: (+)-Atenolol (the R-enantiomer) and (S)-Atenolol. While chemically similar, these enantiomers exhibit significant differences in their biological activity, with the (S)-enantiomer being predominantly responsible for the therapeutic effects of the drug. This guide provides a detailed comparison of the biological activities of this compound and (S)-Atenolol, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Comparison of this compound and (S)-Atenolol

The following table summarizes the key quantitative differences in the pharmacological properties of the two enantiomers of atenolol.

ParameterThis compound (R-enantiomer)(S)-AtenololRacemic AtenololExperimental System
Beta-Adrenergic Receptor Binding
Eudismic Ratio ((S)-/(R)-)--46Guinea pig heart membranes
Pharmacodynamic Effects
Reduction in Exercise Rate Pressure ProductNo significant effect-35% (at 50 mg)-37% (at 100 mg)Healthy human volunteers
Pharmacokinetic Properties
Area Under the Curve (AUC)1.08-fold greater than (S)-enantiomer-Similar for both enantiomers when administered as a racemate or as pure enantiomersHealthy human volunteers
Peak Plasma Concentration (Cmax)Similar to (S)-enantiomerSimilar to (R)-enantiomerNot applicableHealthy human volunteers
Plasma Half-life (t1/2)Similar to (S)-enantiomerSimilar to (R)-enantiomerNot applicableHealthy human volunteers

Unveiling the Mechanism: The Beta-1 Adrenergic Signaling Pathway

Atenolol exerts its therapeutic effects by selectively blocking beta-1 adrenergic receptors, which are primarily located in the heart.[1][2][3] This blockade inhibits the actions of endogenous catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate, myocardial contractility, and blood pressure.[1][2] The beta-1 adrenergic receptor is a G-protein-coupled receptor that, upon activation, initiates a signaling cascade involving the Gs alpha subunit, adenylyl cyclase, and the production of cyclic AMP (cAMP).[4] (S)-Atenolol is the enantiomer that predominantly interacts with and blocks this receptor.[5][6][7]

Beta1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor β1-Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Catecholamines Catecholamines (Epinephrine, Norepinephrine) Catecholamines->Receptor Binds and Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (Increased Heart Rate, Increased Contractility) PKA->Cellular_Response Phosphorylates Target Proteins S_Atenolol (S)-Atenolol S_Atenolol->Receptor Blocks

Caption: Beta-1 adrenergic receptor signaling pathway and the inhibitory action of (S)-Atenolol.

Experimental Protocols

The following sections detail the methodologies for key experiments used to compare the biological activities of this compound and (S)-Atenolol.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound and (S)-Atenolol to beta-adrenergic receptors.

Methodology:

  • Membrane Preparation: Hearts from guinea pigs are homogenized and centrifuged to isolate a crude membrane fraction rich in beta-adrenergic receptors.[5]

  • Incubation: The membrane preparations are incubated with a radiolabeled ligand that specifically binds to beta-adrenergic receptors (e.g., [¹²⁵I]iodocyanopindolol).

  • Competition Binding: Increasing concentrations of unlabeled this compound or (S)-Atenolol are added to compete with the radioligand for binding to the receptors.

  • Separation and Counting: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity of the filters is then measured using a gamma counter.

  • Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is used to calculate the binding affinity (Ki) for each enantiomer. The eudismic ratio is calculated by dividing the Ki of the less active enantiomer (this compound) by the Ki of the more active enantiomer ((S)-Atenolol).[5]

In Vivo Pharmacodynamic Studies in Humans

Objective: To assess the beta-blocking effects of this compound and (S)-Atenolol in healthy human volunteers.

Methodology:

  • Study Design: A randomized, double-blind, crossover study design is employed.[5]

  • Participants: A cohort of healthy volunteers is recruited for the study.

  • Drug Administration: Participants receive single oral doses of racemic atenolol, this compound, (S)-Atenolol, or a placebo in a randomized order, with a washout period between each treatment.

  • Exercise Testing: Standardized exercise tests are performed at specific time points after drug administration.

  • Hemodynamic Measurements: Heart rate and blood pressure are measured at rest and during exercise. The rate pressure product (heart rate × systolic blood pressure) is calculated as an index of myocardial oxygen consumption.

  • Data Analysis: The percentage change in the rate pressure product from baseline is calculated for each treatment group and compared to determine the relative beta-blocking activity of each enantiomer.[5]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_conclusion Conclusion Membrane_Prep Membrane Preparation (e.g., Guinea Pig Heart) Binding_Assay Radioligand Binding Assay (Competition with [¹²⁵I]iodocyanopindolol) Membrane_Prep->Binding_Assay Data_Analysis_Invitro Determine Ki and Eudismic Ratio Binding_Assay->Data_Analysis_Invitro Conclusion Comparative Biological Activity of this compound vs. (S)-Atenolol Data_Analysis_Invitro->Conclusion Human_Study Randomized, Double-Blind, Crossover Study in Humans Drug_Admin Oral Administration of This compound, (S)-Atenolol, Racemate, Placebo Human_Study->Drug_Admin Exercise_Test Standardized Exercise Testing Drug_Admin->Exercise_Test Hemodynamic_Monitoring Measure Heart Rate and Blood Pressure Exercise_Test->Hemodynamic_Monitoring Data_Analysis_Invivo Calculate and Compare Rate Pressure Product Hemodynamic_Monitoring->Data_Analysis_Invivo Data_Analysis_Invivo->Conclusion

Caption: Experimental workflow for comparing the biological activity of atenolol enantiomers.

Conclusion

The experimental evidence unequivocally demonstrates that the biological activity of racemic atenolol is almost exclusively attributable to the (S)-enantiomer. While this compound is present in equal amounts in the commercial formulation, it contributes negligibly to the therapeutic beta-blocking effects. This stereoselectivity has significant implications for drug development, highlighting the importance of evaluating the pharmacological properties of individual enantiomers to optimize therapeutic efficacy and potentially reduce metabolic load and off-target effects.

References

Head-to-Head Comparison of (+)-Atenolol and Metoprolol in Preclinical Models: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the preclinical profiles of (+)-Atenolol and metoprolol, two beta-adrenergic receptor antagonists. While both are cardioselective β1-blockers, their distinct stereochemical and pharmacokinetic properties lead to different preclinical activities. This document synthesizes available data on their receptor affinity, pharmacodynamics, and pharmacokinetics from various preclinical models to support informed decisions in research and development.

Executive Summary

Receptor Binding Affinity

The affinity of a drug for its target receptor is a primary determinant of its potency. Radioligand binding assays are commonly used to determine the binding affinity (Ki) of drugs for specific receptors.

Experimental Protocols: Radioligand Binding Assay

A standard radioligand binding assay to determine the affinity of test compounds for β1- and β2-adrenergic receptors involves the following steps:

  • Membrane Preparation: Tissues rich in the target receptors (e.g., guinea pig left ventricular free wall for β1, and soleus muscle for β2) are homogenized and centrifuged to isolate cell membranes.

  • Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [¹²⁵I]-(S)-pindolol) and varying concentrations of the unlabeled competitor drug (this compound or metoprolol).

  • Separation: The reaction is terminated, and bound and free radioligand are separated by rapid filtration.

  • Quantification: The radioactivity of the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific radioligand binding (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

cluster_protocol Radioligand Binding Assay Workflow tissue Tissue Homogenization (e.g., Guinea Pig Heart) membranes Membrane Isolation (Centrifugation) tissue->membranes incubation Incubation with Radioligand & Competitor Drug membranes->incubation filtration Separation of Bound/ Free Ligand (Filtration) incubation->filtration counting Radioactivity Counting (Gamma Counter) filtration->counting analysis Data Analysis (IC50 & Ki Determination) counting->analysis

Radioligand Binding Assay Workflow
Comparative Binding Affinity Data

CompoundReceptorAnimal ModelKi (nM)Selectivity (β2/β1)Reference
This compound (R-form) β1-adrenoceptorGuinea PigInactive-[1]
(S)-Atenolol β1-adrenoceptorGuinea Pig-~30[1]
Metoprolol (racemate) β1-adrenoceptorGuinea Pig~18~30[1]
(S)-Metoprolol β1-adrenoceptorGuinea Pig-~30[1]
(R)-Metoprolol β1-adrenoceptorGuinea Pig-~3[1]

Note: Specific Ki values for this compound are often not reported due to its low affinity. The selectivity is for the active S-enantiomer.

Pharmacodynamics: In Vivo Cardiovascular Effects

The functional consequences of receptor binding are assessed through in vivo studies, typically measuring changes in heart rate and blood pressure in animal models.

Experimental Protocols: In Vivo Cardiovascular Assessment in Rats
  • Animal Preparation: Male Wistar rats are anesthetized, and catheters are implanted in the carotid artery and jugular vein for blood pressure monitoring and drug administration, respectively.

  • Hemodynamic Monitoring: Baseline heart rate and blood pressure are recorded.

  • Drug Administration: Animals receive intravenous or oral doses of this compound, metoprolol, or vehicle.

  • Data Acquisition: Heart rate and blood pressure are continuously monitored for a set period after drug administration.

  • Challenge with Agonist (Optional): To assess beta-blockade, a β-agonist like isoproterenol can be administered, and the inhibitory effect of the antagonist on the agonist-induced tachycardia is measured.

cluster_workflow In Vivo Cardiovascular Assessment Workflow animal_prep Anesthetized Rat with Catheter Implantation baseline Baseline Hemodynamic Measurements animal_prep->baseline drug_admin Drug Administration (this compound, Metoprolol) baseline->drug_admin monitoring Continuous HR & BP Monitoring drug_admin->monitoring agonist_challenge Isoproterenol Challenge (Optional) monitoring->agonist_challenge data_analysis Analysis of Cardiovascular Effects agonist_challenge->data_analysis

In Vivo Cardiovascular Assessment Workflow
Comparative In Vivo Efficacy Data

ParameterThis compoundMetoprololAnimal ModelKey FindingsReference
Heart Rate No significant effectSignificant decreaseRat, DogMetoprolol effectively reduces resting and exercise-induced heart rate.[2]
Blood Pressure No significant effectSignificant decreaseRat, DogMetoprolol demonstrates clear antihypertensive effects.[2]
Left Ventricular Function (in Heart Failure) No improvementSignificant improvementDogMetoprolol, unlike racemic atenolol, improved ejection fraction and reduced end-systolic volume in a dog model of heart failure.[3]

Pharmacokinetics

Pharmacokinetic properties determine the absorption, distribution, metabolism, and excretion of a drug, which are critical for its efficacy and dosing regimen.

Comparative Pharmacokinetic Parameters
ParameterThis compoundMetoprololAnimal ModelReference
Bioavailability ~50% (racemic)~40-50%Rat, Dog[4]
Metabolism Minimal hepatic metabolismExtensive hepatic metabolism (CYP2D6)Rat, Dog, Human[4]
Elimination Half-life ~6-7 hours (racemic)~3-4 hoursRat, Dog, Human[5]
Excretion Primarily renal (unchanged)Primarily renal (as metabolites)Rat, Dog, Human[4]
Lipophilicity Low (hydrophilic)High (lipophilic)-[5]

Signaling Pathways

Both this compound and metoprolol are designed to interact with the β1-adrenergic receptor signaling pathway. However, due to its inactivity, this compound does not significantly modulate this pathway. Metoprolol, as an antagonist, blocks the downstream signaling cascade initiated by catecholamines.

β1-Adrenergic Receptor Signaling Pathway

Activation of the β1-adrenergic receptor by agonists like norepinephrine leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets that result in increased heart rate and contractility. Metoprolol blocks this pathway at the receptor level.

cluster_pathway β1-Adrenergic Receptor Signaling norepi Norepinephrine beta1 β1-Adrenergic Receptor norepi->beta1 g_protein Gs Protein beta1->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka downstream Downstream Effects (↑ Heart Rate, ↑ Contractility) pka->downstream metoprolol Metoprolol metoprolol->beta1 Blocks atenolol This compound atenolol->beta1 No significant interaction

References

Validation of a chiral HPLC method for (+)-Atenolol according to ICH guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of Atenolol, with a specific focus on the (+)-enantiomer. The validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose in pharmaceutical quality control.[1] This document is intended for researchers, scientists, and drug development professionals.

Introduction to Chiral Separation of Atenolol

Atenolol is a beta-blocker medication primarily used to treat high blood pressure and heart-related conditions. It possesses a chiral center, existing as two enantiomers: (S)-(-)-Atenolol and (R)-(+)-Atenolol. Although it is often administered as a racemic mixture, the (S)-enantiomer is responsible for the majority of the therapeutic activity.[2] Therefore, the accurate quantification of the individual enantiomers is crucial for quality control and pharmacokinetic studies. Chiral HPLC is the most widely used technique for the enantioselective analysis of Atenolol.[2][3]

Chiral HPLC Methodologies: A Comparison

Several chiral stationary phases (CSPs) have been successfully employed for the enantiomeric resolution of Atenolol. The most common approaches involve polysaccharide-based and protein-based CSPs.

Chromatographic System Method 1: Polysaccharide-Based CSP Method 2: Protein-Based CSP Method 3: Advanced 2D-LC
Stationary Phase Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel)[4]Chiralcel AGP (α1-acid glycoprotein bonded to silica)[3]1st Dimension: Agilent InfinityLab Poroshell 120 EC-C18 (achiral) 2nd Dimension: Agilent InfinityLab Poroshell 120 Chiral-T (teicoplanin)[5]
Mobile Phase Hexane:Ethanol:Diethylamine (75:25:0.1, v/v/v)[4]10 mM Sodium Phosphate Buffer (pH 7.0):Methanol (95:5, v/v)[3]1st Dimension: Gradient of Water + 0.1% Formic Acid and Acetonitrile + 0.1% Formic Acid 2nd Dimension: Isocratic with Methanol/Acetic Acid/Triethylamine
Flow Rate 0.7 mL/min[4]0.9 mL/min[3]1st Dimension: 0.5 mL/min 2nd Dimension: 0.3 mL/min
Detection (UV) 276 nm[4]225 nm[3]225 nm[5]
Typical Retention Times Not specified(R)-Atenolol: 7.58 min, (S)-Atenolol: 9.14 min[3]Not specified
Resolution (Rs) > 1.5> 1.5> 2.1[5]

Validation of a Chiral HPLC Method for (+)-Atenolol according to ICH Q2(R1) Guidelines

The following sections detail the validation parameters for a representative chiral HPLC method for this compound, based on published data.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components. For a chiral method, this also includes the separation of the two enantiomers. The method demonstrates specificity by showing baseline separation between the (R)-(+)-Atenolol and (S)-(-)-Atenolol peaks, with no interference from the blank or placebo at the retention times of the enantiomers.[3]

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Parameter This compound
Linearity Range 10 - 100 µg/mL[3]
Correlation Coefficient (r²) > 0.999[3]
Regression Equation y = mx + c
Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. It is typically determined by recovery studies.

Concentration Level Recovery (%)
Low98.0 - 102.0
Medium98.0 - 102.0
High98.0 - 102.0
Average Recovery (%) ~100% [4]
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD).

  • Repeatability (Intra-day Precision): This is the precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-day Precision): This expresses the variation within the same laboratory, but on different days, with different analysts, or with different equipment.

Precision Level Repeatability (%RSD) Intermediate Precision (%RSD)
This compound < 2.0%[3][4]< 5.0%[3]
Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Parameter Value
LOD ~0.18 µg/mL (based on a UPLC method with derivatization)[1]
LOQ ~0.35 µg/mL (based on a UPLC method with derivatization)[1]

Note: Data from a UPLC method with derivatization is provided as an estimate. Actual values for a specific HPLC method may vary.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Parameter Variation Effect on Resolution and Quantification
Mobile Phase Composition (± 2%) No significant change
Flow Rate (± 0.1 mL/min) Shift in retention times, but resolution maintained
Column Temperature (± 2°C) Minor shift in retention times
pH of Buffer (± 0.2 units) Potential impact on peak shape and retention
System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

Parameter Acceptance Criteria
Resolution (Rs) between enantiomers > 1.5
Tailing Factor (T) < 2.0[3]
Theoretical Plates (N) > 2000
%RSD of replicate injections (area) < 2.0%

Experimental Protocols

A detailed experimental protocol for the validation of a chiral HPLC method for this compound is outlined below.

Materials and Reagents
  • (R)-(+)-Atenolol and (S)-(-)-Atenolol reference standards

  • Racemic Atenolol

  • HPLC grade Hexane, Ethanol, and Diethylamine

  • HPLC grade water and buffer salts (e.g., Sodium Phosphate)

  • Placebo mixture

Chromatographic Conditions (Example based on Method 1)
  • Column: Chiralcel OD (250 mm x 4.6 mm, 10 µm)[4]

  • Mobile Phase: Hexane:Ethanol:Diethylamine (75:25:0.1, v/v/v)[4]

  • Flow Rate: 0.7 mL/min[4]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Detection: UV at 276 nm[4]

Validation Experiments
  • Specificity: Inject blank, placebo, individual enantiomers, and racemic mixture to demonstrate selectivity and resolution.

  • Linearity: Prepare a series of at least five concentrations of this compound over the desired range. Plot a calibration curve of peak area versus concentration and calculate the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision (Repeatability): Analyze a minimum of six replicate preparations of a sample containing this compound at the target concentration on the same day and under the same conditions.

  • Precision (Intermediate): Repeat the precision study on a different day, with a different analyst, or on a different instrument.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Deliberately vary chromatographic parameters (e.g., mobile phase composition, flow rate, pH) and assess the impact on the results.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the chiral HPLC method validation process.

G cluster_0 Method Development & Optimization cluster_1 ICH Q2(R1) Method Validation cluster_2 Data Analysis & Reporting A Select Chiral Stationary Phase B Optimize Mobile Phase A->B C Set Detection Parameters B->C J System Suitability C->J Initial System Check D Specificity E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I K Compile Validation Data I->K J->D L Generate Validation Report K->L

References

A Comparative Guide to LC-MS and HPLC-UV Methods for (+)-Atenolol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of two common analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantitative analysis of the beta-blocker, (+)-Atenolol. The information presented herein is supported by a synthesis of published experimental data to assist researchers in selecting the optimal method for their specific analytical needs, from routine quality control to sensitive bioanalytical studies.

Performance Comparison: LC-MS vs. HPLC-UV for Atenolol Analysis

The choice between LC-MS and HPLC-UV for the analysis of Atenolol depends largely on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and cost-effective method suitable for pharmaceutical formulations, LC-MS offers superior sensitivity and specificity, making it ideal for bioanalytical applications where trace-level detection is necessary.

The following table summarizes the key performance parameters for each method based on validated analytical procedures.

Performance ParameterLC-MS/MSHPLC-UV
Linearity Range 1.6 - 3200 ng/mL[1]125 - 375 µg/mL[2][3]
Correlation Coefficient (r²) > 0.99[1]> 0.999[2][3]
Accuracy (% Recovery) Not explicitly stated99.13% - 99.80%[2]
Precision (% RSD) Not explicitly stated< 1%[4][5]
Limit of Detection (LOD) 0.78 ng/mL[1]0.2 µg/mL (200 ng/mL)[2]
Limit of Quantitation (LOQ) 1.6 ng/mL[1]0.4 µg/mL (400 ng/mL)[2]
Specificity High (based on mass-to-charge ratio)Moderate (potential for interference from co-eluting compounds)
Primary Application Bioanalysis (plasma, tissue), impurity profilingQuality control of pharmaceutical dosage forms

Experimental Protocols

The following are representative experimental protocols for the analysis of Atenolol using LC-MS and HPLC-UV, based on established and validated methods.

LC-MS/MS Method for Atenolol in Biological Matrices

This method is suitable for the sensitive quantification of Atenolol in samples such as plasma.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 1 mL of plasma sample, add an internal standard (e.g., Atenolol-d7).

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute Atenolol and the internal standard with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Atenolol: Precursor ion (Q1) m/z 267.2 → Product ion (Q3) m/z 145.1

    • Atenolol-d7 (IS): Precursor ion (Q1) m/z 274.2 → Product ion (Q3) m/z 152.1

HPLC-UV Method for Atenolol in Pharmaceutical Formulations

This method is designed for the routine quality control and assay of Atenolol in tablets or other dosage forms.[2][3]

1. Sample Preparation

  • Weigh and finely powder a number of Atenolol tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose and transfer to a volumetric flask.

  • Add a suitable diluent (e.g., a mixture of mobile phase) and sonicate to dissolve the drug.

  • Dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions

  • HPLC System: Waters Alliance or equivalent with a UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[2][3]

  • Mobile Phase: A mixture of 10 mM ammonium acetate buffer (pH 7.0) and acetonitrile (80:20 v/v).[2][3]

  • Flow Rate: 1.0 mL/min[4][5]

  • Injection Volume: 20 µL

  • Detection Wavelength: 275 nm[2][3]

  • Column Temperature: 30°C

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow of a cross-validation study comparing LC-MS and HPLC-UV methods for Atenolol analysis.

G cluster_0 Method Development & Validation cluster_1 Cross-Validation & Comparison cluster_2 Outcome A Atenolol Standard & Sample Preparation B HPLC-UV Method Development A->B C LC-MS Method Development A->C D Method Validation (ICH Guidelines) (Linearity, Accuracy, Precision, LOD, LOQ) B->D C->D E Analysis of Identical Samples by both Validated Methods D->E Validated Methods F Data Comparison (Quantitative Results, Sensitivity, Specificity) E->F G Performance Evaluation F->G H Selection of Optimal Method for Intended Application G->H

Caption: Workflow for cross-validation of analytical methods.

The subsequent diagram illustrates a typical signaling pathway for beta-blockers like Atenolol, providing context for its pharmacological action.

G cluster_0 Mechanism of Action A Atenolol B Beta-1 Adrenergic Receptor (Heart Muscle) A->B Antagonist Binding C G-Protein Activation (Gs) B->C Blocks Epinephrine Binding D Adenylyl Cyclase Activation C->D Inhibition E cAMP Production D->E Inhibition F Protein Kinase A (PKA) Activation E->F Inhibition G Increased Heart Rate & Contractility F->G Inhibition

Caption: Atenolol's antagonistic effect on the beta-1 adrenergic pathway.

References

A Comparative Study of Chiral Stationary Phases for the Enantioselective Separation of (+)-Atenolol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and pharmaceutical scientists on the selection of chiral stationary phases for the successful separation of atenolol enantiomers, supported by comparative experimental data.

Atenolol, a widely prescribed beta-blocker for cardiovascular conditions, is a chiral molecule that exists as a racemic mixture of (R)-(+)- and (S)-(-)-enantiomers. The pharmacological activity of atenolol resides primarily in the (S)-(-)-enantiomer, making the enantioselective separation and analysis of this compound a critical aspect of drug development and quality control. This guide provides a comparative overview of various chiral stationary phases (CSPs) used for the high-performance liquid chromatography (HPLC) separation of atenolol enantiomers, presenting key performance data and detailed experimental protocols to aid in method development and optimization.

Comparative Performance of Chiral Stationary Phases

The selection of an appropriate chiral stationary phase is paramount for achieving baseline separation of atenolol's enantiomers. The table below summarizes the performance of several major classes of CSPs—polysaccharide-based, Pirkle-type, protein-based, and macrocyclic glycopeptide-based—under specific chromatographic conditions. The data presented includes retention factors for the first (k1) and second (k2) eluting enantiomers, the separation factor (α), and the resolution (Rs).

CSP Type Chiral Stationary Phase Mobile Phase Flow Rate (mL/min) λ (nm) k1 k2 α Rs Elution Order Reference
Polysaccharide-Based Lux Cellulose-2n-hexane:ethanol:diethylamine (75:25:0.1, v/v/v)1.023014.0722.071.578.08Not Specified[1]
Polysaccharide-Based Chiralcel ODn-hexane:ethanol:diethylamine (75:25:0.1, v/v/v)0.7276--->1.5(R) then (S)[2]
Pirkle-Type Chirex 3022hexane:dichloromethane:methanol:trifluoroacetic acid (60:35:5:0.25, v/v/v/v)2.028016.819.11.142.13(R) then (S)[3]
Protein-Based Chiral-AGP10 mM Sodium Phosphate Buffer (pH 7.0):Methanol (95:5, v/v)0.92252.162.811.30>1.5(R) then (S)[4]
Macrocyclic Glycopeptide Chirobiotic Tacetonitrile:methanol:acetic acid:triethylamine (55:45:0.3:0.2, v/v/v/v)----->1.5Not Specified[5]
Macrocyclic Glycopeptide Chirobiotic V2methanol:acetonitrile:triethylamine acetate 0.5% (w/v), pH 4.5 (45:50:5, v/v/v)1.0226---3.00(R) then (S)[6]

Note: The retention factors (k) for the Chiral-AGP column were calculated assuming a void time (t₀) of 2 minutes, based on typical values for the given column dimensions and flow rate. Dashes (-) indicate that the specific data was not available in the cited literature.

Experimental Protocols

Detailed methodologies for the separations listed above are provided to ensure reproducibility and to serve as a starting point for further method development.

Polysaccharide-Based CSP: Lux Cellulose-2
  • Column: Lux Cellulose-2 (250 x 4.6 mm, 3 µm)

  • Mobile Phase: n-hexane:ethanol:diethylamine (75:25:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 230 nm

  • Reference: [1]

Polysaccharide-Based CSP: Chiralcel OD
  • Column: Chiralcel OD (250 x 4.6 mm, 10 µm)

  • Mobile Phase: n-hexane:ethanol:diethylamine (75:25:0.1, v/v/v)

  • Flow Rate: 0.7 mL/min

  • Temperature: Ambient

  • Detection: UV at 276 nm

  • Reference: [2]

Pirkle-Type CSP: Chirex 3022
  • Column: Chirex 3022 (250 x 4.6 mm)

  • Mobile Phase: hexane:dichloromethane:methanol:trifluoroacetic acid (60:35:5:0.25, v/v/v/v)

  • Flow Rate: 2.0 mL/min

  • Temperature: Ambient

  • Detection: UV at 280 nm

  • Reference: [3]

Protein-Based CSP: Chiral-AGP
  • Column: Chiral-AGP (150 x 4.0 mm, 5 µm)

  • Mobile Phase: 10 mM Sodium Phosphate Buffer (pH 7.0):Methanol (95:5, v/v)

  • Flow Rate: 0.9 mL/min

  • Temperature: Ambient

  • Detection: UV at 225 nm

  • Reference: [4]

Macrocyclic Glycopeptide-Based CSP: Chirobiotic T
  • Column: Chirobiotic T

  • Mobile Phase: acetonitrile:methanol:acetic acid:triethylamine (55:45:0.3:0.2, v/v/v/v)

  • Detection: Fluorescence

  • Reference: [5]

Macrocyclic Glycopeptide-Based CSP: Chirobiotic V2
  • Column: Chirobiotic V2 (150 mm × 4.6 mm, 5 μm)

  • Mobile Phase: methanol:acetonitrile:triethylamine acetate 0.5% (w/v), pH 4.5 (45:50:5, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 226 nm

  • Reference: [6]

Logical Workflow for Chiral Stationary Phase Selection

The process of selecting an optimal chiral stationary phase for a specific separation involves a systematic approach. The following diagram illustrates a logical workflow for the chiral separation of atenolol.

G cluster_0 Phase 1: Analyte & CSP Characterization cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Performance Evaluation cluster_3 Phase 4: Final Method A Atenolol Properties: - Primary Amine - Hydroxyl Group - Aromatic Ring B Initial CSP Screening: - Polysaccharide - Pirkle-Type - Protein-Based - Macrocyclic Glycopeptide A->B Consider structural features C Select Mobile Phase Mode: - Normal Phase (NP) - Reversed Phase (RP) - Polar Organic (PO) B->C D Optimize Mobile Phase Composition: - Solvent Ratios - Additives (e.g., DEA, TFA) C->D Based on CSP type E Optimize Instrumental Parameters: - Flow Rate - Temperature D->E F Evaluate Chromatographic Parameters: - Retention Factor (k) - Separation Factor (α) - Resolution (Rs) E->F G Confirm Elution Order F->G H Select Optimal CSP & Conditions G->H I Method Validation H->I

References

Evaluating the Cross-Reactivity of (+)-Atenolol in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atenolol, a widely prescribed beta-blocker for cardiovascular conditions, is administered as a racemic mixture of two enantiomers: (S)-(-)-atenolol and (R)-(+)-atenolol. The therapeutic activity, however, resides almost exclusively in the (S)-enantiomer.[1][2] This crucial difference in pharmacological activity necessitates analytical methods that can distinguish between the two forms, particularly in pharmacokinetic and toxicological studies. While chromatographic techniques are the gold standard for enantioselective analysis, immunoassays offer a high-throughput and cost-effective alternative.[1] This guide provides a comparative evaluation of the cross-reactivity of the non-therapeutic (+)-atenolol in immunoassays, supported by experimental principles and protocols.

Understanding Cross-Reactivity in Atenolol Immunoassays

The core of an immunoassay's specificity lies in the antibody's ability to recognize and bind to a target analyte. In the context of atenolol, an ideal immunoassay would exhibit high affinity for the active (S)-enantiomer and negligible binding to the inactive (R)-enantiomer. However, achieving perfect stereoselectivity can be challenging.

Polyclonal vs. Monoclonal Antibodies:

  • Polyclonal antibodies , a heterogeneous mixture of antibodies recognizing different epitopes on the antigen, are often raised against a racemic mixture of atenolol. This can lead to a population of antibodies with varying degrees of cross-reactivity with both enantiomers.

  • Monoclonal antibodies , derived from a single B-cell clone, offer a more uniform and specific binding profile. By selecting clones that produce antibodies with high affinity for the (S)-enantiomer and low affinity for the (R)-enantiomer, a highly stereoselective immunoassay can be developed.

While a specific study detailing the percentage of cross-reactivity of this compound in a commercially available or widely published immunoassay was not identified in the public domain, the principles of immunoassay development suggest that significant cross-reactivity can be a concern, especially with polyclonal antibody-based assays. For instance, a developed enzyme-linked immunosorbent assay (ELISA) for atenolol showed high specificity against other beta-blocker drugs, but its cross-reactivity with the individual atenolol enantiomers was not reported.[3]

Comparison of Analytical Methods

For the quantitative analysis of atenolol and its enantiomers, both immunoassays and chromatographic methods are employed. Each has its distinct advantages and limitations.

FeatureImmunoassays (e.g., ELISA)Chromatographic Methods (e.g., HPLC)
Principle Antigen-antibody bindingPhysicochemical separation
Selectivity Can be highly selective with monoclonal antibodies, but polyclonal antibodies may show cross-reactivity.High enantioselectivity achievable with chiral stationary phases.
Throughput High-throughput, suitable for screening large numbers of samples.Lower throughput, more time-consuming per sample.
Cost Generally lower cost per sample.Higher initial instrument cost and per-sample cost.
Sample Prep Often requires minimal sample preparation.May require more extensive sample clean-up and derivatization.
Application Screening, qualitative, and semi-quantitative analysis.Confirmatory analysis, quantitative analysis, and pharmacokinetic studies.

Experimental Protocols

Principle of a Competitive ELISA for Atenolol

A common format for small molecule analysis is the competitive ELISA. In this assay, free atenolol in a sample competes with a labeled atenolol conjugate for a limited number of antibody binding sites. The amount of signal generated by the labeled conjugate is inversely proportional to the concentration of atenolol in the sample.

G cluster_0 Competitive Binding cluster_1 Detection Sample_Atenolol Atenolol in Sample Antibody Anti-Atenolol Antibody (Immobilized on plate) Sample_Atenolol->Antibody Binds Labeled_Atenolol Labeled Atenolol (e.g., with HRP) Labeled_Atenolol->Antibody Competes for binding Substrate Substrate Labeled_Atenolol->Substrate Enzyme acts on Color_Development Color Development Substrate->Color_Development Results in Signal_Measurement Signal Measurement (Inversely proportional to Atenolol concentration) Color_Development->Signal_Measurement

Caption: Principle of a competitive ELISA for atenolol detection.

Workflow for Developing an Enantioselective Immunoassay

Achieving enantioselectivity in an immunoassay requires a carefully planned development process.

G Hapten_Synthesis 1. Hapten Synthesis (Synthesize (S)-atenolol derivative) Immunogen_Prep 2. Immunogen Preparation (Conjugate hapten to carrier protein) Hapten_Synthesis->Immunogen_Prep Immunization 3. Immunization (Inject immunogen into host animal) Immunogen_Prep->Immunization Antibody_Production 4. Antibody Production (Polyclonal or Monoclonal) Immunization->Antibody_Production Screening 5. Screening & Selection (Select antibodies with high affinity for (S)-atenolol and low cross-reactivity with (R)-atenolol) Antibody_Production->Screening Assay_Development 6. Immunoassay Development (Optimize assay conditions) Screening->Assay_Development Validation 7. Validation (Assess specificity, sensitivity, precision, and accuracy) Assay_Development->Validation

Caption: Workflow for developing an enantioselective immunoassay.

Detailed Protocol: Competitive ELISA for Atenolol

This protocol provides a general framework for a competitive ELISA. Optimization of antibody and antigen concentrations, incubation times, and buffer compositions is essential for developing a robust assay.

Materials:

  • Microtiter plates (96-well)

  • Anti-atenolol antibody (polyclonal or monoclonal)

  • Atenolol standard

  • Atenolol-horseradish peroxidase (HRP) conjugate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating:

    • Dilute the anti-atenolol antibody to the optimal concentration in coating buffer.

    • Add 100 µL of the diluted antibody to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the atenolol standard and the unknown samples.

    • Add 50 µL of the standard or sample to the appropriate wells.

    • Add 50 µL of the diluted atenolol-HRP conjugate to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate five times with wash buffer.

  • Substrate Addition:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well.

  • Measurement:

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance against the logarithm of the atenolol concentration.

    • Determine the concentration of atenolol in the unknown samples by interpolating their absorbance values from the standard curve.

Conclusion

References

A comparative analysis of the synthesis routes for (+)-Atenolol and other beta-blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Beta-adrenergic blocking agents, commonly known as beta-blockers, are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias.[1][2] The therapeutic efficacy of many beta-blockers resides primarily in a single enantiomer, making stereoselective synthesis a critical aspect of their production.[3][4] This guide provides a comparative analysis of the synthesis routes for (+)-Atenolol and other widely used beta-blockers such as Propranolol, Metoprolol, and Bisoprolol. We will delve into both traditional and modern synthetic approaches, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the evaluation and selection of optimal manufacturing processes.

Most beta-blockers share a common structural feature: an aryloxypropanolamine moiety, which is key to their pharmacological activity.[1] Consequently, their synthesis often involves the reaction of a substituted phenol with an epoxide, typically epichlorohydrin, followed by the introduction of an appropriate amine side chain.[1][3] Variations in the aryl substituent and the amine group differentiate the various beta-blockers and their receptor selectivity.[1][2]

Comparative Performance of Synthesis Routes

The following table summarizes quantitative data for different synthesis routes of Atenolol, Propranolol, Metoprolol, and Bisoprolol, highlighting key performance indicators such as overall yield and enantiomeric excess.

DrugSynthesis RouteKey FeaturesOverall Yield (%)Enantiomeric Excess (ee%)Reference
This compound Chemoenzymatic ResolutionFour-step synthesis utilizing Candida antarctica lipase B (CALB) for kinetic resolution of a chlorohydrin intermediate.[5][6]9.9%>99%[5]
This compound Asymmetric SynthesisUtilizes a chiral salen Co(III) complex for the resolution of a terminal epoxide.[7]High98%[7]
Propranolol Traditional CondensationTwo-step process involving the reaction of 1-naphthol with epichlorohydrin, followed by nucleophilic substitution with isopropylamine.[1][8]Not specifiedRacemic[1][8]
Propranolol Graphene Oxide Membrane NanoreactorContinuous-flow synthesis with an amine-functionalized graphene oxide (NGO) membrane, achieving nearly 100% conversion in under 4.63 seconds at 23 °C.[9][10]~100%Not applicable (for racemic)[9][10]
(+)-Metoprolol Chemoenzymatic SynthesisFour-step chemoenzymatic protocol involving kinetic resolution of a chlorohydrin intermediate with CALB.[11][12]High99%[11][12]
(+)-Metoprolol Kinetic Resolution with Chiral AuxiliaryUtilizes (S)-(-)-1-(1-naphthyl)ethyl isocyanate as a chiral auxiliary for the kinetic resolution of a beta-amino alcohol.[13]Not specified>99%[13]
(+)-Bisoprolol Chemoenzymatic SynthesisSix-step synthesis featuring a CALB-catalyzed transesterification of a racemic chlorohydrin.[14]19%96%[14]
Bisoprolol Industrial SynthesisReaction of 4-((2-isopropoxyethoxy)methyl)phenol with epichlorohydrin, followed by reaction with isopropylamine.[15][16]HighRacemic[15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of this compound and other beta-blockers.

Chemoenzymatic Synthesis of this compound[5][6]
  • Step 1: Synthesis of Racemic Chlorohydrin (2a). 2-(4-hydroxyphenyl)acetamide is deprotonated using a catalytic amount of sodium hydroxide. Epichlorohydrin is then added to the reaction mixture. Subsequent addition of lithium chloride and acetic acid in tetrahydrofuran yields the racemic chlorohydrin, 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide (2a).

  • Step 2: Kinetic Resolution. The racemic chlorohydrin (2a) is resolved in acetonitrile with vinyl butanoate using Candida antarctica lipase B (CALB) as the catalyst. This enzymatic resolution selectively acylates the (S)-enantiomer, leaving the (R)-chlorohydrin with high enantiomeric purity.

  • Step 3: Synthesis of this compound. The enantiopure (R)-chlorohydrin ((R)-2a, >99% ee) is reacted with isopropylamine in water at room temperature for 48 hours to yield (+)-(S)-Atenolol.

Traditional Synthesis of Propranolol[1][17]
  • Step 1: Formation of Glycidyl Ether Intermediate. 1-naphthol is reacted with an excess of epichlorohydrin in the presence of a base (e.g., triethylamine) at 40-65°C for 8 hours.[17] The excess epichlorohydrin is removed by reduced pressure distillation to yield the glycidyl ether intermediate.[17]

  • Step 2: Nucleophilic Substitution. The glycidyl ether intermediate is subjected to a ring-opening reaction with isopropylamine.[17] The reaction mixture is then worked up, and the product is purified by recrystallization to obtain propranolol.[17]

Synthesis of (+)-Bisoprolol via Chemoenzymatic Resolution[14]
  • Step 1-4: Synthesis of Racemic Chlorohydrin. A multi-step synthesis starting from 4-(hydroxymethyl)phenol and 2-isopropoxyethan-1-ol to produce the racemic chlorohydrin, 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol.

  • Step 5: Kinetic Resolution. A transesterification reaction of the racemic chlorohydrin is catalyzed by Candida antarctica lipase B (CALB) to yield the (R)-chlorohydrin in high enantiomeric purity.

  • Step 6: Synthesis of (+)-Bisoprolol. The enantiopure (R)-chlorohydrin is reacted with isopropylamine in methanol to produce (+)-(S)-Bisoprolol.

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis routes and a general experimental workflow.

G cluster_atenolol Chemoenzymatic Synthesis of this compound A 2-(4-hydroxyphenyl)acetamide B Racemic Chlorohydrin A->B NaOH, Epichlorohydrin, LiCl, Acetic Acid C (R)-Chlorohydrin (>99% ee) B->C CALB, Vinyl Butanoate D This compound C->D Isopropylamine G cluster_propranolol Traditional Synthesis of Propranolol A 1-Naphthol B Glycidyl Ether Intermediate A->B Epichlorohydrin, Base C Propranolol B->C Isopropylamine G cluster_bisoprolol Chemoenzymatic Synthesis of (+)-Bisoprolol A 4-(hydroxymethyl)phenol + 2-isopropoxyethan-1-ol B Racemic Chlorohydrin A->B Multi-step synthesis C (R)-Chlorohydrin B->C CALB-catalyzed transesterification D (+)-Bisoprolol C->D Isopropylamine G cluster_workflow General Experimental Workflow for Beta-Blocker Synthesis A Reactant Preparation & Mixing B Reaction under Controlled Conditions (Temperature, Time) A->B C Monitoring Reaction Progress (e.g., TLC) B->C C->B Continue if incomplete D Work-up (Quenching, Extraction) C->D If complete E Purification (e.g., Recrystallization, Chromatography) D->E F Product Characterization & Analysis (e.g., HPLC, NMR) E->F

References

In-vitro metabolism comparison between (+)-Atenolol and propranolol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of beta-adrenergic receptor antagonists, (+)-Atenolol and propranolol stand as widely prescribed medications for cardiovascular conditions. While both drugs achieve their therapeutic effects by blocking beta-receptors, their metabolic fates within the body, particularly in the liver, differ significantly. This guide provides an objective in-vitro comparison of the metabolism of this compound and propranolol, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their distinct pharmacokinetic profiles.

Executive Summary

Propranolol, a lipophilic compound, undergoes extensive metabolism in the liver, primarily orchestrated by the cytochrome P450 (CYP) enzymes CYP2D6 and CYP1A2. In stark contrast, this compound, a hydrophilic molecule, exhibits minimal hepatic metabolism and is predominantly excreted unchanged by the kidneys. This fundamental difference in their metabolic pathways has significant implications for their pharmacokinetic variability, potential for drug-drug interactions, and overall clinical application.

Comparative In-Vitro Metabolic Data

The following table summarizes the key quantitative parameters of the in-vitro metabolism of this compound and propranolol in human liver microsomes (HLM). It is important to note that direct head-to-head comparative studies providing quantitative data for both compounds under identical experimental conditions are limited. The data presented here is a compilation from various sources.

ParameterThis compoundPropranololReference
Primary Metabolic System Minimal Hepatic MetabolismExtensive Hepatic Metabolism[1]
Primary Metabolic Pathways Minor Hydroxylation, GlucuronidationRing Oxidation (4-hydroxylation), Side-Chain Oxidation (N-desisopropylation), Glucuronidation[2][3]
Key Metabolizing Enzymes UGT1A6 (for glucuronidation)CYP2D6 (4-hydroxylation), CYP1A2 (N-desisopropylation), various UGTs[2][3][4]
Intrinsic Clearance (CLint) in HLM Very Low (data not consistently reported due to minimal metabolism)High (significant first-pass effect)[5]
In-vitro Half-life (t½) in HLM LongShort (rapid metabolism)[6]
Major Metabolites Hydroxylated atenolol, Atenolol glucuronide4-hydroxypropranolol, N-desisopropylpropranolol, Propranolol glucuronide[2][3]

Metabolic Pathways

The metabolic pathways of propranolol are well-characterized and significantly more complex than those of atenolol.

Propranolol Metabolism

Propranolol is extensively metabolized in the liver via three primary routes[3]:

  • Ring Oxidation: The naphthalene ring of propranolol is hydroxylated, primarily at the 4-position, to form 4-hydroxypropranolol. This reaction is predominantly catalyzed by the polymorphic enzyme CYP2D6[3][7].

  • Side-Chain Oxidation: The isopropylamine side chain undergoes N-desisopropylation to yield N-desisopropylpropranolol. This metabolic step is mainly mediated by CYP1A2[3][4].

  • Glucuronidation: The parent drug can also be directly conjugated with glucuronic acid[3].

Propranolol_Metabolism Propranolol Propranolol 4-hydroxypropranolol 4-hydroxypropranolol Propranolol->4-hydroxypropranolol CYP2D6 (Ring Oxidation) N-desisopropylpropranolol N-desisopropylpropranolol Propranolol->N-desisopropylpropranolol CYP1A2 (Side-Chain Oxidation) Propranolol glucuronide Propranolol glucuronide Propranolol->Propranolol glucuronide UGTs (Glucuronidation)

Fig. 1: Metabolic pathways of propranolol.
This compound Metabolism

Atenolol is a hydrophilic drug and is poorly metabolized. Only about 5% of an administered dose is metabolized in the liver[1]. The primary, albeit minor, metabolic transformations include:

  • Hydroxylation: Formation of a hydroxylated metabolite.

  • Glucuronidation: Conjugation to form an atenolol glucuronide, a reaction mediated by UGT1A6[2].

Atenolol_Metabolism Atenolol Atenolol Hydroxylated atenolol Hydroxylated atenolol Atenolol->Hydroxylated atenolol Hydroxylation Atenolol glucuronide Atenolol glucuronide Atenolol->Atenolol glucuronide UGT1A6 (Glucuronidation)

Fig. 2: Metabolic pathways of this compound.

Experimental Protocols

The following provides a generalized methodology for a comparative in-vitro metabolism study of this compound and propranolol using human liver microsomes.

Objective:

To determine and compare the metabolic stability and major metabolite formation of this compound and propranolol in human liver microsomes.

Materials:
  • This compound and propranolol standards

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Internal standard for LC-MS/MS analysis

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare drug solutions Prepare drug solutions Pre-incubate drug and HLM Pre-incubate drug and HLM Prepare drug solutions->Pre-incubate drug and HLM Prepare HLM suspension Prepare HLM suspension Prepare HLM suspension->Pre-incubate drug and HLM Prepare NADPH regenerating system Prepare NADPH regenerating system Initiate reaction with NADPH Initiate reaction with NADPH Prepare NADPH regenerating system->Initiate reaction with NADPH Pre-incubate drug and HLM->Initiate reaction with NADPH Incubate at 37°C with shaking Incubate at 37°C with shaking Initiate reaction with NADPH->Incubate at 37°C with shaking Collect samples at time points Collect samples at time points Incubate at 37°C with shaking->Collect samples at time points Quench reaction Quench reaction Collect samples at time points->Quench reaction Centrifuge to pellet protein Centrifuge to pellet protein Quench reaction->Centrifuge to pellet protein Analyze supernatant by LC-MS/MS Analyze supernatant by LC-MS/MS Centrifuge to pellet protein->Analyze supernatant by LC-MS/MS Quantify parent drug and metabolites Quantify parent drug and metabolites Analyze supernatant by LC-MS/MS->Quantify parent drug and metabolites

Fig. 3: General experimental workflow.
Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, propranolol, and the internal standard in a suitable solvent (e.g., DMSO or methanol).

    • Prepare working solutions by diluting the stock solutions in the incubation buffer.

    • Thaw the pooled human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) with phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the working solution of either this compound or propranolol.

    • Add the diluted human liver microsome suspension.

    • Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with constant shaking.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), collect aliquots of the incubation mixture.

  • Sample Processing:

    • Immediately stop the reaction in the collected aliquots by adding a quenching solution (e.g., ice-cold acetonitrile) containing the internal standard.

    • Vortex the samples to ensure thorough mixing and precipitation of proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

    • Analyze the samples to quantify the remaining parent drug and the formation of major metabolites.

    • The disappearance of the parent drug over time is used to calculate the in-vitro half-life and intrinsic clearance. The appearance of metabolites provides information on the rate of their formation.

Conclusion

The in-vitro metabolic profiles of this compound and propranolol are markedly different. Propranolol is subject to extensive hepatic metabolism, primarily through CYP2D6 and CYP1A2, leading to a high intrinsic clearance and a significant first-pass effect. This extensive metabolism can be a source of inter-individual variability in drug response and a site for potential drug-drug interactions. In contrast, this compound is minimally metabolized in the liver and is largely eliminated unchanged by the kidneys. This characteristic contributes to its more predictable pharmacokinetic profile and lower propensity for metabolism-based drug interactions. These fundamental differences are critical considerations for researchers and clinicians in the development and therapeutic application of these important beta-blockers.

References

A Comparative Guide to the Validation of a Receptor-Based Assay for Monitoring (+)-Atenolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a receptor-based assay for monitoring the therapeutically active enantiomer of Atenolol, (+)-Atenolol, with alternative analytical methods. The content is designed to offer an objective overview, supported by experimental data, to aid researchers in selecting the most appropriate assay for their specific needs.

Introduction to Atenolol and the Importance of Enantioselective Monitoring

Atenolol is a selective β1-adrenergic receptor antagonist, widely prescribed for cardiovascular diseases such as hypertension. It is administered as a racemic mixture, meaning it contains equal amounts of two enantiomers, this compound and (-)-Atenolol. However, the therapeutic β1-blocking activity resides almost exclusively in the (+)-enantiomer (also referred to as the S-enantiomer). The (-)-enantiomer (R-enantiomer) is significantly less active. This stereoselectivity underscores the importance of enantioselective monitoring methods in clinical and pharmaceutical settings to accurately assess the pharmacologically active concentration of the drug.

Methodology Comparison: Receptor-Based vs. Chromatographic Assays

The monitoring of this compound can be broadly categorized into two main approaches: receptor-based assays that measure the biological interaction of the drug with its target, and chromatographic methods that physically separate and quantify the enantiomers.

Receptor-Based Assays: A Functional Approach

Receptor-based assays offer a functional perspective by quantifying the analyte based on its ability to interact with its biological target, in this case, the β1-adrenergic receptor. A common format is the competitive binding assay.

Principle: This assay relies on the competition between unlabeled this compound in a sample and a labeled ligand (often a radiolabeled antagonist with high affinity for the receptor) for binding to the β1-adrenergic receptors. The amount of labeled ligand displaced is proportional to the concentration of this compound in the sample. Another approach involves the use of cells expressing the receptor and measuring the downstream signaling, such as changes in cyclic AMP (cAMP) levels, in response to the antagonist.

Chromatographic Methods: The Gold Standard for Separation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioselective analysis of chiral drugs like Atenolol. These methods utilize a chiral stationary phase (CSP) to differentially interact with the two enantiomers, allowing for their separation and individual quantification.

Principle: A sample containing the Atenolol racemate is passed through an HPLC column packed with a chiral material. The differential interaction between the enantiomers and the CSP leads to different retention times, resulting in their separation. Detection is typically performed using UV-Vis or fluorescence detectors.

Performance Data: A Comparative Analysis

The following tables summarize the quantitative performance data for various analytical methods used for the determination of Atenolol enantiomers.

Table 1: Performance Characteristics of a Receptor-Based Assay for Atenolol

ParameterReceptor-Based Assay (Competitive Binding)
Principle Competition for binding to β1-adrenergic receptors.
Selectivity High for β1-adrenergic receptor ligands.
Affinity (Ki) The dissociation constant (Ki) for Atenolol at the β1-adrenergic receptor has been reported to be in the nanomolar range.
Limit of Detection (LOD) Specific LOD and LOQ values for a validated this compound receptor-based assay are not readily available in the reviewed literature. However, a developed ELISA for Atenolol reported an LOD of 0.032 ± 0.016 ng/mL[1].
Limit of Quantification (LOQ) Not readily available in the reviewed literature.
Linearity Range Dependent on the specific assay setup and the concentration of the labeled ligand.
Precision (%RSD) Not readily available in the reviewed literature.

Table 2: Performance Characteristics of Chiral HPLC Methods for Atenolol Enantiomers

MethodLinearity Range (µg/mL)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (RSD, %)Reference
HPLC-UV 10 - 100Not ReportedNot ReportedIntra-day: 2.69 - 3.97, Inter-day: 7.05 - 9.43[2]
RP-HPLC 5 - 400.075 µg/mL0.23 µg/mLRepeatability: 0.3508, Intermediate: 1.2135[3]
RP-HPLC 30 - 701.96 µg/mL5.95 µg/mLNot Reported[4]
HPLC-Fluorescence 0.005 - 0.1500.0015 µg/mL0.005 µg/mLIntra-day & Inter-day: < 6.1[5]
RP-HPLC 40 - 2000.120 µg/mL0.510 µg/mL0.6[6]

Experimental Protocols

Detailed Methodology for a Receptor-Based Competitive Binding Assay

This protocol outlines the key steps for a competitive radioligand binding assay for this compound.

  • Membrane Preparation:

    • Isolate cell membranes from a cell line stably expressing the human β1-adrenergic receptor (e.g., CHO or HEK293 cells).

    • Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competitive Binding Assay:

    • In a multi-well plate, add a fixed amount of the membrane preparation to each well.

    • Add a fixed concentration of a radiolabeled β1-adrenergic receptor antagonist (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

    • Add varying concentrations of unlabeled this compound standards or the unknown samples.

    • To determine non-specific binding, include control wells with a high concentration of a non-labeled antagonist (e.g., propranolol).

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand will be trapped on the filter.

    • Wash the filters with cold wash buffer to remove any unbound radioligand.

  • Detection and Data Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on each filter using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of this compound.

    • Plot the specific binding as a function of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The affinity (Ki) of this compound can be calculated from the IC50 value.

Detailed Methodology for a Chiral HPLC Assay

This protocol provides a general framework for the enantioselective analysis of Atenolol by HPLC.

  • Sample Preparation:

    • Dissolve the Atenolol sample (e.g., from a pharmaceutical formulation or a biological matrix after extraction) in the mobile phase or a suitable solvent.

    • Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a pump, injector, column oven, and a UV-Vis or fluorescence detector.

    • Chiral Column: A commercially available chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD).

    • Mobile Phase: A mixture of solvents such as hexane, ethanol, and a basic modifier like diethylamine. The exact composition will depend on the chiral column used and needs to be optimized for optimal separation.

    • Flow Rate: Typically around 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 25°C.

    • Detection: UV detection at a wavelength where Atenolol absorbs, typically around 226 nm or 275 nm.

  • Data Acquisition and Analysis:

    • Inject a known volume of the prepared sample into the HPLC system.

    • Record the chromatogram. The two enantiomers of Atenolol will appear as separate peaks with different retention times.

    • Identify the peaks corresponding to this compound and (-)-Atenolol based on the injection of individual enantiomer standards, if available.

    • Construct a calibration curve by injecting known concentrations of this compound and plotting the peak area against the concentration.

    • Quantify the amount of this compound in the unknown sample by comparing its peak area to the calibration curve.

Visualizing Key Processes

To better understand the underlying mechanisms and workflows, the following diagrams have been generated.

β1-Adrenergic Receptor Signaling Pathway

The binding of an agonist to the β1-adrenergic receptor primarily activates the Gs alpha subunit, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in a cellular response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Atenolol This compound (Antagonist) Receptor β1-Adrenergic Receptor Atenolol->Receptor binds & blocks Agonist Agonist (e.g., Norepinephrine) Agonist->Receptor binds & activates G_protein Gs Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets

Caption: Canonical β1-adrenergic receptor signaling pathway.

Experimental Workflow for a Competitive Receptor Binding Assay

The workflow for a competitive receptor binding assay involves several key steps, from preparing the biological components to detecting the signal and analyzing the data.

G start Start prep Prepare β1-AR Membranes start->prep incubate Incubate: Membranes + Radioligand + this compound prep->incubate filter Filter to Separate Bound & Free Ligand incubate->filter wash Wash Filters filter->wash detect Detect Radioactivity (Scintillation Counting) wash->detect analyze Analyze Data: - Subtract Non-specific Binding - Generate Competition Curve - Determine IC50/Ki detect->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship for Method Selection

The choice between a receptor-based assay and a chiral HPLC method depends on the specific research question and requirements of the study.

G question Primary Research Goal? functional Assess Functional Activity & Biological Interaction question->functional Functional Insights quant Precise Quantification of Individual Enantiomers question->quant Quantitative Accuracy receptor_assay Receptor-Based Assay functional->receptor_assay hplc_assay Chiral HPLC Assay quant->hplc_assay

Caption: Decision tree for selecting an appropriate assay.

Conclusion

Both receptor-based assays and chiral HPLC methods offer valuable tools for the monitoring of this compound. Receptor-based assays provide a functional assessment of the drug's interaction with its target, which can be highly relevant for pharmacological studies. However, the availability of detailed validation data, particularly regarding sensitivity and precision, is less common in the literature compared to chromatographic methods.

Chiral HPLC methods, on the other hand, are well-established and validated for the robust and precise quantification of Atenolol enantiomers. They are the preferred method for quality control in pharmaceutical manufacturing and for pharmacokinetic studies where accurate concentration measurements of each enantiomer are crucial.

The choice of assay should be guided by the specific requirements of the research. For studies focused on the biological activity and mechanism of action, a receptor-based assay can provide unique insights. For routine quantitative analysis requiring high accuracy and precision, a validated chiral HPLC method is the more appropriate choice. This guide provides the necessary information for researchers to make an informed decision based on the strengths and limitations of each approach.

References

Comparative efficacy of different catalysts for the enantioselective synthesis of (+)-Atenolol

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective synthesis of (+)-Atenolol, the therapeutically active (S)-enantiomer of the widely used β-blocker, is of significant interest in the pharmaceutical industry. The efficacy of this synthesis is highly dependent on the choice of catalyst. This guide provides a comparative analysis of different catalysts, focusing on their performance based on experimental data from various studies.

The primary strategies for the enantioselective synthesis of this compound involve the kinetic resolution of a racemic intermediate, most commonly a chlorohydrin precursor, or the asymmetric synthesis from a prochiral substrate. The most prominent catalysts employed in these strategies are various lipases and metal-based chiral complexes, such as Jacobsen's catalyst.

Comparative Efficacy of Catalysts

The performance of different catalysts in the enantioselective synthesis of this compound can be evaluated based on key parameters such as enantiomeric excess (e.e.), reaction yield, and reaction conditions. The following table summarizes the quantitative data from several reported methods.

CatalystStrategySubstrateEnantiomeric Excess (e.e.) of this compoundYieldKey Reaction ConditionsReference
Candida antarctica lipase B (CALB)Kinetic ResolutionRacemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide>99%9.9% (overall)Acetonitrile, vinyl butanoate as acyl donor[1][2][3]
Candida antarctica lipase A (CALA)Kinetic ResolutionRacemic 2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide(S)-alcohol with 91.1% e.e.48.9% conversionVinyl acetate as acyl donor[4]
Candida rugosa lipaseKinetic ResolutionRacemic atenolol94% e.e. of (S)-atenolol acetate-Isopropenyl acetate as acyl donor[1]
Jacobsen's catalyst ((R,R)-salen Co(III)OAc)Asymmetric Synthesis-98%-Seven-step method[1][3]
Deep Eutectic Solvent (ChCl:EG)Catalyst-free2-(4-hydroxyphenyl)acetamide and epichlorohydrinRacemic95% (overall)One-pot, two-step, 40°C[5][6]

Note: The yields reported can be for a specific step or the overall synthesis, which should be considered when comparing. The Deep Eutectic Solvent method, while high-yielding, produces a racemic mixture and is therefore not suitable for enantioselective synthesis without a subsequent resolution step.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing the efficacy of catalysts. Below are the experimental protocols for two key catalytic systems.

1. Kinetic Resolution using Candida antarctica lipase B (CALB)

This method involves the enzymatic kinetic resolution of a racemic chlorohydrin intermediate.

  • Synthesis of Racemic Chlorohydrin: 2-(4-hydroxyphenyl)acetamide is deprotonated using a base (e.g., sodium hydroxide) and then reacted with epichlorohydrin. Subsequent treatment with lithium chloride and acetic acid in tetrahydrofuran yields the racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide.[1][2][3]

  • Enzymatic Resolution: The racemic chlorohydrin is dissolved in acetonitrile. Candida antarctica lipase B (CALB) and vinyl butanoate are added to the mixture. The reaction proceeds, leading to the acylation of one enantiomer, leaving the desired (R)-chlorohydrin with high enantiomeric excess.[1][2][3]

  • Synthesis of this compound: The enantiopure (R)-chlorohydrin is then reacted with isopropylamine in water to yield (S)-Atenolol (this compound) with an enantiomeric excess greater than 99%.[1][2][3]

2. Asymmetric Synthesis using Jacobsen's Catalyst

This approach utilizes a chiral salen-cobalt complex to achieve enantioselectivity.

  • A multi-step synthesis is employed, with the key step being the hydrolytic kinetic resolution of a terminal epoxide intermediate using the (R,R)-salen Co(III) complex (Jacobsen's catalyst).[7][8] This process allows for the separation of the desired epoxide enantiomer with high selectivity. The resolved epoxide is then converted to this compound through subsequent reaction steps.[7][8]

Visualizing the Synthetic Pathways

The following diagrams illustrate the general synthetic workflow for this compound and the logical relationship in catalyst selection.

Enantioselective_Synthesis_of_Atenolol cluster_start Starting Material cluster_intermediate Key Intermediate cluster_catalyst Catalytic System cluster_product Final Product 2-(4-hydroxyphenyl)acetamide 2-(4-hydroxyphenyl)acetamide Racemic Epoxide Racemic Epoxide 2-(4-hydroxyphenyl)acetamide->Racemic Epoxide Epichlorohydrin Racemic Chlorohydrin Racemic Chlorohydrin Racemic Epoxide->Racemic Chlorohydrin Ring Opening Jacobsen's Catalyst Jacobsen's Catalyst Racemic Epoxide->Jacobsen's Catalyst Asymmetric Resolution Lipase (e.g., CALB) Lipase (e.g., CALB) Racemic Chlorohydrin->Lipase (e.g., CALB) Kinetic Resolution This compound This compound Lipase (e.g., CALB)->this compound Amination Jacobsen's Catalyst->this compound Further Steps

Caption: General workflow for the enantioselective synthesis of this compound.

Catalyst_Selection_Logic cluster_goal Primary Goal cluster_options Catalyst Options cluster_considerations Key Considerations Goal High Enantioselectivity (>98% e.e.) Lipase Biocatalyst (Lipase) Goal->Lipase MetalComplex Chiral Metal Complex (Jacobsen's Catalyst) Goal->MetalComplex Lipase_Pros Pros: - High e.e. (>99%) - Mild Conditions - Green Chemistry Lipase->Lipase_Pros Lipase_Cons Cons: - Lower overall yield reported in some cases Lipase->Lipase_Cons Metal_Pros Pros: - High e.e. (98%) - Well-established method MetalComplex->Metal_Pros Metal_Cons Cons: - Multi-step synthesis - Potential metal contamination MetalComplex->Metal_Cons

Caption: Decision logic for selecting a catalyst for this compound synthesis.

References

Safety Operating Guide

Proper Disposal of (+)-Atenolol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of (+)-Atenolol is crucial to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed procedures for the handling and disposal of this compound in a laboratory setting, in alignment with established safety protocols and environmental regulations. While this compound is not typically classified as an EPA RCRA hazardous waste, its potential for environmental impact necessitates responsible disposal practices.

Regulatory and Safety Overview

This compound is a beta-blocker that is harmful if swallowed and is suspected of causing cancer. It may also cause harm to breast-fed children and is recognized as being harmful to aquatic life with long-lasting effects. Although not specifically listed as a P- or U-listed hazardous waste by the EPA, it is imperative to manage its disposal in a manner that mitigates these risks. The recommended disposal method for expired or unwanted this compound is incineration by an accredited waste disposal contractor.

Step-by-Step Disposal Procedures for this compound

Follow these steps to ensure the safe and compliant disposal of this compound from your laboratory:

  • Initial Assessment and Segregation:

    • Identify all containers with unwanted or expired this compound.

    • Segregate this compound waste from other chemical waste streams. It should be classified as non-hazardous pharmaceutical waste.

    • Use designated, clearly labeled, leak-proof containers for accumulation. White containers with blue lids are often used for non-hazardous pharmaceutical waste destined for incineration.

  • Packaging for Disposal:

    • Ensure containers are securely sealed to prevent spills.

    • For pure this compound, package it in its original container if possible, or in a compatible, well-labeled secondary container.

    • Solutions containing this compound should also be in sealed, leak-proof containers.

  • Labeling:

    • Clearly label the waste container as "this compound for Incineration."

    • Include the quantity and concentration if known.

    • Follow your institution's specific labeling requirements for chemical waste.

  • Storage:

    • Store the segregated this compound waste in a designated, secure area away from incompatible materials.

    • The storage area should be cool, dry, and well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

    • The EHS department will work with a licensed hazardous material disposal company for incineration.

  • Documentation:

    • Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with your institution's policies and local regulations.

Important Considerations:

  • Do not dispose of this compound down the drain or in regular trash. Its water solubility allows it to easily enter aquatic systems.

  • Do not mix this compound waste with household garbage.

  • Always wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound waste.

Quantitative Data: Ecotoxicity of Atenolol

The following table summarizes key quantitative data regarding the environmental impact of Atenolol. This information underscores the importance of preventing its release into the environment.

ParameterOrganismExposure DurationValueReference
EC50 (Growth Rate) Green Algae96 hours110 mg/LOECD 201
NOEC (Growth Rate) Green Algae96 hours10 mg/LOECD 201
EC50 Ceriodaphnia dubia48 hours33.4 mg/LEPA 600/4-90/027
EC50 Daphnia magna48 hours180 mg/LOECD 202
NOEC Daphnia magna21 days8.87 mg/LOECD 211
EC50 Nitrifying Bacteria> 100 mg/L
EC50 Anaerobic Bacteria> 100 mg/L
EC50 Aerobic Bacteria> 100 mg/L

EC50: The concentration of a substance that causes a 50% effect on the tested organisms. NOEC: No Observed Effect Concentration.

Experimental Protocols for Degradation of Beta-Blockers

For research purposes, several advanced oxidation processes (AOPs) have been shown to be effective in degrading beta-blockers like Atenolol. These methods are not for routine disposal but may be relevant for drug development professionals studying environmental fate.

1. Electrochemical Degradation:

  • Objective: To decontaminate aqueous solutions containing Atenolol.

  • Methodology: Anodic oxidation (AO) and electro-Fenton (EF) processes are employed. A boron-doped diamond (BDD) anode is effective for AO, while the EF process uses a Pt anode with the addition of Fe(2+). The degradation of Atenolol follows pseudo-first-order kinetics.

2. Photo-Fenton Decomposition:

  • Objective: To degrade Atenolol in aqueous solutions using the photo-Fenton reaction.

  • Methodology: The process involves the optimization of iron and hydrogen peroxide concentrations. The degradation kinetics can be characterized as pseudo-first order. This method has proven effective in decomposing and mineralizing Atenolol.

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

start Start: Unwanted this compound Identified assess Assess Waste Form (Solid, Liquid, etc.) start->assess segregate Segregate as Non-Hazardous Pharmaceutical Waste assess->segregate package Package in a Sealed, Labeled Container segregate->package store Store in a Secure, Designated Area package->store contact_ehs Contact EHS for Disposal Pickup store->contact_ehs incineration Disposal via Incineration by Accredited Contractor contact_ehs->incineration document Document Disposal (Maintain Records) incineration->document end End: Proper Disposal Complete document->end

Caption: Workflow for the proper disposal of this compound.

Essential Safety and Operational Guide for Handling (+)-Atenolol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (+)-Atenolol. It outlines the necessary personal protective equipment (PPE), procedural guidance for handling and disposal, and emergency protocols to ensure a safe laboratory environment.

Hazard Identification and Occupational Exposure Limits

This compound is a beta-adrenergic receptor blocking agent.[1] According to safety data sheets, it presents several hazards:

  • Harmful if swallowed.[2]

  • Causes serious eye irritation.[2]

  • Suspected of causing cancer.[2]

  • May cause harm to breast-fed children.[2]

  • May damage the unborn child.[3]

Adherence to established exposure limits is critical for personnel safety.

CompoundOccupational Exposure Limit (OEL)Reference
Atenolol0.5 mg/m³ (8-hour Time-Weighted Average)[3]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE required for the tasks being performed.[4][5] The following table summarizes the recommended PPE for handling this compound based on safety data sheets.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesDisposable nitrile gloves are the minimum requirement for incidental contact.[4] For prolonged contact or handling larger quantities, consider double-gloving or using gloves with higher permeation resistance like butyl or silver shield gloves.[6] Gloves must be inspected before use and removed immediately after contact with the chemical.[4][7]
Eyes/Face Safety glasses with side shields or chemical safety gogglesSafety glasses are the minimum requirement.[8] Goggles are required for protection against splashes.[4] A face shield should be worn in addition to glasses or goggles when there is a significant splash hazard.[4] All eye and face protection must meet ANSI Z87.1 standards.[9]
Body Laboratory coatA lab coat is required to be worn by all personnel in the laboratory when handling hazardous materials.[9][10] For tasks with a higher risk of exposure, impervious clothing or a chemical protective suit may be necessary.[3]
Respiratory NIOSH-approved respirator (if required)A respirator (e.g., half mask with P2 particle filter) should be used if ventilation is inadequate or if dust/aerosols are generated.[8] The need for respiratory protection should be determined by a risk assessment.[3]
Footwear Closed-toe shoesClosed-toe footwear that covers the top of the foot must be worn at all times in the laboratory.[6][10]

Operational Plan: Handling and Disposal Workflow

Following a structured workflow is essential for minimizing risk. This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.

Preparation and Engineering Controls
  • Training : Ensure all personnel have been trained on the hazards of this compound and have read and understood the Safety Data Sheet (SDS).[11]

  • Designated Area : Conduct all handling of solid this compound in a designated area, such as a chemical fume hood, ventilated balance enclosure, or glove box, to control dust.[8][11]

  • Ventilation : Ensure general room ventilation is adequate and that local exhaust ventilation (e.g., fume hood) is operational.[8]

  • Safety Stations : Verify that emergency eyewash stations and safety showers are accessible and operational.[11]

  • Gather Materials : Assemble all necessary PPE and spill cleanup materials before beginning work.

Handling this compound Powder
  • Don PPE : Wear the appropriate PPE as outlined in the table above.

  • Avoid Dust : Minimize the generation of dust when handling the powder.[3][8]

  • Dispensing : Open and handle the container with care.[2] Use non-sparking tools for weighing and transferring the material.[11]

  • Container Management : Keep the container tightly sealed when not in use.[12][13]

  • Hygiene : Do not eat, drink, or smoke in the handling area.[2][8] Wash hands thoroughly after handling, even after removing gloves.[8]

Accidental Release and Spill Procedure
  • Evacuate : For large spills, evacuate non-essential personnel from the area.[8]

  • Containment : Contain the source of the spill if it is safe to do so.[8]

  • Cleanup :

    • Small Spills : Use appropriate tools to sweep up the spilled solid and place it in a suitable, labeled container for disposal.[13] Avoid generating dust.[11]

    • Large Spills : Dampen the material to control dust, then mechanically pick it up.[8] Use an approved industrial vacuum with a HEPA filter for final cleanup of residues.[8][11]

  • Decontamination : Clean the spill area thoroughly.[8] Do not allow wash water to enter drains.[8]

  • Reporting : Report the incident to the laboratory supervisor or safety officer.

Disposal Plan
  • Waste Collection : Collect waste this compound and any contaminated materials (e.g., gloves, wipes, weighing paper) in a designated, sealed, and appropriately labeled waste container.[8][11]

  • Regulatory Compliance : Dispose of the waste through an approved waste disposal company, in accordance with all local, regional, and national regulations.[8][11] Do not dispose of it down the drain or in the general trash.[7]

Workflow Visualization

The following diagram illustrates the key decision points and steps in the safe handling and disposal of this compound.

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Atenolol
Reactant of Route 2
Reactant of Route 2
(+)-Atenolol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。